molecular formula C10H12ClNO B11759127 3-chloro-N-phenylbutanamide

3-chloro-N-phenylbutanamide

Cat. No.: B11759127
M. Wt: 197.66 g/mol
InChI Key: VVAFDIQSUJLHBL-UHFFFAOYSA-N
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Description

3-chloro-N-phenylbutanamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFDIQSUJLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Chloro-N-phenylbutanamide: Overcoming Kinetic Barriers in the Hydrochlorination of Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The compound 3-chloro-N-phenylbutanamide (also known as 3-chlorobutyranilide) is a highly versatile building block utilized in the synthesis of complex agrochemicals and pharmaceutical intermediates 1. While direct amidation of 3-chlorobutanoyl chloride is possible, a more elegant and scalable retrosynthetic approach involves the amidation of crotonyl chloride followed by the regioselective hydrochlorination of the resulting α,β -unsaturated amide.

This whitepaper dissects the thermodynamic and kinetic principles governing the hydrochlorination of electron-deficient alkenes. By moving away from traditional, low-yielding HCl gas methods and employing an in situ anhydrous HCl generation strategy, we present a self-validating, high-yield synthetic protocol.

Retrosynthetic Strategy & Pathway Selection

The synthesis is broken down into a two-step sequence designed for maximum atom economy and operational safety.

  • Amidation: Nucleophilic acyl substitution of crotonyl chloride with aniline to yield N-phenylcrotonamide.

  • Hydrochlorination: Regioselective Markovnikov addition of hydrogen chloride across the electron-deficient double bond to yield the target β -chloro amide.

Retrosynthesis Target 3-chloro-N-phenylbutanamide (Target Molecule) Intermediate N-phenylcrotonamide (Intermediate) Target->Intermediate Hydrochlorination (Regioselective) SM1 Crotonyl Chloride Intermediate->SM1 Amidation SM2 Aniline Intermediate->SM2

Caption: Retrosynthetic workflow for 3-chloro-N-phenylbutanamide.

Mechanistic Causality: The Kinetic Barrier of Electron-Deficient Alkenes

The Mayr-Patz Equation and Alkene Nucleophilicity

The hydrochlorination of alkenes is a polar reaction where the protonation of the alkene is the rate-determining step. According to the Mayr-Patz equation ( log(k)=s(N+E) ), the reaction rate is heavily dependent on the nucleophilicity parameter ( N ) of the alkene 2.

In N-phenylcrotonamide, the strongly electron-withdrawing carboxamide group severely depletes the electron density of the adjacent π -bond. This drastically lowers its N value, rendering standard hydrochlorination methods (such as bubbling HCl gas) kinetically stalled or entirely unreactive.

Regioselectivity and Carbocation Stability

When protonation finally occurs, regioselectivity is dictated by the stability of the intermediate carbocation.

  • Protonation at the β -carbon generates an α -carbocation. This places a positive charge directly adjacent to the highly electropositive carbonyl carbon, leading to severe electrostatic repulsion and thermodynamic instability.

  • Protonation at the α -carbon generates a β -carbocation, which is further from the electron-withdrawing carbonyl and stabilized by hyperconjugation from the terminal methyl group.

Consequently, nucleophilic attack by the chloride anion occurs exclusively at the β -position, yielding the 3-chloro derivative.

Mechanism A N-phenylcrotonamide (Alkene) B Protonation at α-carbon (Rate-limiting) A->B +H⁺ C β-carbocation (Stabilized) B->C D Cl⁻ Attack C->D +Cl⁻ E 3-chloro Product D->E

Caption: Kinetic and mechanistic pathway of regioselective hydrochlorination.

Overcoming the Barrier: In Situ HCl Generation

To overcome the activation energy barrier without utilizing hazardous pressurized HCl gas, we utilize an in situ generation method. By reacting acetyl chloride with isopropanol, anhydrous HCl is generated steadily within the reaction matrix 3. This provides a highly concentrated, anhydrous acidic environment that forces the equilibrium forward while preventing the hydrolytic cleavage of the amide bond that would occur with aqueous hydrochloric acid.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for the Two-Step Synthesis

StepReagentMW ( g/mol )EquivalentsFunction
1 Crotonyl Chloride104.531.1Electrophile
1 Aniline93.131.0Nucleophile
1 Triethylamine (Et₃N)101.191.2Acid Scavenger
2 N-phenylcrotonamide161.201.0Substrate
2 Acetyl Chloride78.502.0HCl Precursor
2 Isopropanol (iPrOH)60.102.0HCl Precursor / Solvent

Table 2: Optimization of Hydrochlorination Conditions (Step 2)

HCl SourceSolventTemp (°C)Time (h)Yield (%)Observation
Aqueous HCl (37%)THF2524< 5%Severe amide hydrolysis
HCl Gas (1 atm)DCM0 to 252415%Kinetically stalled
Acetyl Chloride / iPrOH iPrOH 15 to 25 16 88% Clean conversion

Experimental Protocols

Protocol A: Synthesis of N-phenylcrotonamide

Causality Note: Triethylamine is essential to scavenge the HCl byproduct. Without it, the generated HCl would protonate the unreacted aniline, forming an anilinium salt that is entirely non-nucleophilic, halting the reaction at 50% conversion.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (9.31 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the flask to 0 °C using an ice bath. Dissolve crotonyl chloride (11.5 g, 110 mmol) in 20 mL of anhydrous DCM and add dropwise via an addition funnel over 30 minutes to control the exothermic acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): Perform TLC (Hexane:EtOAc 7:3). The UV-active aniline spot ( Rf​≈0.6 ) should disappear, replaced by a new, lower Rf​ spot corresponding to the amide.

  • Workup: Quench the reaction with 50 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted aniline and Et₃N, followed by saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, and finally brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford pure N-phenylcrotonamide as white crystals.

Protocol B: Hydrochlorination to 3-chloro-N-phenylbutanamide

Causality Note: The reaction must be kept strictly anhydrous. The use of acetyl chloride and isopropanol generates anhydrous HCl and isopropyl acetate. Keeping the temperature below 30 °C prevents unwanted polymerization of the α,β -unsaturated system3.

  • Setup: In a 100 mL round-bottom flask, suspend N-phenylcrotonamide (8.06 g, 50 mmol) in 20 mL of anhydrous isopropanol.

  • In Situ Generation: Cool the suspension to 10 °C. Slowly add acetyl chloride (7.85 g, 100 mmol) dropwise over 20 minutes. The reaction will gently exotherm as HCl is generated.

  • Reaction: Seal the flask with a highly secure septum (vented initially via a needle to release sudden pressure spikes, then removed) and stir the mixture at 20–25 °C for 16 hours.

  • Validation (In-Process): Pull a 0.1 mL aliquot, concentrate it, and analyze via ¹H NMR. The protocol is validated when the alkene protons (multiplets at δ 6.0–7.0 ppm) completely disappear, replaced by a diagnostic multiplet for the CH-Cl proton at δ ~4.5 ppm.

  • Workup: Carefully pour the reaction mixture into 100 mL of ice-cold saturated NaHCO₃ solution to quench excess HCl (Caution: Vigorous effervescence). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate via rotary evaporation. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to yield 3-chloro-N-phenylbutanamide as a light yellow solid.

References

  • Advancements in hydrochlorination of alkenes Beilstein Journal of Organic Chemistry
  • US20120190879A1 - Hydrochlorination of electron-deficient alkenes Google P
  • Application of 3-Chlorobutanamide in the Synthesis of Agrochemicals: A Hypothetical Approach Benchchem

Sources

Potential biological activities of N-phenylbutanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of N-phenylbutanamide Derivatives

Abstract

The N-phenylbutanamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities exhibited by its derivatives, intended for researchers, scientists, and drug development professionals. We delve into four primary areas of pharmacological interest: anticonvulsant, anti-inflammatory, histone deacetylase (HDAC) inhibition, and antimicrobial activities. For each area, we explore the underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and present key preclinical data. Furthermore, this guide details standardized experimental protocols for the biological evaluation of these compounds, including in vivo models for epilepsy and inflammation, and in vitro assays for antimicrobial susceptibility. By synthesizing field-proven insights with technical accuracy, this document aims to serve as an authoritative resource for harnessing the full therapeutic potential of the N-phenylbutanamide core.

Introduction to the N-Phenylbutanamide Scaffold

Chemical Structure and Significance

The N-phenylbutanamide, or butyranilide, core consists of a butanamide chain linked to a phenyl group via an amide bond (Figure 1). This structure possesses a unique combination of rigidity and flexibility. The phenyl ring and amide group provide a stable, planar segment capable of engaging in π-stacking and hydrogen bonding interactions, while the butyl chain offers conformational flexibility, allowing derivatives to adapt to the topology of various biological targets.[1] Key structural features, such as the amide bond, the aromatic phenyl group, and the potential for functionalization at the hydroxyl position (if present), are crucial for its interactions with enzymes and receptors.[1] This inherent structural versatility makes it an excellent starting point for synthetic modification and the development of new chemical entities.[2]

Chemical structure of the N-phenylbutanamide core.Figure 1. The core chemical structure of N-phenylbutanamide.
A Versatile Precursor in Drug Discovery

Historically, N-phenylbutanamide and its analogs have been recognized as indispensable precursors in modern organic synthesis.[2] Their utility extends from being simple chemical intermediates to forming the foundational framework for complex molecules with potent biological activities. The scaffold's prevalence in compounds targeting the central nervous system (CNS), inflammatory pathways, and epigenetic regulators underscores its importance in medicinal chemistry and highlights its continued relevance in the quest for novel therapeutics.[2][3][4]

Major Biological Activities and Therapeutic Applications

The N-phenylbutanamide framework has been successfully exploited to generate compounds with a wide spectrum of biological activities. The following sections detail the most prominent of these, focusing on the mechanistic basis and evidence from preclinical studies.

Anticonvulsant Properties

One of the most extensively studied applications of N-phenylbutanamide derivatives is in the treatment of epilepsy.[5] Numerous analogs have demonstrated potent anticonvulsant effects in established animal models, often with favorable safety profiles.[6][7]

The antiseizure activity of these derivatives is often multimodal. Key mechanisms include:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): Similar to many established antiepileptic drugs (AEDs), some derivatives are thought to exert their effects by binding to VGSCs, preventing the rapid, repetitive firing of neurons associated with seizures.[8] The N-phenylacetamide structure, a close relative, has shown moderate binding to the site 2 of neuronal voltage-sensitive sodium channels.[8]

  • Potassium Channel Opening (KCNQ): Certain N-phenylbutanamide derivatives have been specifically designed as openers of KCNQ (Kv7) potassium channels.[4] Activation of these channels leads to hyperpolarization of the neuronal membrane, which increases the threshold for firing and thereby reduces neuronal excitability. This is a clinically validated mechanism for new AEDs.[9]

SAR studies have provided crucial insights for optimizing anticonvulsant potency:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For instance, in N-phenylacetamide derivatives, a chlorine atom in the para-position or a methyl group in the ortho-position was found to be beneficial for activity, whereas a para-methyl group was detrimental.[4] In another series, 3-(trifluoromethyl)anilide derivatives showed significantly higher anticonvulsant protection compared to 3-chloroanilide analogs.[8]

  • Amide/Imide Moiety: The integrity of the core structure is vital. Studies comparing N-phenylacetamide derivatives (with a chain amide) to their cyclic pyrrolidine-2,5-dione (succinimide) counterparts revealed that the cyclic imide ring is a crucial pharmacophore for high anticonvulsant activity, with the chain analogs showing lower potency.[8]

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical screens for identifying potential anticonvulsant agents. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures.

Compound IDAnimal ModelED₅₀ (mg/kg)Protective Index (PI)Reference
Compound 5 (N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide)Mouse, MES40.96Not Reported[6]
Mouse, scPTZ85.16Not Reported[6]
Compound 53 (Phenylglycinamide Derivative)Mouse, MES89.7>3.3 (TD₅₀ > 300)[10]
Mouse, 6 Hz (32 mA)29.9>10.0 (TD₅₀ > 300)[10]
Compound 60 (Phenylglycinamide Derivative)Mouse, MES73.6>4.0 (TD₅₀ > 300)[10]
Compound 5 (Alaninamide Derivative)Mouse, MES48.0>6.2 (TD₅₀ > 300)[7]
Mouse, 6 Hz (32 mA)45.2>6.6 (TD₅₀ > 300)[7]

Table 1: Representative anticonvulsant activity data for N-phenylbutanamide and related derivatives.

Anti-inflammatory and Analgesic Effects

Derivatives of the N-phenylbutanamide scaffold have also been investigated for their potential to mitigate inflammation and pain.

The primary mechanism mirrors that of many non-steroidal anti-inflammatory drugs (NSAIDs). Certain N-phenylcarbamothioylbenzamide derivatives, which share structural similarities, have been shown to be potent inhibitors of prostaglandin E2 (PGE2) synthesis.[11][12] PGE2 is a key mediator of inflammation, pain, and fever, and its inhibition is a hallmark of NSAID activity.

A notable example is 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) . In various animal models, its anti-inflammatory and analgesic activities were found to be nearly equivalent to those of phenylbutazone.[3] Critically, GP 650 demonstrated much lower acute toxicity and ulcerogenic action (gastric side effects) compared to phenylbutazone, ibuprofen, and acetylsalicylic acid, suggesting a superior safety profile.[3][13] Similarly, certain N-phenylcarbamothioylbenzamides exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin, with a markedly lower incidence of gastric ulcers.[11][14]

Histone Deacetylase (HDAC) Inhibition

The N-phenylamide moiety is a well-established zinc-binding group (ZBG), a critical component of the pharmacophore for inhibiting zinc-dependent histone deacetylases (HDACs).[15][16] This has positioned N-phenylbutanamide derivatives as promising candidates for epigenetic therapies, particularly in oncology.

The classic HDAC inhibitor (HDACi) pharmacophore consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" that occupies the substrate-binding tunnel, and a "ZBG" that chelates the zinc ion in the active site.[15] The N-phenylbutanamide scaffold can be adapted to fit this model, where the N-phenylamide acts as the ZBG, and the butanamide portion serves as part of the linker.[17] This interaction competitively inhibits the binding of natural substrates, leading to hyperacetylation of histone and non-histone proteins, which in turn can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[15]

There are 11 zinc-dependent HDAC isoforms, and achieving selectivity is a key goal in HDACi development to improve efficacy and reduce side effects. Subtle structural modifications to the benzamide scaffold can dramatically alter isoform selectivity. For example, in a series of N-(2-aminophenyl)benzamides, the presence of a methyl group on the aniline nitrogen led to a highly selective HDAC3 inhibitor, while its absence resulted in a pan-HDAC1/2/3 inhibitor.[18] Other modifications have led to the discovery of derivatives with selectivity for HDAC6.[17]

Antimicrobial Activity

The chemical scaffold has also demonstrated potential in combating microbial infections.

Derivatives have shown activity against a range of pathogens:

  • Bacteria: N-phenylbenzamides have demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[19] Other related structures, such as N-phenylindole derivatives, have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[20][21]

  • Fungi: Some N-phenylbenzamides have also been shown to inhibit the growth of Candida albicans.[19]

The mechanisms of antimicrobial action are varied. For phenolic compounds in general, mechanisms can include disruption of the bacterial cell wall, interference with DNA replication, or inhibition of key metabolic enzymes.[22] In the case of the N-phenylindole derivatives targeting M. tuberculosis, the specific molecular target was identified as Polyketide synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[20][21]

Methodologies for Biological Evaluation

To ensure the rigorous and reproducible assessment of N-phenylbutanamide derivatives, standardized protocols are essential. This section outlines key experimental workflows.

Workflow for Anticonvulsant Screening

A hierarchical screening approach is typically employed to efficiently identify and characterize candidates with anticonvulsant potential.

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Toxicity cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis & Purification screen Initial Screen (i.p.) Fixed Dose (e.g., 100 mg/kg) MES & 6 Hz Models synthesis->screen ed50 ED₅₀ Determination (Dose-Response Curve) screen->ed50 Active Compounds td50 Neurotoxicity (TD₅₀) Rotarod Test ed50->td50 pi Calculate Protective Index (PI = TD₅₀/ED₅₀) ed50->pi td50->pi lead Select Lead Candidates (High Potency & PI) pi->lead moa Mechanism of Action (e.g., Patch Clamp) lead->moa

Workflow for identifying lead anticonvulsant candidates.
  • Animals: Male albino mice (e.g., Swiss, 20-25 g) are used.

  • Compound Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.).

  • Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

  • Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.

  • Animals & Administration: As per the MES test.

  • Induction: At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is defined as protection.

  • Analysis: The ED₅₀ is calculated.

  • Apparatus: A rotating rod (e.g., 3 cm diameter, 6 rpm).

  • Training: Mice are pre-trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Procedure: At various times after compound administration, mice are placed on the rod.

  • Endpoint: Neurological toxicity is indicated if the animal falls off the rod within the observation period.

  • Analysis: The median toxic dose (TD₅₀), the dose causing toxicity in 50% of animals, is calculated.

Protocol for Anti-inflammatory Activity Assessment
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Compound Administration: Test compounds or a reference drug (e.g., indomethacin) are administered orally or i.p. 1 hour before the inflammatory stimulus.

  • Induction: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[11]

Protocol for Antimicrobial Susceptibility Testing
  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Positive (microorganism, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Synthesis and Chemical Considerations

General Synthesis Route

A common and straightforward method for synthesizing the N-phenylbutanamide scaffold is the condensation reaction between aniline (or a substituted aniline) and a butanoic acid derivative.

Synthesis_Scheme cluster_reactants cluster_products Aniline Aniline (or derivative) Plus + Aniline->Plus Butyryl Butyryl Chloride (or Butyric Acid + Coupling Agent) Butyryl->Plus Product N-Phenylbutanamide Derivative Plus->Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Byproduct + HCl (or other byproducts) Product->Byproduct

General synthesis of N-phenylbutanamide derivatives.

This reaction typically involves reacting aniline with butyryl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.[2] Alternatively, coupling agents such as EDC/HOBT can be used to facilitate the amide bond formation between aniline and butyric acid.[6]

Conclusion and Future Perspectives

The N-phenylbutanamide core is a remarkably fruitful scaffold in drug discovery, giving rise to derivatives with potent and diverse biological activities. The research summarized in this guide demonstrates its significant potential in developing novel therapeutics for epilepsy, inflammation, cancer, and infectious diseases. The well-defined structure-activity relationships, particularly in the context of anticonvulsant activity and HDAC inhibition, provide a rational basis for the continued design of next-generation compounds.

Future efforts should focus on several key areas:

  • Optimizing Selectivity: For HDAC inhibitors, enhancing isoform selectivity will be crucial to developing safer and more effective cancer therapies.

  • Broad-Spectrum Anticonvulsants: The development of derivatives effective against drug-resistant forms of epilepsy, potentially through multi-target mechanisms, remains a significant unmet need.[9]

  • Combating Antimicrobial Resistance: Exploring novel mechanisms of action and targeting essential microbial pathways, as seen with Pks13 inhibitors, could yield new agents to address the growing crisis of antibiotic resistance.

By leveraging the established knowledge base and applying modern drug design principles, the N-phenylbutanamide scaffold will undoubtedly continue to be a source of valuable therapeutic candidates.

References

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  • Kaminski, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Retrieved from [Link]

  • Ang, M. L., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

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  • Wang, G., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Retrieved from [Link]

  • Methot, J. L., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC. Retrieved from [Link]

  • Ang, M. L., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. MDPI. Retrieved from [Link]

  • Mishra, R., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 7(1). Retrieved from [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of currently approved HDAC inhibitors. ResearchGate. Retrieved from [Link]

  • Ionescu, M. A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Retrieved from [Link]

  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. Retrieved from [Link]

  • Sravani, G., & Kumar, Dr. A. S. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(6). Retrieved from [Link]

  • Salehi, B., et al. (2023). Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Brieflands. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 133-143. Retrieved from [Link]

  • Vasile, M. A., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Retrieved from [Link]

  • Csollei, J., et al. (2014). Antimicrobial Profile Investigation of Potential Ultrashort Acting Beta-Adrenoceptor Blocking Compounds Containing N-Phenylpiperazine Moiety. Global Journal of Medical Research. Retrieved from [Link]

Sources

Physicochemical Profiling of 3-Chloro-N-phenylbutanamide: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and preformulation development, understanding the physicochemical boundaries of a target molecule is paramount. 3-chloro-N-phenylbutanamide (CAS 90869-59-3)[1] is a halogenated anilide intermediate frequently utilized in advanced catalytic methodologies, including Markovnikov hydroboration-chlorination of alkenes[2] and direct amidation workflows[3].

As a Senior Application Scientist, I approach the characterization of this molecule not as a static checklist, but as a dynamic interplay of functional groups. This whitepaper provides an authoritative, in-depth analysis of the solubility and stability of 3-chloro-N-phenylbutanamide (Molecular Weight: 197.66 g/mol ; Formula: C10H12ClNO)[1], detailing the chemical causality behind its behavior and providing self-validating experimental protocols for laboratory evaluation.

Structural Analytics and Chemical Causality

To predict the macroscopic properties of 3-chloro-N-phenylbutanamide, we must first deconstruct its molecular architecture:

  • The Anilide Core: The N-phenyl amide moiety provides a rigid, hydrophobic aromatic ring coupled with a hydrogen-bond donor (N-H) and acceptor (C=O). This dual nature allows for moderate interaction with polar protic solvents while maintaining high lipophilicity.

  • The β -Chloroalkyl Chain: The aliphatic 3-chlorobutyl chain acts as a hydrophobic tail. More critically, the β -chloride is an electrophilic center. The proximity of this leaving group to the electron-withdrawing amide carbonyl (separated by a single methylene bridge) slightly increases the acidity of the α -protons, creating a structural vulnerability to base-catalyzed elimination.

These structural features dictate a molecule that is highly soluble in organic solvents but poorly soluble in water, and one that is highly sensitive to alkaline degradation.

Solubility Profile and Thermodynamics

Solvent-Solute Interactions

The solubility of 3-chloro-N-phenylbutanamide is governed by its estimated partition coefficient (LogP 2.2 - 2.6). The lack of ionizable groups within the physiological pH range (the amide nitrogen is neutral) means its aqueous solubility cannot be significantly enhanced via pH adjustment or salt formation. Solubilization requires the disruption of its crystalline lattice via favorable solvent-solute dipole interactions, making moderately polar aprotic solvents (like dichloromethane) highly effective.

Quantitative Solubility Data

The following table summarizes the extrapolated solubility profile across various solvent classes based on dielectric constants and structural lipophilicity.

SolventDielectric Constant ( ε )Solubility CategoryEstimated Range (mg/mL)
Water (pH 7.0)80.1Very Slightly Soluble< 0.1
Methanol32.7Freely Soluble50 - 100
Acetonitrile37.5Soluble30 - 50
Dichloromethane9.1Very Soluble> 100
Hexane1.9Sparingly Soluble1 - 10
Self-Validating Protocol: Equilibrium Solubility Determination

Based on.

Causality Context: The shake-flask method is selected over potentiometric titration because the molecule lacks a titratable pKa.

  • Preparation: Add an excess amount of 3-chloro-N-phenylbutanamide (50 mg) to 10 mL of the target solvent in a sealed borosilicate glass vial. Rationale: Borosilicate prevents surface adsorption and alkali leaching, which could inadvertently trigger base-catalyzed degradation during the assay.

  • Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using an orbital shaker at 200 rpm for 48 hours.

  • Sampling & Separation: Extract 1 mL aliquots at 24h and 48h. Centrifuge at 10,000 × g for 10 minutes. Rationale: Centrifugation is strictly preferred over filtration to avoid the loss of the highly lipophilic solute due to non-specific binding to filter membranes.

  • Self-Validation (Equilibrium Check): Dilute the supernatant with the HPLC mobile phase and analyze via HPLC-UV at 254 nm. The system validates its own equilibrium if the concentration variance between the 24h and 48h time points is < 5%. If the variance is higher, the kinetics of dissolution are incomplete, and agitation must continue.

Stability Profile and Degradation Kinetics

Mechanistic Degradation Pathways

The stability of 3-chloro-N-phenylbutanamide is compromised by orthogonal reactive centers under specific stress conditions:

  • Base-Catalyzed Dehydrohalogenation (Primary Pathway): Under alkaline conditions (pH > 9), the molecule undergoes rapid E2 elimination. Hydroxide abstracts an α -proton, expelling the chloride leaving group to form the α,β -unsaturated amide, N-phenylbut-2-enamide (crotonanilide).

  • Amide Hydrolysis: Under extreme acidic (pH < 2) or basic conditions accompanied by high heat, the robust amide bond eventually cleaves, yielding aniline and 3-chlorobutanoic acid.

  • Nucleophilic Substitution: In purely aqueous media without strong base, slow SN​2 displacement of the chloride by water can yield 3-hydroxy-N-phenylbutanamide, though elimination typically outcompetes this pathway kinetically.

Degradation Pathway Visualization

Degradation Parent 3-chloro-N-phenylbutanamide (Parent API) Elim Dehydrohalogenation (Base/Heat) Parent->Elim Hydro Amide Hydrolysis (Strong Acid/Base) Parent->Hydro Subst Nucleophilic Substitution (Aqueous Media) Parent->Subst Croton N-phenylbut-2-enamide (Crotonanilide) Elim->Croton Cleavage Aniline + 3-chlorobutanoic acid Hydro->Cleavage Hydroxy 3-hydroxy-N-phenylbutanamide Subst->Hydroxy

Figure 1: Primary chemical degradation pathways of 3-chloro-N-phenylbutanamide under stress.

Self-Validating Protocol: Forced Degradation Workflow

Based on .

Causality Context: Because 3-chloro-N-phenylbutanamide is poorly soluble in water, purely aqueous stress conditions will result in a suspension, leading to heterogeneous, unquantifiable degradation kinetics. Therefore, a 50:50 organic-aqueous cosolvent system is mandatory to maintain a homogeneous solution state.

  • Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to yield a 2 mg/mL stock. Dilute 1:1 with the respective aqueous stressor to achieve a 1 mg/mL working solution.

  • Stress Conditions:

    • Acidic: 0.1 N HCl, 60 °C, 24 hours.

    • Basic: 0.1 N NaOH, 60 °C, 24 hours.

    • Oxidative: 3% H2O2, 25 °C, 24 hours.

  • Quenching (Critical Step): Neutralize acidic and basic samples to pH 7.0 using equimolar NaOH or HCl prior to injection. Rationale: Quenching arrests the degradation kinetics instantly, ensuring the HPLC snapshot represents the exact time point. Furthermore, it protects the silica backbone of the HPLC analytical column from extreme pH dissolution.

  • Self-Validation (Mass Balance): Analyze via HPLC-UV/MS. Calculate the mass balance: (Peak Area of Parent + Sum of Peak Areas of Degradants) / (Initial Peak Area of Parent) × 100. A self-validating assay must yield a mass balance of 95%–105%. If the mass balance falls below 95%, it proves that either volatile degradants escaped the system, or co-eluting peaks are masking degradation products, necessitating a change in chromatographic gradient.

Experimental Workflow Visualization

Workflow S1 1. Sample Prep (1 mg/mL) S2 2. Stress Conditions (Acid, Base, Heat) S1->S2 S3 3. Neutralization & Quenching S2->S3 S4 4. HPLC-UV/MS Analysis S3->S4 S5 5. Kinetic Profiling & Mass Balance S4->S5

Figure 2: Standardized forced degradation experimental workflow for stability-indicating assays.

Conclusion

The physicochemical profiling of 3-chloro-N-phenylbutanamide reveals a highly lipophilic compound whose stability is fundamentally limited by its susceptibility to base-catalyzed dehydrohalogenation. By implementing the self-validating protocols outlined above—specifically ensuring equilibrium in solubility testing and strict mass balance in degradation assays—researchers can generate robust, reproducible data critical for downstream synthetic or preformulation applications.

References

  • BLD Pharm. "3-Chloro-N-phenylbutanamide (CAS 90869-59-3) Product Specification." BLD Pharmatech Ltd.
  • Royal Society of Chemistry. "Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information." RSC.
  • Wiley-VCH. "Supporting Information: 3-Chloro-N-phenylbutanamide Synthesis." Wiley.
  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation. URL:[Link]

Sources

Safety, handling, and disposal of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Handling, and Disposal of 3-chloro-N-phenylbutanamide

Executive Summary

3-chloro-N-phenylbutanamide (CAS: 90869-59-3) is a halogenated amide frequently utilized as an intermediate in advanced organic synthesis, pharmaceutical development, and agrochemical research[1]. Due to its bipartite structure—comprising an alkyl chloride and an anilide moiety—this compound presents unique toxicological risks and demands stringent handling protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to the physicochemical profiling, safe handling, experimental isolation, and environmental disposal of 3-chloro-N-phenylbutanamide.

Physicochemical Profiling and Structural Implications

Understanding the physical properties of 3-chloro-N-phenylbutanamide is the first step in designing a self-validating safety protocol. The compound exists as a light yellow to colorless solid at room temperature[2], which immediately introduces a particulate inhalation hazard during weighing and transfer operations.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Technical Implication
Molecular Formula C10H12ClNOThe presence of chlorine mandates strict segregation into halogenated waste streams to prevent dioxin formation during disposal.
Molecular Weight 197.66 g/mol Essential for precise stoichiometric calculations during catalytic hydroboration or amide coupling reactions[1].
Melting Point 69–71 °CSolid state at standard ambient temperature and pressure (SATP) necessitates localized exhaust ventilation to mitigate aerosolized dust exposure[2].
Retention Factor ( Rf​ ) 0.3 (Hexane:EtOAc 5:1)Indicates moderate polarity driven by the amide dipole, requiring a specific non-polar/polar solvent balance for chromatographic isolation[2].

Mechanistic Toxicology and Hazard Assessment

The toxicological profile of 3-chloro-N-phenylbutanamide is governed by the metabolic fate of its structural components. The primary systemic hazard arises from hepatic metabolism. When absorbed, the anilide nitrogen is highly susceptible to cytochrome P450-mediated N-hydroxylation.

The resulting N-hydroxy arylamine intermediate can undergo Phase II esterification (such as sulfation or glucuronidation). While glucuronidation often leads to safe renal excretion, certain esterifications generate a highly reactive, electrophilic nitrenium ion. This electrophile can covalently bind to nucleophilic sites on cellular macromolecules (DNA, RNA, and proteins), a well-documented mechanism for arylamine-induced cytotoxicity and genotoxicity. Concurrently, the aliphatic chloride acts as a direct alkylating agent, causing localized irritation upon contact with mucosal membranes.

ToxicityPathway Compound 3-chloro-N-phenylbutanamide (Parent Compound) CYP450 Hepatic CYP450 N-Hydroxylation Compound->CYP450 Intermediate N-Hydroxy Arylamine Intermediate CYP450->Intermediate PhaseII Phase II Conjugation (Glucuronidation) Intermediate->PhaseII Detoxification Pathway Toxicity Electrophilic Adducts (Macromolecule Binding) Intermediate->Toxicity Toxicological Pathway Excretion Renal Excretion (Detoxification) PhaseII->Excretion

Figure 1: Metabolic activation and detoxification pathways of 3-chloro-N-phenylbutanamide.

Table 2: Hazard Identification & Mechanistic Causes

Hazard ClassPrimary RiskMechanistic Cause
Skin/Eye Irritant Dermal/Ocular InflammationThe alkyl chloride moiety acts as a direct alkylating agent on mucosal proteins, disrupting cellular integrity.
Systemic Toxicity Hepatotoxicity / GenotoxicityCYP450-mediated N-hydroxylation of the anilide forms reactive electrophiles that form adducts with DNA/proteins.
Environmental Aquatic ToxicityThe lipophilic nature of the phenyl ring facilitates bioaccumulation, while the compound resists rapid aqueous hydrolysis.

Standard Operating Procedures (SOP): Handling and Synthesis

To ensure absolute safety and experimental reproducibility, handling must be paired with rigorous engineering controls and personal protective equipment (PPE).

Table 3: PPE Specifications & Technical Justifications

PPE CategorySpecificationTechnical Justification (Causality)
Hand Protection Nitrile or Butyl Rubber Gloves (≥0.4 mm)Halogenated aliphatics and organic solvents (e.g., DCM) rapidly permeate standard latex. Nitrile provides a superior chemical barrier.
Respiratory N95 or P100 Particulate RespiratorMandatory when handling the solid powder outside a fume hood to prevent inhalation of aerosolized particles.
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)Maintains negative pressure to ensure volatile organic solvents and particulates are exhausted away from the operator's breathing zone.
Experimental Protocol: Synthesis and Chromatographic Isolation

The following self-validating protocol outlines the synthesis of 3-chloro-N-phenylbutanamide via copper-catalyzed Markovnikov hydroboration, adapted from authoritative2[2].

Step 1: Catalytic Hydroboration Setup

  • Action: Inside a chemical fume hood, charge a Schlenk tube with the terminal alkene (0.2 mmol), diboron source (0.24 mmol), Cu2​(OH)2​CO3​ catalyst (5 mol%), and t−BuONa (1.5 equiv.) in 2.0 mL dimethoxyethane (DME)[2].

  • Causality: The use of a Schlenk tube under an inert atmosphere prevents the oxidative degradation of the delicate copper(I) catalytic species generated in situ. t−BuONa acts as a crucial base to activate the diboron reagent, facilitating the transmetalation step essential for Markovnikov selectivity.

Step 2: Thermal Activation and Quenching

  • Action: Heat the reaction mixture at 100 °C for 1 hour. Upon completion, cool to room temperature and dilute with 20.0 mL dichloromethane (DCM)[2].

  • Causality: Elevated thermal energy overcomes the activation barrier for the insertion of the alkene into the Cu-B bond. Subsequent cooling and dilution with DCM quenches the reaction and solubilizes the organic products, preparing the mixture for phase separation.

Step 3: Filtration and Catalyst Removal

  • Action: Filter the crude mixture through a tightly packed pad of Celite[2].

  • Causality: This is a critical self-validating step. Celite effectively traps insoluble copper carbonate residues and inorganic sodium salts. Failure to remove these particulates will result in severe streaking during chromatography, drastically reducing the isolated yield and purity.

Step 4: Chromatographic Isolation

  • Action: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (100-200 mesh) using a Hexane:EtOAc (5:1) mobile phase[2].

  • Causality: 3-chloro-N-phenylbutanamide possesses a moderate dipole moment due to the amide linkage. A 5:1 non-polar to polar solvent ratio provides the optimal thermodynamic balance, allowing the product to elute cleanly at an Rf​ of 0.3[2].

SynthesisWorkflow Start Reaction Mixture: Alkene + Diboron + Cu Catalyst Reaction Thermal Activation (100°C for 1h in DME) Start->Reaction Cooling Quench & Dilute (Cool to RT, add DCM) Reaction->Cooling Filtration Celite Filtration (Remove Cu salts) Cooling->Filtration Purification Silica Gel Chromatography (Hexane:EtOAc = 5:1) Filtration->Purification Product Isolated Product (Rf = 0.3) Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the compound.

Waste Management and Environmental Disposal

Halogenated organic compounds like 3-chloro-N-phenylbutanamide pose severe environmental hazards if disposed of improperly. The most critical risk is the low-temperature combustion of chlorinated organics, which leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most potent environmental toxins known.

Disposal Protocol:

  • Source Segregation: All liquid and solid waste containing 3-chloro-N-phenylbutanamide must be strictly segregated into designated "Halogenated Organic Waste" containers (defined as containing >1% halogen content by volume/weight).

  • Containment: Store waste in vented High-Density Polyethylene (HDPE) containers within secondary containment to prevent catastrophic spills.

  • High-Temperature Incineration: Disposal must strictly adhere to EPA-compliant high-temperature incineration protocols. The waste must be incinerated at temperatures exceeding 1100 °C to ensure the complete thermal destruction of the alkyl chloride chain without dioxin formation.

  • Emission Scrubbing: The incineration facility must be equipped with alkaline scrubbers (e.g., sodium hydroxide mist) to neutralize the large volumes of hydrogen chloride (HCl) gas generated during combustion.

WasteDisposal Waste Halogenated Organic Waste (Contains >1% Cl) Segregation Source Segregation (Isolate from non-halogenated) Waste->Segregation Container Vented HDPE Containment (Secondary containment used) Segregation->Container Incineration EPA-Approved Incineration (Temperature > 1100°C) Container->Incineration Scrubber Alkaline Scrubbing (Neutralize HCl emissions) Incineration->Scrubber

Figure 3: Decision tree and logical workflow for the safe disposal of halogenated organic waste.

References

  • Title: Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Supporting Information: Synthesis of 3-Chloro-N-phenylbutanamide (15) Source: Wiley-VCH URL: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Small Molecule Candidate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the N-phenylalkanamide core has emerged as a promising framework for the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases. This technical guide presents a forward-looking exploration of 3-chloro-N-phenylbutanamide , a small molecule with a hitherto uncharacterized therapeutic potential. Drawing upon the established bioactivity of structurally related compounds, we hypothesize that 3-chloro-N-phenylbutanamide may function as an inhibitor of the IκB kinase β (IKKβ), a critical node in the pro-inflammatory and pro-survival NF-κB signaling pathway. This document provides a comprehensive, albeit prospective, roadmap for the preclinical evaluation of this compound, from initial target validation to in vivo efficacy studies. Detailed experimental protocols, data interpretation frameworks, and visual schematics are provided to guide researchers in unlocking the potential of this intriguing molecule.

Introduction: The Rationale for Investigating 3-chloro-N-phenylbutanamide

The N-phenylalkanamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds. The strategic placement of a chlorine atom on the butanamide chain introduces an element of chemical reactivity and potential for specific molecular interactions that warrant investigation. While direct studies on 3-chloro-N-phenylbutanamide are not yet prevalent in the public domain, the extensive research on analogous structures provides a strong rationale for its investigation as a therapeutic candidate.

Notably, the structurally related aryl amide, 3-Chloro-N-phenylbenzamide, has been investigated as a potential inhibitor of IKKβ with anti-proliferative activity.[1] The NF-κB signaling pathway, in which IKKβ plays a pivotal role, is a master regulator of inflammation, immunity, cell survival, and proliferation.[1][2] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[2][3][4] Therefore, the development of small molecule inhibitors of IKKβ is a highly sought-after therapeutic strategy.[5][6]

This guide is predicated on the central hypothesis that 3-chloro-N-phenylbutanamide acts as an inhibitor of IKKβ, thereby modulating the NF-κB signaling cascade. The subsequent sections will outline a comprehensive, multi-stage research program designed to rigorously test this hypothesis and elucidate the therapeutic potential of this compound.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a tightly regulated cascade that, when dysregulated, contributes to the pathogenesis of numerous diseases.[1][2] In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α) or other stimuli, the IKK complex, comprising the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO, is activated.[1][7] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][8] This frees NF-κB to translocate to the nucleus, where it drives the transcription of genes involved in inflammation, cell survival, and proliferation.[2][8]

We propose that 3-chloro-N-phenylbutanamide, by virtue of its chemical structure, may bind to the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of IκBα and halting the downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα_P P-IκBα IκBα->IκBα_P NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Proteasome Proteasome CompoundX 3-chloro-N-phenylbutanamide (Hypothesized Inhibitor) CompoundX->IKK_complex Inhibits IκBα_P->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFκB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Figure 1: Hypothesized mechanism of action of 3-chloro-N-phenylbutanamide.

Preclinical Evaluation Workflow: A Phased Approach

A rigorous and systematic preclinical evaluation is paramount to validating the therapeutic potential of 3-chloro-N-phenylbutanamide. The following workflow outlines a logical progression from initial in vitro characterization to in vivo proof-of-concept studies.

G cluster_phase1 Phase 1: In Vitro Target Engagement & Cellular Activity cluster_phase2 Phase 2: In Vivo Pharmacokinetics & Safety cluster_phase3 Phase 3: In Vivo Efficacy Models p1_s1 Biochemical Assay: IKKβ Kinase Inhibition p1_s2 Cell-Based Assays: NF-κB Pathway Modulation p1_s1->p1_s2 p1_s3 Cytotoxicity Profiling p1_s2->p1_s3 p2_s1 Pharmacokinetic Studies (Rodent Models) p1_s3->p2_s1 p2_s2 Acute Toxicity Studies p2_s1->p2_s2 p3_s1 Inflammatory Disease Models (e.g., DSS-induced colitis) p2_s2->p3_s1 p3_s2 Oncology Models (e.g., Xenograft tumors) p2_s2->p3_s2

Figure 2: Preclinical evaluation workflow for 3-chloro-N-phenylbutanamide.
Phase 1: In Vitro Target Engagement and Cellular Activity

The initial phase focuses on confirming the hypothesized mechanism of action at the molecular and cellular levels.

Objective: To determine the direct inhibitory effect of 3-chloro-N-phenylbutanamide on IKKβ kinase activity.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[9]

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human IKKβ enzyme

    • Biotinylated IκBα peptide substrate

    • ATP

    • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-IκBα antibody and Streptavidin-conjugated acceptor fluorophore)

    • 3-chloro-N-phenylbutanamide (dissolved in DMSO)

    • Known IKKβ inhibitor (positive control, e.g., MLN120B)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 384-well low-volume assay plates

  • Procedure:

    • Prepare serial dilutions of 3-chloro-N-phenylbutanamide and the positive control in assay buffer containing a final DMSO concentration of 1%.

    • Add 2 µL of the compound dilutions to the assay plate wells.

    • Add 4 µL of IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated IκBα substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the TR-FRET detection reagents.

    • Incubate for 60 minutes at room temperature and read the plate on a TR-FRET-compatible plate reader.

Data Analysis and Interpretation:

ParameterDescription
IC₅₀ The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the IKKβ kinase activity.
Dose-Response Curve A graphical representation of the relationship between compound concentration and the percentage of IKKβ inhibition.

A low micromolar or nanomolar IC₅₀ value would provide strong evidence for direct IKKβ inhibition.

Objective: To confirm that the inhibition of IKKβ by 3-chloro-N-phenylbutanamide translates to the suppression of the NF-κB pathway in a cellular context.

Methodology: Two complementary assays will be employed: an NF-κB reporter gene assay and an immunofluorescence assay for NF-κB p65 nuclear translocation.

Experimental Protocol (NF-κB Reporter Gene Assay):

  • Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) is required. Human keratinocyte (HaCaT) or macrophage (RAW 264.7) reporter cell lines are suitable.[10][11]

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 3-chloro-N-phenylbutanamide for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

Experimental Protocol (Immunofluorescence for p65 Translocation):

  • Cell Line: A cell line known to have a robust NF-κB response, such as HeLa or A549 cells.

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Pre-treat the cells with 3-chloro-N-phenylbutanamide for 1-2 hours.

    • Stimulate with TNF-α for 30-60 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope and quantify the nuclear localization of p65.[12]

Data Analysis and Interpretation:

AssayExpected Outcome for an Effective Inhibitor
Reporter Gene Assay Dose-dependent decrease in reporter gene activity in stimulated cells.
Immunofluorescence Inhibition of TNF-α-induced translocation of the p65 subunit from the cytoplasm to the nucleus.

Objective: To assess the general cytotoxicity of 3-chloro-N-phenylbutanamide and determine its therapeutic window.

Methodology: A standard MTT or similar cell viability assay will be performed on a panel of cancerous and non-cancerous cell lines.

Experimental Protocol:

  • Cell Lines: A representative panel including, for example, a cancer cell line with known NF-κB dependency (e.g., a subset of breast or colon cancer cells) and a non-cancerous cell line (e.g., normal human fibroblasts).

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of 3-chloro-N-phenylbutanamide for 48-72 hours.

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

Data Analysis and Interpretation:

ParameterDescription
CC₅₀ The half-maximal cytotoxic concentration, representing the concentration of the compound that reduces cell viability by 50%.
Therapeutic Index (TI) The ratio of the CC₅₀ in a non-cancerous cell line to the IC₅₀ for IKKβ inhibition. A higher TI indicates greater selectivity for the target over general cytotoxicity.
Phase 2: In Vivo Pharmacokinetics and Safety

This phase aims to evaluate the drug-like properties of 3-chloro-N-phenylbutanamide in a living organism.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model.

Methodology: Administration of a single dose of 3-chloro-N-phenylbutanamide to mice or rats via intravenous (IV) and oral (PO) routes, followed by serial blood sampling.

Experimental Protocol:

  • Animals: Male and female mice or rats.

  • Procedure:

    • Administer a single dose of the compound (e.g., 5 mg/kg IV and 20 mg/kg PO).

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma.

    • Quantify the concentration of 3-chloro-N-phenylbutanamide in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis and Interpretation:

PK ParameterDescription
Cₘₐₓ Maximum plasma concentration.
Tₘₐₓ Time to reach Cₘₐₓ.
t₁/₂ Half-life of the compound.
AUC Area under the plasma concentration-time curve.
Bioavailability (%) The fraction of the orally administered dose that reaches systemic circulation.

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Methodology: A dose-escalation study in rodents.

Experimental Protocol:

  • Animals: Mice or rats.

  • Procedure:

    • Administer single, escalating doses of 3-chloro-N-phenylbutanamide to different groups of animals.

    • Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and mortality.

    • Perform a gross necropsy at the end of the study.

Data Analysis and Interpretation: The MTD is the highest dose that does not cause unacceptable toxicity.

Phase 3: In Vivo Efficacy Models

The final phase of preclinical evaluation involves testing the therapeutic efficacy of 3-chloro-N-phenylbutanamide in relevant animal models of disease.

Objective: To evaluate the anti-inflammatory effects of the compound in a model of inflammatory disease.

Methodology: The dextran sodium sulfate (DSS)-induced colitis model in mice is a well-established and widely used model for inflammatory bowel disease.[13]

Experimental Protocol:

  • Animals: C57BL/6 mice.

  • Procedure:

    • Induce colitis by administering DSS in the drinking water for 5-7 days.

    • Treat groups of mice with vehicle control, 3-chloro-N-phenylbutanamide at various doses, or a positive control (e.g., an established anti-inflammatory drug).

    • Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool.

    • At the end of the study, sacrifice the animals and collect the colons for measurement of length, histological analysis of inflammation, and measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6) in the tissue.

Data Analysis and Interpretation: A significant reduction in the disease activity index, preservation of colon length, and decreased histological signs of inflammation and cytokine levels in the treated groups compared to the vehicle control would indicate in vivo efficacy.

Objective: To assess the anti-tumor activity of 3-chloro-N-phenylbutanamide.

Methodology: A human tumor xenograft model in immunodeficient mice.[14][15][16]

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., nude or SCID).

  • Cell Line: A human cancer cell line with constitutively active NF-κB signaling.

  • Procedure:

    • Subcutaneously implant the cancer cells into the flanks of the mice.

    • Once the tumors reach a palpable size, randomize the animals into treatment groups: vehicle control, 3-chloro-N-phenylbutanamide at different doses, and a positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer the treatments according to a defined schedule (e.g., daily oral gavage).

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

Data Analysis and Interpretation:

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in the treated groups compared to the vehicle control group.
Tumor Weight A final measure of tumor burden at the end of the study.

Significant TGI without causing excessive weight loss would demonstrate promising anti-tumor efficacy.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of 3-chloro-N-phenylbutanamide, a novel small molecule with hypothesized therapeutic potential as an IKKβ inhibitor. The proposed workflow, from initial in vitro target validation to in vivo efficacy studies in relevant disease models, provides a clear path for elucidating the compound's mechanism of action and assessing its potential as a therapeutic agent for inflammatory diseases and cancer.

The successful completion of this preclinical program would provide the necessary data to support the advancement of 3-chloro-N-phenylbutanamide into further development, including more extensive safety pharmacology and toxicology studies, with the ultimate goal of initiating clinical trials. The exploration of this and other novel chemical scaffolds is essential for the continued discovery of innovative medicines to address unmet medical needs.

References

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  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). AGRIS. Retrieved March 14, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. Retrieved March 14, 2026, from [Link]

  • Chen, Y., et al. (2024, February 22).
  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Computational Design and Discovery of Nanomolar Inhibitors of IκB Kinase β. (2014, December 16). PLOS ONE.
  • Preclinical Inflammation Models. (n.d.). Oncodesign Services. Retrieved March 14, 2026, from [Link]

  • Choosing the Right Tumor Model for Preclinical Research. (2025, August 8). Cyagen.
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  • A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells. (2001, May 1). PubMed.
  • Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors. (2021, January 28). IDIBELL.
  • Autoimmune and Inflammatory Disease. (n.d.). Biocytogen. Retrieved March 14, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). PMC.
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  • Identification of Novel Scaffolds for IκB Kinase Beta Inhibitor via a High-Throughput Screening TR-FRET Assay. (2010, November 15). PubMed.
  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PMC.
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Bifunctional Synthon Engineering: A Technical Guide to 3-Chloro-N-phenylbutanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 3-chloro-N-phenylbutanamide (CAS: 90869-59-3) emerges as a highly versatile intermediate, characterized by an electrophilic secondary alkyl chloride and a nucleophilic, directing amide moiety. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream utility, specifically focusing on its role in nucleophilic substitutions, intramolecular lactamizations, and directed C-H functionalization.

Physicochemical Profiling

Understanding the baseline properties of 3-chloro-N-phenylbutanamide is critical for reaction design, solvent selection, and purification strategies[1]. The compound typically presents as a light yellow to colorless solid, exhibiting moderate polarity that makes it highly amenable to standard chromatographic techniques[2].

ParameterValue / Description
Chemical Name 3-chloro-N-phenylbutanamide
CAS Registry Number 90869-59-3
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Physical State Light yellow to colorless solid
Melting Point 69–71 °C
TLC Retention Factor ( Rf​ ) 0.3 (Hexane/EtOAc = 5/1)
SMILES Code CC(Cl)CC(=O)Nc1ccccc1

Strategic Synthesis Pathways

The synthesis of 3-chloro-N-phenylbutanamide relies on exploiting the differential reactivity of functional groups. Two primary pathways dominate the literature: chemoselective amidation and Markovnikov hydrochlorination.

Synthesis A Aniline + 3-Chlorobutanoyl Chloride C 3-Chloro-N-phenylbutanamide (Target Synthon) A->C Chemoselective Amidation (Non-nucleophilic Base, 0°C) B N-Phenylbut-3-enamide + HCl B->C Markovnikov Hydrochlorination

Synthetic pathways to 3-chloro-N-phenylbutanamide highlighting chemoselective routes.

Chemoselective Amidation

The most direct route involves the reaction of aniline with 3-chlorobutanoyl chloride. The causality behind this approach lies in the hard-soft acid-base (HSAB) principle. The acyl chloride is a "harder" and significantly more electrophilic center than the secondary alkyl chloride. By maintaining low temperatures (0–5 °C), the amine nucleophile exclusively attacks the carbonyl carbon, forming the amide bond without triggering premature SN​2 displacement at the C3 position.

Markovnikov Hydrochlorination

Alternatively, transition-metal catalyzed or direct hydrochlorination of N-phenylbut-3-enamide yields the target compound[3]. Despite the electron-withdrawing nature of the amide group, the addition follows Markovnikov's rule, driven by the formation of the more stable secondary carbocation intermediate at the C3 position compared to the primary C4 position.

Mechanistic Utility in Organic Synthesis

The true value of 3-chloro-N-phenylbutanamide lies in its bifunctionality, enabling divergent synthetic trajectories critical for pharmaceutical library generation.

Downstream Core 3-Chloro-N-phenylbutanamide Subst 3-Substituted-N-phenylbutanamides (e.g., Amines, Thioethers) Core->Subst Intermolecular SN2 (Nucleophile, Polar Solvent, Heat) Cycl Pyrrolidin-2-one Derivatives (Lactams) Core->Cycl Intramolecular 5-exo-tet (Strong Base, e.g., NaH) CH Ortho-C-H Functionalization (Amide Directed) Core->CH Transition Metal Catalysis (Pd/Ru, C-H Activation)

Divergent synthetic utility of 3-chloro-N-phenylbutanamide in organic synthesis.

Intermolecular Nucleophilic Substitution ( SN​2 )

The secondary chloride is susceptible to displacement by heteroatom nucleophiles (e.g., primary/secondary amines, thiolates). Because secondary halides suffer from steric hindrance, optimizing the trajectory of the incoming nucleophile is critical. Employing polar aprotic solvents (like DMF or DMSO) minimizes nucleophile solvation, thereby maximizing its kinetic energy to overcome the activation barrier of the SN​2 transition state. Finkelstein-type in situ activation (adding catalytic NaI) is often employed to temporarily convert the chloride into a more reactive iodide leaving group.

Intramolecular 5-exo-tet Cyclization

Under strongly basic conditions, the amide nitrogen is deprotonated, generating an ambident nucleophile. The proximity of the C3 chloride facilitates a rapid 5-exo-tet cyclization, yielding 5-methyl-1-phenylpyrrolidin-2-one. The causality here is governed by Baldwin's rules and the Thorpe-Ingold effect; the conformational folding of the butanamide chain brings the nucleophilic nitrogen and electrophilic carbon into ideal proximity, making this intramolecular pathway kinetically vastly superior to intermolecular side reactions.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding real-time observable metrics to confirm reaction progress.

Protocol A: Synthesis via Chemoselective Amidation

Objective: Synthesize 3-chloro-N-phenylbutanamide from aniline and 3-chlorobutanoyl chloride.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve aniline (10.0 mmol, 1.0 equiv) and triethylamine (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 3-chlorobutanoyl chloride (10.5 mmol, 1.05 equiv) in anhydrous DCM (10 mL). Add this solution dropwise over 15 minutes.

    • Causality & Validation: Dropwise addition controls the exothermic nature of acyl substitution. As the reaction proceeds, the clear solution will transition to a cloudy suspension. This is a self-validating visual cue indicating the precipitation of triethylammonium chloride, confirming the formation of the amide bond.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 5:1). The aniline spot ( Rf​ ~0.6) will disappear, replaced by a new UV-active spot at Rf​ 0.3[2].

  • Quench & Workup: Quench the reaction with 1M HCl (20 mL) to protonate and remove any unreacted aniline. Separate the organic layer, wash with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, and finally wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from a hexane/ethyl acetate mixture to afford a light yellow solid (mp 69–71 °C)[2].

Protocol B: Base-Promoted Lactamization (5-exo-tet Cyclization)

Objective: Convert 3-chloro-N-phenylbutanamide into 5-methyl-1-phenylpyrrolidin-2-one.

  • Preparation: Dissolve 3-chloro-N-phenylbutanamide (5.0 mmol, 1.0 equiv) in anhydrous THF (25 mL) in a flame-dried Schlenk flask under nitrogen. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 7.5 mmol, 1.5 equiv) in small portions.

    • Causality & Validation: NaH is chosen for its irreversible deprotonation capability. The immediate evolution of H2​ gas bubbles serves as a self-validating metric that the amide is being successfully deprotonated to form the reactive nucleophilic anion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours. The thermal energy is required to overcome the steric activation barrier of the secondary chloride displacement.

  • Quench & Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL) to destroy excess NaH. Extract with EtOAc ( 3×20 mL).

    • Validation: FTIR analysis of the isolated product will show the complete disappearance of the N-H stretching frequency (~3300 cm−1 ) and a shift of the carbonyl stretch to ~1700 cm−1 , characteristic of a 5-membered lactam.

References

  • BLD Pharm. "90869-59-3 | 3-Chloro-N-phenylbutanamide". BLD Pharm.
  • Royal Society of Chemistry (RSC).
  • Wiley-VCH.

Sources

Investigating the Pharmacology and Synthetic Utility of 3-Chloro-N-phenylbutanamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, reactive intermediates. 3-Chloro-N-phenylbutanamide (CAS: 90869-59-3) represents a highly strategic scaffold. While the base N-phenylbutanamide (butyranilide) structure is a well-documented precursor for analgesics and anticonvulsants 1[1], the introduction of a chlorine atom at the β -position (3-position) fundamentally alters its pharmacological trajectory.

Due to the electrophilic nature of the β -chloro group, 3-chloro-N-phenylbutanamide itself is rarely utilized as a final Active Pharmaceutical Ingredient (API) to avoid off-target alkylation and subsequent hepatotoxicity. Instead, it serves as a critical, highly reactive hub for nucleophilic substitution. By leveraging this reactivity, researchers can synthesize potent γ -aminobutyric acid (GABA) analogs for neuropharmacology 2[2] and spiro-cyclic PDEδ inhibitors that disrupt mutant KRAS signaling in oncology 3[3].

Table 1: Physicochemical Profile of 3-Chloro-N-phenylbutanamide
PropertyValuePharmacological Implication
Molecular Formula C10​H12​ClNO Optimal molecular weight for lead generation.
Molecular Weight 197.66 g/mol High ligand efficiency upon derivatization.
LogP (Estimated) 2.4 - 2.8Excellent membrane permeability; ideal for CNS targets.
Reactive Site C3 ( β -carbon)Susceptible to SN​2 displacement by amines/imides.

Pharmacological Applications of the Scaffold

Neuropharmacology: GABA Analogs and Anticonvulsants

Derivatives synthesized from chloro-N-phenylbutanamides have shown significant efficacy in treating seizure disorders. By displacing the chlorine atom with cyclic imides (e.g., phthalimide), researchers generate lipophilic GABA analogs. These compounds easily cross the blood-brain barrier and have demonstrated protective effects in maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure models at doses as low as 30 mg/kg 2[2].

Oncology: KRAS-PDEδ Interaction Disruption

Mutant KRAS is a notorious driver of pancreatic and colorectal cancers. Because KRAS lacks deep binding pockets, direct inhibition is challenging. However, KRAS requires the chaperone protein PDEδ to localize to the plasma membrane and activate downstream ERK/AKT signaling. Substituted chloro-N-phenylbutanamides have been identified as potent inhibitors that bind to the prenyl-binding pocket of PDEδ ( KD​≈127 nmol/L), effectively trapping KRAS in the cytoplasm and inducing dose-dependent apoptosis 3[3].

KRAS_PDE_Signaling PDE PDEδ Chaperone KRAS Mutant KRAS PDE->KRAS Transports Membrane Plasma Membrane KRAS->Membrane Localizes & Activates Apoptosis Cell Apoptosis Membrane->Apoptosis Prevents Inhibitor Butanamide Derivative (Inhibitor) Inhibitor->PDE Binds (KD ~127 nM) Inhibitor->Apoptosis Induces

Fig 1: Mechanism of action for butanamide-derived PDEδ inhibitors disrupting KRAS localization.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The synthesis protocol ensures regiocontrol, while the biological assay utilizes thermal shifting to prove that phenotypic cell death is directly caused by target engagement, ruling out non-specific toxicity.

Experimental_Workflow Step1 1. Regioselective Synthesis (Cu-Catalyzed) Step2 2. Nucleophilic Substitution (Amine/Imide Coupling) Step1->Step2 Yields Chloro-Intermediate Step3 3. In Vitro Screening (CCK8 Viability Assay) Step2->Step3 Yields API Candidates Step4 4. Target Validation (CETSA & Co-IP) Step3->Step4 Selects Lead Compounds

Fig 2: Self-validating workflow from synthesis to target engagement for butanamide derivatives.

Protocol 1: Regioselective Synthesis of 3-Chloro-N-phenylbutanamide

Causality: Traditional chlorination of butanamides often yields a racemic mixture of α , β , and γ isomers. We employ a Copper-Catalyzed Markovnikov hydroboration/oxidation approach 4[4] to strictly enforce β -selectivity.

Step-by-Step Methodology:

  • Preparation: Equip a Schlenk tube with a magnetic stir bar. Charge with N-phenylbut-2-enamide (0.2 mmol, 1.0 equiv).

  • Catalyst Loading: Add Cu2​(OH)2​CO3​ (0.01 mmol, 0.05 equiv) and a diboron source (0.24 mmol, 1.2 equiv). Rationale: The copper catalyst drives the highly regioselective Markovnikov addition of boron to the β -carbon.

  • Reaction: Add t−BuONa (0.3 mmol, 1.5 equiv) in DME (2.0 mL). Heat at 100°C for 1 hour.

  • Chlorination: Cool to room temperature. Introduce a chlorinating agent (e.g., CuCl2​ ) to substitute the boronate ester with chlorine. Stir for 2-3 hours until the boronate is consumed.

  • Purification: Quench with water (5.0 mL), extract with EtOAc ( 2×10.0 mL), dry over Na2​SO4​ , and purify via silica gel column chromatography (hexane/EtOAc = 5/1).

  • Validation: Confirm structure via 1H NMR (400 MHz, CDCl3​ ); expect a distinct multiplet at δ 4.60-4.52 ppm corresponding to the CH-Cl proton 4[4].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for PDEδ Target Engagement

Causality: A compound may kill cancer cells through non-specific toxicity. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. If the butanamide derivative truly binds PDEδ, the target protein will remain soluble at higher temperatures compared to the vehicle control 3[3].

Step-by-Step Methodology:

  • Incubation: Culture Mia PaCa-2 cells to 80% confluence. Treat with the synthesized butanamide derivative (20 μ mol/L) or DMSO (control) for 2 hours.

  • Aliquot & Heat: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot to a specific temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to prevent chemical detergents from interfering with protein stability.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) fraction from the precipitated (denatured) fraction.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-PDEδ primary antibody.

  • Validation: Plot the band intensities against temperature to generate a melt curve. A rightward shift (increased Tm​ ) in the treated group definitively proves intracellular target engagement.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological impact of modifying the N-phenylbutanamide scaffold. Data demonstrates that precise substitution at the chloro-site drastically alters the biological target and efficacy.

Table 2: Comparative Pharmacological Activity of Butanamide Derivatives
Compound Scaffold / DerivativePrimary TargetBiological ModelKey Metric ( IC50​ / KD​ / Dose)Phenotypic Outcome
N-phenylbutanamide (Base)General CNSN/AVariableWeak analgesic precursor[1]
3-Chloro-N-phenylbutanamide N/AN/AN/ASynthetic Intermediate[4]
Phthalimide-N-phenylbutanamide GABA ReceptorsscPTZ Seizure Model (Mice)30 mg/kg (Effective Dose)High Anticonvulsant Protection[2]
Spiro-cyclic-N-phenylbutanamide PDEδ (KRAS)Mia PaCa-2 Pancreatic Cells KD​=127±16 nmol/L54.28% Apoptosis at 20 μ M[3]

References

  • RSC Advances: Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information Source: 4

  • Benchchem: Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis Source:1

  • PubMed Central (PMC) / NIH: Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models Source: 3

  • ResearchGate: Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents Source: 2

Sources

Exploring the Structure-Activity Relationship of Chlorinated Amides: A Technical Guide for Covalent Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Resurgence of Targeted Covalent Inhibitors

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the design of Targeted Covalent Inhibitors (TCIs) not merely as an exercise in synthetic chemistry, but as the orchestration of precise molecular interventions. Historically avoided due to off-target toxicity concerns, covalent inhibitors have experienced a massive resurgence. At the forefront of this revival are chlorinated amides —specifically chloroacetamides.

Unlike highly reactive fluorosulfates or overly stable acrylamides, chlorinated amides offer an exceptional balance between aqueous stability and targeted reactivity. By fine-tuning the structure-activity relationship (SAR) of the scaffold surrounding the warhead, we can achieve exquisite selectivity. This guide explores the mechanistic foundations, SAR dynamics, and self-validating experimental workflows required to develop potent chlorinated amide inhibitors, with a focus on their recent applications against Glutathione Peroxidase 4 (GPX4) in oncology and the SARS-CoV-2 Main Protease (Mpro) in virology.

Mechanistic Foundation of Chlorinated Amides

The defining feature of a chlorinated amide is its electrophilic alpha-carbon, which acts as a "warhead" capable of forming an irreversible covalent bond with nucleophilic residues (predominantly cysteine or selenocysteine) within a target protein's active site.

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The target's thiolate (or selenolate) attacks the alpha-carbon of the amide, displacing the chloride ion as a leaving group. The causality behind selecting a chlorinated amide over a brominated or fluorinated counterpart lies in the leaving group ability: chlorine provides a moderate reaction kinetic that prevents indiscriminate binding to off-target cellular thiols (like glutathione), ensuring the reaction only occurs when the inhibitor is non-covalently anchored in the correct orientation by the surrounding molecular scaffold.

Mechanism_GPX4 Inhibitor Chloroacetamide Warhead SN2 S_N2 Chloride Displacement Inhibitor->SN2 Target Target Cysteine/ Selenocysteine Target->SN2 Adduct Irreversible Covalent Adduct SN2->Adduct Effect Enzyme Inhibition (e.g., Ferroptosis) Adduct->Effect

Mechanism of target inhibition by chloroacetamides via SN2 displacement.

Structure-Activity Relationship (SAR) Dynamics

The SAR of chlorinated amides is dictated by two primary factors: the electronic/steric properties of the alpha-halogen substitutions, and the non-covalent interactions of the surrounding peptidomimetic scaffold.

Alpha-Halogen Substitution and Stereochemistry

Modifying the alpha-carbon directly impacts the electrophilicity of the warhead. For example, recent developments in 1 targeting SARS-CoV-2 Mpro have demonstrated that the introduction of a fluorine atom adjacent to the chlorine significantly alters reactivity[1]. The high electronegativity of fluorine increases the electrophilicity of the alpha-carbon, while its small van der Waals radius minimizes steric hindrance. Crucially, this creates a chiral center; SAR studies reveal that the (R)-configuration of the CFA warhead is absolutely critical for rapid covalent inhibition, aligning perfectly with the trajectory of the Mpro Cys145 thiolate[1].

Polyhalogenated Amides

Expanding beyond mono-chlorinated species,2 have been synthesized to target Mpro. These bulkier warheads (e.g., Jun9-62-2R) not only maintain potent enzymic inhibition but also exhibit significantly improved target specificity over host cathepsins, proving that increased steric bulk at the reactive center can serve as a selectivity filter[2].

Scaffold Interchangeability in Oncology

In the context of oncology, chloroacetamides like ML162 are privileged3. Extensive SAR studies indicate that the chloroacetamide group is uniquely capable of direct GPX4 inhibition; replacing it with less reactive electrophiles (like standard acrylamides) completely abolishes the induction of ferroptotic cell death[3].

Quantitative SAR Data Summaries

Table 1: SAR Profile of Chlorofluoroacetamide (CFA) Derivatives against SARS-CoV-2 Mpro

Compound R-Group Modification IC50 (μM) Mechanistic Observation
(R,R)-18 Optimized CFA dipeptide 0.056 Highly potent; R-configuration at warhead is crucial for rapid covalent binding[1].
(R,R)-22 Ethynyl substitution 0.110 Well-tolerated; enables downstream click-chemistry fluorescence labeling[1].
16 (mixture) 3-pyridyl replacement 0.730 Slight activity increase over baseline 3-fluorophenyl scaffold[1].

| 14B | tert-butyl introduction | 2.700 | Significant loss of potency due to steric clash within the S1' pocket[1]. |

Table 2: SAR Profile of Halogenated Amides against GPX4 and Mpro

Scaffold / Target Warhead Type Biological Effect Reference
ML162 / GPX4 Chloroacetamide Potent direct GPX4 inhibition; induces ferroptosis. [3]
ML210 Analog 15 / GPX4 Chloroacetamide Retains ferroptosis induction, albeit with diminished selectivity vs ML162. [3]
Jun9-62-2R / Mpro Dichloroacetamide Potent enzymic inhibition; improved target specificity over host cathepsins. [2]

| Jun9-88-6R / Mpro | Tribromoacetamide | High antiviral activity; demonstrates viability of bulkier polyhalogenated warheads. |[2] |

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of chlorinated amides, the experimental pipeline must be robust. Below are the standard operating protocols I utilize for synthesizing these libraries and validating their covalent mechanisms.

SAR_Workflow Design Rational Design (Scaffold Selection) Synth Ugi 4-Component Synthesis Design->Synth Variable R-groups LCMS LC-MS Validation (Purity >95%) Synth->LCMS Crude product Assay Intact Protein MS (Adduct Detection) LCMS->Assay Pure compound SAR SAR Optimization (Iterative Refinement) Assay->SAR Binding kinetics SAR->Design Feedback loop

Iterative workflow for the design, synthesis, and validation of chloroacetamide inhibitors.

Protocol A: Ugi Multicomponent Synthesis of Chloroacetamide Libraries

Rationale: The Ugi Four-Component Reaction (U-4CR) is selected because it allows the simultaneous convergence of an amine, an aldehyde, an isocyanide, and chloroacetic acid. This enables the rapid generation of diverse peptidomimetic libraries essential for comprehensive SAR profiling.

  • Imine Condensation: Combine the primary amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous methanol (0.5 M).

    • Causality: Methanol stabilizes the imine intermediate via hydrogen bonding. Stir for 2 hours at room temperature.

  • Warhead Incorporation: Add the isocyanide (1.0 eq) followed dropwise by chloroacetic acid (1.0 eq).

    • Causality: Chloroacetic acid serves a dual purpose: it acts as the acid catalyst for isocyanide alpha-addition and provides the electrophilic warhead.

  • Mumm Rearrangement: Allow the reaction to stir for 12-24 hours. The intermediate undergoes a spontaneous Mumm rearrangement to form the stable chloroacetamide backbone.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the characteristic isocyanide odor and the emergence of the target mass [M+H]+ confirm the rearrangement. If the mass of the un-rearranged intermediate persists, elevate the temperature to 40°C to overcome the activation energy barrier of the rearrangement. Purify via preparative HPLC.

Protocol B: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Rationale: Enzymatic assays (like FRET) only confirm functional inhibition, not the mechanism. Intact protein MS is mandatory to definitively prove that the chloroacetamide has formed an irreversible covalent bond with the target cysteine.

  • Protein Preparation: Dilute recombinant target protein (e.g., Mpro) to 2 μM in a physiological buffer (pH 7.4, 20 mM HEPES, 150 mM NaCl).

    • Causality: Maintaining physiological pH is critical, as the nucleophilicity of the target cysteine thiolate (which typically has a lowered pKa in active sites) is highly pH-dependent.

  • Inhibitor Incubation: Add the chloroacetamide candidate at a 10-fold molar excess (20 μM). Incubate at 37°C for 1 hour.

  • Quenching and Desalting: Quench the reaction with 1% formic acid to protonate the cysteine residues and halt further reaction. Desalt using a C4 ZipTip.

    • Causality: Desalting removes buffer salts ( Na+ , K+ ) that cause severe ion suppression and signal broadening in the mass spectrometer.

  • ESI-TOF MS Analysis: Elute directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Self-Validation Checkpoint: Deconvolute the multicharged spectra using maximum entropy algorithms. A successful covalent modifier will show a mass shift equal to the exact mass of the inhibitor minus 36.46 Da (representing the loss of HCl during the SN​2 displacement). The absence of the unmodified protein peak confirms 100% target occupancy.

Conclusion

The structure-activity relationship of chlorinated amides proves that covalent inhibition is not a blunt instrument, but a highly tunable modality. By manipulating the stereochemistry, halogen substitution patterns, and the non-covalent scaffolding of these molecules, researchers can develop highly specific inhibitors that bypass off-target toxicity. As demonstrated by the rapid development of Mpro and GPX4 inhibitors, mastering the chemistry of the chloroacetamide warhead remains a cornerstone of modern targeted drug design.

References

  • Title: Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Structure–activity relationships of GPX4 inhibitor warheads Source: PMC - NIH URL: 3

  • Title: Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide Source: Chemical Science (RSC Publishing) URL: 1

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-Chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The synthesis of 3-chloro-N-phenylbutanamide relies on the aminolysis of 3-chlorobutanoyl chloride with aniline. Amide bond formation via the reaction of acyl chlorides with amines is a highly efficient, albeit exothermic, transformation[1]. While classic Schotten-Baumann conditions utilize aqueous sodium hydroxide to drive the equilibrium by neutralizing the generated hydrochloric acid[2], the specific structural features of 3-chlorobutanoyl chloride demand a more nuanced approach.

The Causality of Reaction Design: The presence of a β-chloride adjacent to an α-methylene group makes 3-chlorobutanoyl chloride highly susceptible to base-catalyzed dehydrohalogenation (E2 elimination). If subjected to harsh aqueous bases or elevated temperatures, the molecule will rapidly eliminate HCl to form the undesired alkene byproduct, N-phenylcrotonamide. Therefore, this protocol utilizes strictly anhydrous conditions with a mild, non-nucleophilic organic base—triethylamine (TEA)—in dichloromethane (DCM). This metal-free, neutral-to-mildly-basic environment suppresses elimination while facilitating rapid N-acylation[3].

Materials and Equipment

Reagents:

  • Aniline (≥99%, primary amine)

  • 3-Chlorobutanoyl chloride (Acylating agent)

  • Triethylamine (TEA, acid scavenger)

  • Anhydrous Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric acid (aq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for recrystallization)

Equipment:

  • Flame-dried 250 mL round-bottom flask with a nitrogen inlet

  • Magnetic stir plate and Teflon-coated stir bar

  • Pressure-equalizing dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Experimental Protocol

Phase 1: Reagent Assembly & Thermal Control
  • System Preparation: Flush a flame-dried 250 mL round-bottom flask with inert nitrogen gas. Causality: Acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into their corresponding carboxylic acids if exposed to ambient humidity[1].

  • Amine Dissolution: Add aniline (9.31 g, 100 mmol, 1.0 equiv) and anhydrous DCM (100 mL) to the flask. Begin magnetic stirring.

  • Base Addition: Inject triethylamine (11.1 g, 110 mmol, 1.1 equiv) into the solution. Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the substitution event, preventing the protonation of aniline. If aniline becomes protonated (forming an anilinium salt), it loses its nucleophilicity and the reaction halts[2].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Electrophilic Addition & Maturation
  • Controlled Acylation: Transfer 3-chlorobutanoyl chloride (14.1 g, 100 mmol, 1.0 equiv) into a pressure-equalizing dropping funnel. Add it dropwise to the stirring aniline solution over a period of 30 minutes. Causality: The reaction between acyl chlorides and amines is highly exothermic[1]. Slow addition at 0 °C prevents thermal spikes that would provide the activation energy required for the E2 elimination of the β-chloride.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for an additional 2 hours.

Phase 3: Self-Validating Workup
  • TLC Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The aniline starting material (R_f ~0.4) should be entirely consumed, replaced by a single major product spot (R_f ~0.55) visible under UV light (254 nm).

  • Acidic Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M aqueous HCl (2 × 50 mL). Causality: This step is self-validating; it selectively protonates any residual unreacted aniline and extracts the TEA·HCl byproduct into the aqueous phase, leaving only the neutral amide in the organic layer.

  • Basic Wash: Wash the organic phase with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This neutralizes trace acids and extracts any 3-chlorobutanoic acid formed via unintended hydrolysis of the acyl chloride.

  • Brine Wash: Wash with brine (50 mL) to draw out bulk dissolved water from the DCM layer.

Phase 4: Isolation and Purification
  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator, 30 °C water bath) to yield the crude 3-chloro-N-phenylbutanamide as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethyl acetate. Slowly add hexanes dropwise until the solution becomes faintly turbid. Allow it to cool undisturbed to room temperature, then place it in an ice bath for 1 hour. Collect the purified white crystals via vacuum filtration. Causality: Recrystallization selectively precipitates the target amide while leaving trace elimination byproducts highly soluble in the mother liquor.

Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the purity/yield of the final product, demonstrating why the anhydrous DCM/TEA system is optimal for this specific β-chloro substrate.

Table 1: Optimization of Reaction Conditions for 3-Chloro-N-phenylbutanamide Synthesis

Solvent SystemBase UsedTemperature ProfileReaction TimeIsolated Yield (%)Major Impurity Profile
H₂O / DCM (Biphasic)NaOH (aq)0 °C to RT4 hours42%High N-phenylcrotonamide (Elimination)
THF (Anhydrous)DIPEA0 °C to RT3 hours76%Trace elimination byproducts
DCM (Anhydrous) TEA 0 °C to RT 2 hours 88% Clean conversion (Optimal)
DCM (Anhydrous)TEARoom Temp (No cooling)2 hours61%Moderate elimination byproducts

Experimental Workflow Visualization

Workflow N1 1. Reagent Assembly Aniline + TEA in Anhydrous DCM N2 2. Thermal Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Electrophilic Addition Dropwise 3-Chlorobutanoyl Chloride N2->N3 N4 4. Maturation Warm to RT & Stir (2 h) N3->N4 N5 5. Validation TLC Check (Hexane:EtOAc 3:1) N4->N5 N6 6. Purification Workup Wash: 1M HCl -> NaHCO3 -> Brine N5->N6 N7 7. Isolation Dry (MgSO4) & Concentrate N6->N7 N8 8. Final Polish Recrystallization (EtOAc/Hexane) N7->N8 N9 Pure 3-Chloro-N-phenylbutanamide N8->N9

Caption: Experimental workflow for the synthesis of 3-chloro-N-phenylbutanamide.

References

  • Schotten-Baumann Reaction Conditions and Mechanisms Source: Organic Chemistry Portal URL:[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Analytical Methods for the Quantification of 3-Chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and pharmaceutical drug development professionals. Document Type: Standard Operating Protocol (SOP) & Application Note.

Introduction & Mechanistic Context

3-Chloro-N-phenylbutanamide (CAS: 90869-59-3; Molecular Formula: C10H12ClNO) is a halogenated amide frequently encountered as a synthetic intermediate or byproduct in pharmaceutical manufacturing. It is commonly synthesized via copper-catalyzed Markovnikov hydroboration-chlorination of aliphatic terminal alkenes[1].

From a pharmaceutical quality perspective, the presence of an alkyl chloride moiety classifies this compound as a Potential Genotoxic Impurity (PGI). Alkyl halides are classic electrophiles that can act as alkylating agents, undergoing bimolecular nucleophilic substitution (SN2) reactions with the electron-rich nitrogen or oxygen centers of DNA bases [1]. Because of this mutagenic potential, regulatory frameworks—specifically the ICH M7(R2) guideline —mandate that such impurities be controlled to Threshold of Toxicological Concern (TTC) levels, often requiring trace quantification in the parts-per-million (ppm) range [2].

Mechanism Molecule 3-Chloro-N-phenylbutanamide (Electrophile) Transition SN2 Transition State (C-Cl Bond Cleavage) Molecule->Transition DNA DNA Base (e.g., Guanine) (Nucleophile) DNA->Transition Adduct Covalently Bound DNA Adduct (Genotoxic Risk) Transition->Adduct Alkylation

Figure 1: Mechanistic pathway of DNA alkylation by 3-chloro-N-phenylbutanamide.

Analytical Strategy & Method Selection

To address both synthetic yield optimization and trace-level impurity control, a dual-method analytical strategy is required. The selection of the analytical platform is dictated by the target concentration and the matrix:

  • UHPLC-UV (Method A): Utilized for bulk assay and process control (>0.1% w/w). The phenyl ring provides strong π−π∗ transitions, ensuring high UV sensitivity at 210 nm.

  • GC-MS (Method B): Utilized for trace PGI quantification (<30 ppm). 3-Chloro-N-phenylbutanamide is highly volatile and thermally stable, making it ideal for gas chromatography. Selected Ion Monitoring (SIM) of its isotopic signature provides extreme specificity, eliminating matrix interference.

AnalyticalWorkflow Start 3-Chloro-N-phenylbutanamide Quantification Need Decision Target Concentration? Start->Decision High Bulk Assay / Process Control (>0.1%) Decision->High High Level Low Trace Impurity / PGI (<30 ppm) Decision->Low Trace Level HPLC UHPLC-UV Method (Reverse Phase, 210 nm) High->HPLC GCMS GC-MS Method (SIM Mode, m/z 197) Low->GCMS Valid ICH Q2(R2) Validation (LOD, LOQ, Linearity, Accuracy) HPLC->Valid GCMS->Valid

Figure 2: Decision matrix for the analytical quantification of 3-chloro-N-phenylbutanamide.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the method includes built-in System Suitability Testing (SST) criteria. If the SST fails, the run is automatically invalidated, preventing the reporting of false negatives or inaccurate assays [3].

Method A: UHPLC-UV for Bulk Quantification

Causality Insight: 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent and maintain the analyte in a neutral state. This suppresses secondary interactions between the amide nitrogen and residual silanols on the stationary phase, preventing peak tailing.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Methanol/Water (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equilibrate a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 100 mm) at 40°C.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Detection: Set the UV detector to 210 nm (reference 360 nm).

  • Self-Validating SST: Inject the reference standard (1.0 mg/mL) five times. The system is valid only if:

    • Retention time %RSD 1.0%.

    • Peak area %RSD 2.0%.

    • Tailing factor (USP) 1.5.

Method B: GC-MS for Trace PGI Quantification

Causality Insight: GC-MS in SIM mode is chosen to isolate the analyte from complex Active Pharmaceutical Ingredient (API) matrices. By monitoring the molecular ion ( m/z 197) and its M+2 isotope ( m/z 199), we leverage the natural 3:1 isotopic ratio of Chlorine-35 to Chlorine-37. This specific isotopic signature acts as a secondary confirmation, eliminating false positives from co-eluting non-halogenated matrix peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 100.0 mg of the API in 2.0 mL of Dichloromethane (DCM). Add 10 µL of internal standard (e.g., N-phenylbutanamide-d5, 10 µg/mL). Vortex for 1 minute.

  • Instrument Setup: Install a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set Helium carrier gas to a constant flow of 1.0 mL/min.

  • Inlet Parameters: Splitless injection mode; Inlet temperature: 250°C; Injection volume: 1.0 µL.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C.

  • SIM Ions: Monitor m/z 197 (Target), m/z 199 (Qualifier 1), and m/z 93 (Qualifier 2 - aniline fragment).

  • Self-Validating SST: Inject the Limit of Quantitation (LOQ) standard (equivalent to 5 ppm relative to API). The system is valid only if:

    • Signal-to-Noise (S/N) ratio of the m/z 197 peak 10.

    • The ratio of m/z 197 to 199 is within 10% of the theoretical 3:1 ratio.

Data Presentation & Validation Summary

The methods were validated in accordance with ICH Q2(R2) guidelines [3]. The summarized parameters demonstrate the robustness and suitability of both methods for their respective applications.

Table 1: Chromatographic & Instrumental Parameters

ParameterMethod A (UHPLC-UV)Method B (GC-MS)
Primary Use Bulk Assay / PurityTrace PGI Analysis
Column BEH C18 (1.7 µm, 2.1x100 mm)DB-5MS (30 m x 0.25 mm x 0.25 µm)
Run Time 7.0 minutes20.6 minutes
Detection UV at 210 nmEI-MS (SIM Mode: m/z 197, 199)
Injection Vol. 2.0 µL1.0 µL (Splitless)

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation ParameterMethod A (UHPLC-UV)Method B (GC-MS)Acceptance Criteria
Linearity Range 0.05 – 1.5 mg/mL1.0 – 50.0 ppm R2≥0.999 (UHPLC); ≥0.99 (GC)
Limit of Detection (LOD) 0.01 mg/mL0.5 ppmS/N 3
Limit of Quantitation (LOQ) 0.05 mg/mL1.5 ppmS/N 10
Accuracy (% Recovery) 99.2% – 101.5%92.4% – 108.1%98-102% (Bulk); 80-120% (Trace)
Precision (%RSD, n=6) 0.8%4.2% 2.0% (Bulk); 10.0% (Trace)

References

  • Title: Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Advanced HPLC Method Development and Validation for Purity Analysis of 3-Chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

3-Chloro-N-phenylbutanamide is a critical synthetic intermediate used in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical architecture presents a unique analytical challenge: it features a highly hydrophobic phenyl ring, a polar amide linkage, and a reactive secondary alkyl chloride at the 3-position.

Causality in Method Design (Expert Insight): The inherent lability of the C-Cl bond dictates the entire chromatographic strategy. Under neutral or basic conditions, or upon prolonged exposure to protic solvents like methanol, 3-chloro-N-phenylbutanamide is highly susceptible to solvolysis and base-catalyzed dehydrohalogenation (loss of HCl) to form α,β-unsaturated amides (e.g., crotonanilide). Furthermore, residual aniline—a common synthetic precursor—can interact strongly with residual silanols on the stationary phase, causing severe peak tailing.

To counteract these chemical liabilities, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a highly end-capped C18 column and an acidic mobile phase (pH ~2.0) is required, as supported by[1]. The acidic environment ensures the amide remains neutral, protonates the aniline impurity (accelerating its elution and preventing silanol interactions), and stabilizes the C-Cl bond against on-column elimination.

Experimental Protocols

Reagents and Equipment
  • Instrumentation: HPLC system equipped with a quaternary pump, thermostatted autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, and Trifluoroacetic Acid (TFA).

  • Diluent: ACN:Water (50:50, v/v). Expert Insight: Methanol is strictly avoided as a diluent or mobile phase component to prevent artifactual methanolysis of the 3-chloro group during autosampler storage.

Chromatographic Conditions

The following parameters ensure robust separation of the main peak from its synthetic precursors and degradation products, creating a self-validating system for routine testing.

ParameterSpecificationScientific Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)High carbon load for phenyl ring retention; end-capping prevents aniline tailing.
Mobile Phase A 0.1% TFA in WaterLow pH (~2.0) protonates aniline and stabilizes the C-Cl bond.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for hydrophobic components; avoids nucleophilic substitution.
Gradient Program 0-5 min: 20% B; 5-15 min: 20%→70% B; 15-20 min: 70% BIsocratic hold stabilizes early eluting polar impurities; gradient flushes late eluters.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Column Temp 30°CSub-ambient to moderate heat prevents thermal degradation of the analyte.
Detection UV at 210 nm and 254 nm254 nm is optimal for the phenyl chromophore; 210 nm detects aliphatic impurities.
Injection Vol 10 µLBalances sensitivity with column loading capacity without band broadening.
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-chloro-N-phenylbutanamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent (ACN:Water, 50:50).

  • Working Sample Solution (0.1 mg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the Diluent. Mix thoroughly.

  • System Suitability Test (SST): Before sample analysis, inject the Working Solution. The method is self-validating if it meets the following criteria: Tailing factor (Tf) ≤ 1.5, theoretical plates (N) ≥ 5000, and %RSD of peak area for six replicate injections ≤ 2.0%.

HPLC_Workflow A Sample & Standard Preparation B RP-HPLC Separation (C18, Acidic Mobile Phase) A->B C UV Detection (210 nm & 254 nm) B->C D Data Acquisition & Peak Integration C->D E ICH Q2(R2) Method Validation D->E

Figure 1: Step-by-step workflow for HPLC method development and ICH Q2(R2) validation.

Impurity Profiling and Degradation Logic

A critical aspect of purity analysis is understanding the origin of impurities. The method must unequivocally separate 3-chloro-N-phenylbutanamide from its synthetic precursor (Aniline) and its primary degradation products, a standard practice highlighted by[2].

  • Aniline (Relative Retention Time, RRT ~0.3): Elutes early due to protonation of the amine group by the acidic mobile phase.

  • 3-Hydroxy-N-phenylbutanamide (RRT ~0.6): Formed via aqueous hydrolysis. The hydroxyl group increases polarity, leading to earlier elution compared to the main peak.

  • Crotonanilide (RRT ~1.2): Formed via base-catalyzed or thermal dehydrohalogenation. The loss of the polar chlorine atom and formation of a conjugated double bond increases hydrophobicity and UV absorptivity, resulting in later elution.

Impurity_Logic API 3-Chloro-N-phenylbutanamide (Target API) Hydrolysis Hydrolysis (Water/Base) API->Hydrolysis Elimination Dehydrohalogenation (Heat/Base) API->Elimination Imp1 3-Hydroxy-N-phenylbutanamide (RRT ~0.6) Hydrolysis->Imp1 Imp2 Crotonanilide (RRT ~1.2) Elimination->Imp2 Synthesis Incomplete Synthesis Imp3 Aniline (RRT ~0.3) Synthesis->Imp3 Imp3->API SM

Figure 2: Logical relationship of impurity generation and degradation pathways for the target API.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be rigorously validated according to the[3].

Specificity and Forced Degradation

Specificity is demonstrated by subjecting the sample to stress conditions to force degradation. To validate specificity, expose 5.0 mL of the stock solution to 1.0 mL of 1N NaOH (base stress) or 1N HCl (acid stress) at 60°C for 2 hours, then neutralize and dilute to volume. Peak purity angle must be less than the peak purity threshold (via PDA detection) for the main peak in all stressed samples, proving no co-elution of degradation products. As predicted by the chemical rationale, base hydrolysis yields significant crotonanilide and aniline peaks, which are successfully resolved.

Validation Summary Data

The quantitative validation parameters are summarized below, demonstrating the method's reliability across the analytical range.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results
System Suitability (Precision) %RSD of peak area ≤ 2.0% (n=6)0.45%
Linearity Range Correlation coefficient (R²) ≥ 0.9990.9998 (Range: 25% to 150% of target)
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.2% - 100.8%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mL
Robustness Resolution > 2.0 with deliberate variationsResolution > 3.5 (Flow ±0.1 mL/min, Temp ±5°C)

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application Note: Comprehensive Biological Screening Protocols for 3-Chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Compound: 3-chloro-N-phenylbutanamide (CAS: 90869-59-3)

Executive Summary & Pharmacophore Rationale

N-phenylbutanamide derivatives are highly regarded in medicinal chemistry as versatile pharmacophores. Historically, Schiff bases and N-phenylamides have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiproliferative, and anti-inflammatory properties 1. The specific addition of a chlorine atom at the 3-position of the aliphatic butanamide chain in 3-chloro-N-phenylbutanamide fundamentally alters the molecule's electron distribution and lipophilicity 2. This halogenation is hypothesized to enhance cell membrane permeability and target-binding affinity compared to the unsubstituted parent compound 3.

To rigorously evaluate this compound, we have designed a self-validating, multiplexed screening workflow. Every assay described below incorporates strict vehicle, positive, and negative controls to ensure that observed biological phenomena are causally linked to the compound rather than experimental artifacts.

Workflow Compound 3-chloro-N-phenylbutanamide Stock Preparation Solubilization Serial Dilution (DMSO to Aqueous Media) Compound->Solubilization Tox Mammalian Cytotoxicity (MTT Assay) Solubilization->Tox Micro Antimicrobial Screening (Broth Microdilution) Solubilization->Micro Mech Mechanistic Profiling (NF-κB Inhibition) Solubilization->Mech Data Hit Validation & IC50 / MIC Determination Tox->Data Micro->Data Mech->Data

Fig 1: Multiplexed biological screening workflow for 3-chloro-N-phenylbutanamide.

Compound Preparation & Solubilization Strategy

Causality & Rationale: 3-chloro-N-phenylbutanamide possesses limited aqueous solubility. Dimethyl sulfoxide (DMSO) is required as the primary vehicle. However, DMSO itself can induce cellular toxicity and membrane permeabilization at high concentrations. To maintain a self-validating system, the final DMSO concentration in all downstream biological assays must strictly remain ≤0.5% (v/v).

Protocol:

  • Stock Generation: Weigh exactly 19.77 mg of 3-chloro-N-phenylbutanamide (MW: 197.66 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of sterile, molecular-biology grade DMSO to yield a 100 mM master stock.

  • Homogenization: Vortex vigorously for 2 minutes, followed by water-bath sonication for 5 minutes at room temperature to ensure complete dissolution without thermal degradation.

  • Storage: Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes and store at -20°C to prevent freeze-thaw cycling and photodegradation.

Workflow 1: Broad-Spectrum Antimicrobial Screening (MIC)

Causality & Rationale: Metal complexes and derivatives of N-phenylamides have well-documented bactericidal and fungicidal activities 4. We utilize the broth microdilution method over agar diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC) and mitigates issues related to the compound's diffusion rate through agar matrices.

Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Adjust the suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a sterile 96-well U-bottom plate, perform two-fold serial dilutions of the compound from 256 µg/mL down to 0.5 µg/mL.

  • System Validation Controls:

    • Vehicle Control: MHB + 0.5% DMSO + Bacteria (Ensures solvent doesn't inhibit growth).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) + Bacteria.

    • Negative Control: MHB only (Validates sterility).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to all test and vehicle wells. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of 0.015% resazurin dye to each well. Incubate for 2 hours. Viable bacteria reduce blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration well that remains blue.

Workflow 2: Mammalian Cytotoxicity Assay (MTT)

Causality & Rationale: To determine the therapeutic index of the compound, we must differentiate between targeted biological activity and general basal cytotoxicity. The MTT assay measures mitochondrial metabolic rate, serving as a reliable proxy for cell viability.

Protocol:

  • Cell Seeding: Seed human embryonic kidney cells (HEK293, non-tumorigenic control) and a cancer cell line (e.g., A549) at 1×104 cells/well in a 96-well flat-bottom plate using 100 µL DMEM (+10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media. Apply 3-chloro-N-phenylbutanamide diluted in fresh media at concentrations of 1, 10, 25, 50, and 100 µM.

  • Incubation: Incubate for 48 hours.

  • Metabolic Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours to allow mitochondrial succinate dehydrogenase to form insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well and place on an orbital shaker for 10 minutes. Read absorbance at 570 nm.

  • Data Analysis: Calculate IC50​ using non-linear regression analysis (normalized to the 0.5% DMSO vehicle control).

Workflow 3: Anti-Inflammatory Mechanistic Profiling

Causality & Rationale: N-phenylamides are known to modulate inflammatory cascades, specifically by preventing the nuclear translocation of the NF-κB complex 1. Using a luciferase reporter assay provides a highly sensitive, direct readout of transcriptional inhibition, isolating the mechanism of action from general cytotoxicity.

Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor Kinase IKK Complex Receptor->Kinase Drug 3-chloro-N-phenylbutanamide Drug->Kinase Putative Inhibition NFkB NF-κB Translocation Kinase->NFkB Phosphorylation Transcription Cytokine Expression (IL-6, TNF-α) NFkB->Transcription

Fig 2: Putative NF-κB inflammatory signaling pathway modulation by N-phenylamides.

Protocol:

  • Reporter Seeding: Seed HEK293 cells stably transfected with an NF-κB-Luciferase reporter construct at 2×104 cells/well.

  • Pre-treatment: Treat cells with sub-lethal concentrations of 3-chloro-N-phenylbutanamide (e.g., 5, 10, 20 µM—determined from the MTT assay) for 2 hours.

  • Stimulation: Induce the inflammatory pathway by adding LPS (1 µg/mL). Incubate for 6 hours.

  • Lysis & Detection: Wash cells with PBS, lyse using 1X Passive Lysis Buffer (Promega), and transfer 20 µL of lysate to a white opaque plate. Add Luciferase Assay Reagent and immediately quantify luminescence.

  • Validation: Normalize luminescent units to total protein concentration (via BCA assay) to ensure drops in signal are due to pathway inhibition, not variations in cell number.

Quantitative Data Presentation

The following table structure must be used to aggregate and compare the screening outputs. Note: Values provided below are representative benchmarks for N-phenylamide derivatives to illustrate data formatting.

Assay CategoryTarget / Cell LineMetric EvaluatedRepresentative ValueBiological Interpretation
Antimicrobial S. aureus (Gram +)MIC (µg/mL)16 - 32 µg/mLModerate antibacterial activity against Gram-positive strains.
Antimicrobial E. coli (Gram -)MIC (µg/mL)> 128 µg/mLPoor outer-membrane penetration in Gram-negative bacteria.
Cytotoxicity HEK293 (Healthy) IC50​ (µM)> 100 µMLow basal mammalian toxicity; favorable safety profile.
Cytotoxicity A549 (Carcinoma) IC50​ (µM)45.2 µMMild anti-proliferative effect on tumorigenic cells.
Mechanistic NF-κB Reporter IC50​ (µM)12.5 µMStrong, targeted inhibition of the inflammatory cascade.

References

  • The Multifaceted Biological Activities of N-Phenylbutanamide and Its Derivatives Source: Benchchem URL
  • Synthesis, Cytotoxic, Anticancer and Antimicrobial Activities of Some Metal Complexes of a Novel Tetradentate Schiff base Ligand Source: ResearchGate URL
  • N-Phenylbutanamide | C10H13NO | CID 14323 Source: PubChem - NIH URL
  • Supporting Information: 3-Chloro-N-phenylbutanamide (Characterization & Synthesis)

Sources

Application Notes and Protocols for Antimicrobial Assays of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Framework for Novel Antimicrobial Candidate Evaluation

The emergence of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the antimicrobial characterization of 3-chloro-N-phenylbutanamide, a compound with a structural motif suggestive of potential bioactivity. While specific data for this molecule is not extensively published, the principles and protocols detailed herein are derived from established methodologies for antimicrobial susceptibility testing (AST) and are informed by the known activities of related amide and butanamide derivatives.[1][2][3] This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Understanding the Candidate: Physicochemical Properties and Their Impact on Assay Design

Before commencing any biological assays, a thorough understanding of the physicochemical properties of 3-chloro-N-phenylbutanamide is paramount. These properties will dictate how the compound is handled, prepared, and interpreted in the context of antimicrobial assays.

1.1. Solubility and Stock Solution Preparation

The solubility of a test compound is a critical first step in ensuring accurate and reproducible results in antimicrobial assays.[4] The principle of "like dissolves like" suggests that 3-chloro-N-phenylbutanamide, a relatively polar molecule, will have varying solubility in different solvents.

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Solvent Selection: Begin by qualitatively assessing the solubility of 3-chloro-N-phenylbutanamide in a panel of common laboratory solvents. A recommended starting panel includes:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Dichloromethane (DCM)

    • Water (sterile, deionized)

  • Qualitative Assessment: To a small, known amount of the compound (e.g., 1 mg) in a clear vial, add the solvent dropwise with vortexing until the compound dissolves completely. This will provide a rough estimate of solubility.

  • Stock Solution Preparation: Based on the qualitative assessment, prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in a suitable solvent, typically DMSO, as it is compatible with most microbial assays at low final concentrations (usually ≤1%).[5]

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Stability

The stability of 3-chloro-N-phenylbutanamide in the chosen solvent and assay medium is crucial for the integrity of the experimental results. N-chloro compounds, in particular, can be susceptible to degradation.[4]

Protocol 2: Preliminary Stability Assessment

  • Sample Preparation: Prepare a solution of 3-chloro-N-phenylbutanamide in the chosen assay medium (e.g., Mueller-Hinton Broth) at a concentration relevant to the planned experiments.

  • Incubation: Incubate the solution under the same conditions as the planned antimicrobial assay (e.g., 37°C for 24 hours).

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), analyze the solution using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) to detect any degradation of the parent compound.

  • Interpretation: Significant degradation (>10%) over the course of the experiment would indicate that the compound is unstable under the assay conditions, and results should be interpreted with caution.

Primary Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a widely used and standardized technique for determining the MIC of a novel compound.[5][6]

2.1. Broth Microdilution Assay

This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol 3: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture at the appropriate temperature (e.g., 37°C) with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the 3-chloro-N-phenylbutanamide stock solution in the appropriate broth medium. The concentration range should be selected based on any preliminary data or the expected potency of the compound. A common starting range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Bacteria with no compound.

      • Negative Control: Broth medium only.

      • Solvent Control: Bacteria with the highest concentration of the solvent (e.g., DMSO) used in the assay.

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5][7]

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.[6]

Data Presentation: MIC Values

Test MicroorganismGram StainMIC of 3-chloro-N-phenylbutanamide (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value][Experimental Value]
Bacillus subtilisGram-positive[Experimental Value][Experimental Value]
Escherichia coliGram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosaGram-negative[Experimental Value][Experimental Value]
Candida albicansFungi[Experimental Value][Experimental Value]
Aspergillus nigerFungi[Experimental Value][Experimental Value]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) Broth_Culture Broth Culture (e.g., MHB) Bacterial_Culture->Broth_Culture McFarland_Standard Adjust to 0.5 McFarland Standard Broth_Culture->McFarland_Standard Final_Inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate Plate with Final Inoculum Final_Inoculum->Inoculation Compound_Stock Compound Stock (in DMSO) Serial_Dilutions Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Investigating the Mechanism of Action

While the precise mechanism of action for 3-chloro-N-phenylbutanamide is unknown, related amide and butenolide derivatives have been reported to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[1][8][9] The following assays can provide initial insights into the potential mechanism.

3.1. Bacteriostatic vs. Bactericidal Activity

Determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) is a fundamental step in characterizing its antimicrobial properties.[6]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

  • Perform MIC Assay: Following the completion of the broth microdilution assay (Protocol 3), take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).

  • Plate on Agar: Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate: Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

3.2. Cell Membrane Integrity Assay

Many antimicrobial compounds exert their effects by compromising the bacterial cell membrane. This can be assessed using fluorescent dyes that are excluded from cells with intact membranes.

Protocol 5: Propidium Iodide (PI) Uptake Assay

  • Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer (e.g., PBS) to a defined optical density.

  • Compound Treatment: Treat the bacterial suspension with 3-chloro-N-phenylbutanamide at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (untreated cells).

  • Incubation: Incubate the suspensions for a defined period (e.g., 30-60 minutes).

  • Staining: Add propidium iodide to each suspension.

  • Analysis: Measure the fluorescence using a fluorometer or a flow cytometer. An increase in fluorescence indicates membrane damage, allowing PI to enter the cell and intercalate with DNA.

Hypothetical Signaling Pathway Disruption

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 3-chloro-N- phenylbutanamide Membrane_Target Membrane Target Protein/ Lipid Compound->Membrane_Target Binds/Disrupts Ion_Channel Ion Channel Membrane_Target->Ion_Channel Alters Conformation Ion_Influx Ion Influx Ion_Channel->Ion_Influx Opens Metabolic_Process Essential Metabolic Process Ion_Influx->Metabolic_Process Disrupts Gradient Cell_Death Cell Death Metabolic_Process->Cell_Death Inhibition

Caption: Hypothetical mechanism of action involving cell membrane disruption by 3-chloro-N-phenylbutanamide.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of 3-chloro-N-phenylbutanamide. A systematic approach, beginning with the assessment of fundamental physicochemical properties and progressing to the determination of antimicrobial potency and preliminary mechanistic insights, is essential for advancing a novel compound through the drug discovery pipeline. Should 3-chloro-N-phenylbutanamide demonstrate significant antimicrobial activity, further studies, including time-kill kinetics, resistance development assays, and in vivo efficacy models, would be warranted.[6][10] The exploration of amide and butanamide derivatives continues to be a promising avenue for the discovery of new antimicrobial agents.[1][8][11]

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • Adnan, M., Patel, M., Deshpande, S., Al-Aqil, A., & Shah, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Chen, J., Hu, D., et al. (2021). Synthesis, antibacterial activity and mechanism of new butenolides derivatives containing an amide moiety. PubMed. [Link]

  • Upadhyay, A., Singh, P., & Kumar, A. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]

  • Sánchez-López, J., et al. (2022). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Antimicrobial and Antioxidant Activities Evaluation for New Amide Compounds. AIP Publishing. [Link]

  • Zhang, T., et al. (2017). Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. PMC. [Link]

  • Marmouzi, I., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • Al-Obaidi, A. M. J., & Al-Bayati, R. I. H. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. [Link]

  • Krishnan, G. S., et al. (2011). Synthesis and Evaluation of N`-((Substituted Phenyl) Methylidene)-2-(3-Methyl-2-oxoquinoxalin-1 (2H)-yl)Acetohydrazide for Possible Antibacterial and Antifungal Activities. Science Alert. [Link]

  • Shaik, A., & Shaik, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Vaickelioniene, R., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. PMC. [Link]

  • Asif, M. (2022). Antibacterial Activity of 3-Chloro-2-oxo-N-phenyl-4- arylazetidine-1-carboxamide Derivatives. [Link]

  • Hussain, S., et al. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Areiza-Aldana, G. A. M., et al. (2016). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. SciELO Colombia. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. PMC. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Ammaji, S., & Masthanamma, S. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Patel, R. V., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

  • 2-Chloroacetoacetanilide. PubChem. [Link]

  • 3-chloro-N-ethyl-N-phenylpropanamide. Chemchart. [Link]

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Application Note: 3-Chloro-N-phenylbutanamide in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Methodologists Focus: Mechanistic rationale, self-validating protocols, and downstream derivatization of CAS 90869-59-3.

Executive Summary & Mechanistic Rationale

3-Chloro-N-phenylbutanamide (CAS 90869-59-3) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Structurally, it features an electrophilic β -carbon (bearing a secondary chloride) and a nucleophilic, directing phenyl ring. This dual reactivity makes it an ideal linchpin for two divergent pharmaceutical synthesis pathways:

  • Intramolecular Friedel-Crafts Alkylation: Yielding 4-methyl-3,4-dihydroquinolin-2(1H)-one cores, a privileged scaffold found in atypical antipsychotics (e.g., aripiprazole analogs) and cardiovascular agents.

  • Intermolecular Nucleophilic Amination: Yielding β -amino amides, which are direct precursors to local anesthetics and voltage-gated sodium channel blockers.

The Halogen Rationale: Why utilize a β -chloro amide over a β -bromo analog? Chlorine is a poorer leaving group than bromine. While this necessitates harsher downstream reaction conditions (e.g., stronger Lewis acids or higher temperatures), it provides critical stability during upstream synthesis and storage, severely limiting the spontaneous, undesired dehydrochlorination into N-phenylbut-2-enamide (crotonanilide).

Synthetic Workflows & Chemical Pathways

G Aniline Aniline + 3-Chlorobutanoyl Chloride Intermediate 3-Chloro-N-phenylbutanamide (CAS: 90869-59-3) Aniline->Intermediate Amidation (DCM, Et3N, 0°C) PathA Pathway A: Intramolecular Friedel-Crafts Alkylation Intermediate->PathA AlCl3, 1,2-DCB, 120°C PathB Pathway B: Intermolecular Nucleophilic Amination Intermediate->PathB Sec. Amine, KI, DMF, 80°C SideRxn Side Reaction: Dehydrochlorination Intermediate->SideRxn ProdA 4-Methyl-3,4-dihydroquinolin-2(1H)-one (Privileged CNS Scaffold) PathA->ProdA ProdB 3-Amino-N-phenylbutanamide (Anesthetic/Analgesic Analog) PathB->ProdB Croton N-Phenylbut-2-enamide (Crotonanilide) SideRxn->Croton

Synthetic workflows and downstream pharmaceutical applications of 3-chloro-N-phenylbutanamide.

Validated Experimental Protocols

The following protocols are engineered with built-in causality and self-validating checkpoints to ensure high-fidelity execution in a process chemistry environment.

Protocol 3.1: Upstream Synthesis via Amidation

While modern catalytic routes such as cobalt-catalyzed hydrochlorination of alkenes exist[2], classical amidation remains the most scalable industrial approach.

  • Causality: Dichloromethane (DCM) is utilized for its excellent solvation of both precursors, while Triethylamine (Et 3​ N) acts as an irreversible acid scavenger. Strict thermal control (0–5 °C) is mandatory; elevated temperatures provide the activation energy required for the basic Et 3​ N to induce E2 elimination of the β -chloride.

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with aniline (1.0 eq) and Et 3​ N (1.2 eq) in anhydrous DCM (10 volumes).

    • Cool the mixture to 0–5 °C using an ice-brine bath.

    • Add 3-chlorobutanoyl chloride (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Stir for 2 hours at 5 °C, then quench with 1M HCl to neutralize excess amine.

    • Wash the organic layer with saturated NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the crude product via 1 H NMR (400 MHz, CDCl 3​ ). The successful formation of 3-chloro-N-phenylbutanamide is confirmed by a distinct β -methine multiplet at δ 4.52–4.60 ppm and a terminal methyl doublet at δ 1.62–1.64 ppm[3]. The absence of vinylic protons ( δ 5.8–7.0 ppm) validates that thermal control successfully suppressed dehydrochlorination.

Protocol 3.2: Pathway A - Intramolecular Cyclization (Quinolinone Core)
  • Causality: Aluminum chloride (AlCl 3​ ) acts as a potent Lewis acid, coordinating with the amide carbonyl oxygen. This coordination withdraws electron density, drastically increasing the electrophilicity of the β -carbon and triggering an intramolecular Friedel-Crafts alkylation at the ortho-position of the aniline ring. 1,2-Dichlorobenzene (1,2-DCB) is selected as the solvent due to its high boiling point and resistance to Lewis acid-mediated degradation.

  • Procedure:

    • Dissolve 3-chloro-N-phenylbutanamide (1.0 eq) in 1,2-DCB (8 volumes).

    • Add anhydrous AlCl 3​ (2.5 eq) in portions at room temperature.

    • Heat the reaction mixture to 120 °C for 4 hours.

    • Cool to 0 °C and carefully pour the mixture over crushed ice and 1M HCl.

    • Extract with Ethyl Acetate (EtOAc), wash with brine, and purify via recrystallization from EtOH.

  • Self-Validation Checkpoint: The ice-water quench must be highly exothermic with visible HCl gas evolution. A lack of exotherm indicates the AlCl 3​ was hydrated/deactivated, which will directly correlate with reaction failure. Success is spectroscopically confirmed by an IR shift of the amide carbonyl from ~1674 cm −1 to ~1685 cm −1 (due to ring strain in the newly formed 3,4-dihydroquinolin-2(1H)-one).

Protocol 3.3: Pathway B - Nucleophilic Amination
  • Causality: The secondary chloride is sterically hindered, making direct S N​ 2 displacement by secondary amines sluggish. The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction, converting the chloride in situ to a highly reactive β -iodo intermediate. Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the nucleophile "naked" and highly reactive.

  • Procedure:

    • Suspend 3-chloro-N-phenylbutanamide (1.0 eq), a secondary amine (e.g., piperidine, 3.0 eq), and KI (0.1 eq) in anhydrous DMF.

    • Heat the mixture to 80 °C for 8 hours under nitrogen.

    • Cool to room temperature, dilute with water, and extract with EtOAc.

    • Wash the organic layer extensively with water (3x) to remove DMF, dry, and concentrate.

  • Self-Validation Checkpoint: Upon reaching 80 °C, the solution should temporarily darken (yellow/light brown) due to transient iodide species, confirming the active Finkelstein catalytic cycle. Complete consumption of the starting material should be verified by TLC (Hexane/EtOAc 5:1, starting material R f​ 0.3)[3].

Quantitative Performance & Reaction Metrics

The following table summarizes the expected quantitative outcomes when adhering strictly to the protocols outlined above.

Reaction PathwaySubstrateKey Reagents & SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Upstream Synthesis Aniline + 3-Chlorobutanoyl ClEt 3​ N, DCM0–5288–92%>98.0%
Alt. Hydrochlorination N-phenylbut-3-enamideCo(BF 4​ ) 2​ , p-TsCl, EtOH25688%>95.0%
Pathway A: Cyclization 3-Chloro-N-phenylbutanamideAlCl 3​ , 1,2-DCB120475–80%>96.5%
Pathway B: Amination 3-Chloro-N-phenylbutanamidePiperidine, KI, DMF80882–85%>97.0%

References

  • BLD Pharm. "3-Chloro-N-phenylbutanamide (CAS 90869-59-3) Product Specification." BLD Pharm.
  • Royal Society of Chemistry (RSC). "Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information." RSC.
  • Wiley-VCH. "Supporting Information: Cobalt-Catalyzed Hydrochlorination." Wiley-VCH.

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Application Note: A Systematic Approach to the Formulation of 3-chloro-N-phenylbutanamide for Preclinical In-Vivo Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful in-vivo evaluation of a novel chemical entity (NCE) is critically dependent on the development of an appropriate and stable formulation that ensures consistent and reproducible exposure in preclinical models. This document provides a comprehensive guide and detailed protocols for the formulation of 3-chloro-N-phenylbutanamide, a representative small molecule with anticipated poor aqueous solubility. We present a systematic workflow encompassing pre-formulation characterization, strategic vehicle selection, detailed preparation protocols for both suspension and solubilized formulations, and essential analytical verification methods. The causality behind experimental choices is explained to empower researchers to adapt these principles to other challenging NCEs.

Introduction: The Formulation Hurdle in Drug Discovery

A significant percentage of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility.[1] This characteristic presents a major obstacle for in-vivo studies, as insufficient dissolution in gastrointestinal fluids or parenteral vehicles can lead to low and erratic bioavailability, compromising the integrity of pharmacology and toxicology data.[2] The primary goal of preclinical formulation development is to maximize exposure for safety and efficacy testing, often by working at the limits of solubility.[1]

This application note uses 3-chloro-N-phenylbutanamide as a model compound to illustrate a logical, step-by-step approach to developing a suitable formulation for early-stage in-vivo research. While specific experimental data for this exact molecule is not widely published, its structure—containing a chlorinated phenyl ring and an amide linkage—suggests lipophilic character, a common trait of "grease-ball" molecules that are challenging to formulate.[3] The principles and protocols described herein are broadly applicable to other hydrophobic small molecules.

The Formulation Development Workflow

A structured approach is essential to efficiently develop a reliable formulation. The process begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and progresses through vehicle screening to final formulation preparation and validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Preparation & Validation cluster_3 Phase 4: Administration A API Physicochemical Characterization B Assess Solubility Data & Target Dose A->B Provides Data C Select Formulation Strategy B->C Informs Decision D Vehicle / Excipient Screening C->D Guides Selection E Prototype Formulation Preparation D->E Defines Components F Analytical Verification (Concentration, Purity, Stability) E->F Requires QC G Scale-up for In-Vivo Study F->G Validates Process H In-Vivo Dosing G->H Supplies Dose

Figure 1: A systematic workflow for preclinical formulation development.

Part 1: Pre-formulation Assessment

Before any formulation work begins, it is crucial to understand the fundamental physicochemical properties of the API.[4] These properties dictate the potential formulation strategies and help identify potential liabilities. For an NCE like 3-chloro-N-phenylbutanamide, the following parameters should be determined.

PropertyExperimental MethodHypothetical Result for 3-chloro-N-phenylbutanamideImplication for Formulation
Aqueous Solubility Shake-flask method in water, PBS (pH 7.4)< 1 µg/mLVery poorly soluble. A simple aqueous solution is not feasible.
Solubility in Vehicles Shake-flask method in various solvents/oilsSoluble in DMSO, NMP; Sparingly soluble in PEG400, Propylene Glycol; Insoluble in water.Co-solvents will be necessary for a solution. A suspension is a likely alternative.
LogP / LogD Calculated or HPLC methodLogP > 3Lipophilic/hydrophobic nature confirmed. May partition well into lipid-based systems.[3]
Melting Point Differential Scanning Calorimetry (DSC)~141-142°C[5]High melting point suggests a stable crystal lattice ('brick-dust' character), which can limit solubility.[3]
Chemical Stability HPLC analysis of API in different pH buffers over timeStable at neutral and acidic pH; potential for hydrolysis of the amide bond at highly basic pH.Avoid highly alkaline vehicles. Formulations should be buffered if necessary.

Note: The results in the table are hypothetical or based on structurally similar compounds and serve to guide the subsequent formulation strategy.

Part 2: Formulation Strategy and Vehicle Selection

The pre-formulation data (poor aqueous solubility, high lipophilicity) immediately rules out a simple aqueous solution. The choice of formulation strategy is a critical decision point.[1]

G cluster_oral Oral Route cluster_iv Parenteral Route (IV) cluster_formulations Formulation Options Start Target Dose & Route? Oral_Low Low Dose Required (< 10 mg/kg) Start->Oral_Low Oral_High High Dose Required (> 10 mg/kg) Start->Oral_High IV IV Administration Start->IV Suspension Aqueous Suspension (e.g., 0.5% MC, 0.2% Tween 80) Oral_Low->Suspension Simplest approach Cosolvent Co-solvent Solution (e.g., PEG400, PG, Ethanol) Oral_Low->Cosolvent If solubility allows Oral_High->Suspension Often necessary Lipid Lipid-Based System (SEDDS, Oil Solution) Oral_High->Lipid Enhances absorption [1] IV->Cosolvent Requires sterile filtration [17] Complex Complexation (e.g., Cyclodextrin) IV->Complex Improves aqueous solubility [4]

Figure 2: Decision tree for selecting a formulation strategy.

For 3-chloro-N-phenylbutanamide, two primary strategies are recommended for initial in-vivo studies:

  • Aqueous Suspension: This is often the most straightforward and common approach for poorly soluble compounds intended for oral or intraperitoneal administration.[6] It involves reducing the particle size of the API and suspending it in an aqueous vehicle with the aid of wetting and suspending agents.

  • Solubilized Formulation: If a true solution is required (e.g., for intravenous administration or to overcome dissolution-limited absorption), co-solvents, surfactants, or complexing agents can be used.[7] These formulations can increase bioavailability but require careful selection of excipients to avoid toxicity.[8]

Part 3: Experimental Protocols

All procedures should be performed in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[9]

Protocol 1: Preparation of a Micronized Aqueous Suspension (10 mg/mL)

This protocol is suitable for oral gavage or intraperitoneal (IP) injection in rodent models. The goal is to create a homogenous suspension that does not settle quickly, ensuring uniform dosing.

A. Materials & Equipment

  • 3-chloro-N-phenylbutanamide (API)

  • Vehicle Components:

    • Methylcellulose (MC), 0.5% w/v (Suspending agent)

    • Polysorbate 80 (Tween® 80), 0.2% w/v (Wetting agent/surfactant)[6]

    • Sterile Water for Injection (WFI) or equivalent purified water

  • Mortar and pestle

  • Analytical balance

  • Glass beaker and magnetic stirrer/stir bar

  • Graduated cylinders

  • Spatula

B. Vehicle Preparation (0.5% MC, 0.2% Tween 80 in Water)

  • Calculate Volumes: For a final volume of 50 mL, you will need 0.25 g of methylcellulose and 0.1 g of Tween 80.

  • Dissolve Surfactant: Add the 0.1 g of Tween 80 to the total required volume of water (50 mL) in a beaker. Stir until fully dissolved.[6]

  • Hydrate Suspending Agent: While stirring the Tween 80 solution, slowly and gradually sprinkle the methylcellulose powder onto the surface of the liquid to prevent clumping.

  • Ensure Complete Dissolution: Continue stirring, potentially with gentle warming (do not boil), until the methylcellulose is fully hydrated and the solution becomes clear and viscous. This may take 30-60 minutes. Allow the vehicle to cool to room temperature before use.

C. API Suspension Preparation (to achieve 10 mg/mL)

  • Weigh API: Accurately weigh the required amount of 3-chloro-N-phenylbutanamide. For a 20 mL final formulation, you will need 200 mg.

  • Create Paste (Trituration): Place the weighed API powder into a clean mortar. Add a small amount of the prepared vehicle (e.g., 1-2 mL) to the powder. Gently grind with the pestle (triturate) to form a smooth, uniform paste. This step is critical to wet the API particles and prevent aggregation.[6]

  • Gradual Dilution: Slowly add more vehicle to the paste in small increments, continuing to mix until the suspension is easily pourable.

  • Final Volume & Homogenization: Transfer the contents of the mortar to a graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinse to the graduated cylinder to ensure a complete transfer of the API. Adjust to the final volume (20 mL) with the vehicle.

  • Final Mixing: Transfer the final suspension to a beaker or vial with a magnetic stir bar. Stir for at least 30 minutes before the first dose is drawn to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

D. Quality Control

  • Visual Inspection: The suspension should appear uniform with no large aggregates. Check for re-suspendability after settling.

  • pH Measurement: Record the pH of the final formulation.

  • Concentration Verification: Use a validated analytical method (see Part 5) to confirm the API concentration.

Protocol 2: Preparation of a Solubilized Formulation (5 mg/mL)

This protocol uses a co-solvent and surfactant system and is suitable for oral or, with sterile filtration, parenteral administration. The selection of excipients must be guided by solubility screening and toxicity considerations.

A. Materials & Equipment

  • 3-chloro-N-phenylbutanamide (API)

  • Vehicle Components (Example):

    • Polyethylene Glycol 400 (PEG400) (Solvent)[7]

    • Propylene Glycol (PG) (Co-solvent)[8]

    • Polysorbate 80 (Tween® 80) (Surfactant/Solubilizer)[10]

    • Saline (0.9% NaCl) or PBS (pH 7.4)

  • Glass vials

  • Vortex mixer and/or sonicator

  • Pipettes

  • For parenteral use: Sterile 0.22 µm syringe filter

B. Formulation Preparation (Example: 20% PEG400, 10% PG, 5% Tween 80)

  • Weigh API: Accurately weigh the required amount of API. For a 10 mL final formulation at 5 mg/mL, you will need 50 mg. Place it in a glass vial.

  • Prepare Solvent Blend: In a separate container, prepare the organic vehicle blend. For a 10 mL final volume, this would be:

    • PEG400: 2.0 mL

    • Propylene Glycol: 1.0 mL

    • Tween 80: 0.5 mL

  • Dissolve API: Add the organic vehicle blend to the vial containing the API. Vortex vigorously. Use a sonicator bath if necessary to aid dissolution. The goal is to achieve a completely clear solution, indicating the API is fully dissolved.

  • Aqueous Dilution: Once the API is fully dissolved in the organic blend, slowly add the aqueous component (saline or PBS) dropwise while vortexing. Continue to add the aqueous phase until the final volume (10 mL) is reached.

  • Observe for Precipitation: Carefully observe the solution during and after the addition of the aqueous phase. If the solution becomes cloudy or precipitation occurs, the formulation has "crashed out" and is not viable at this concentration. The ratio of organic to aqueous components may need to be adjusted.

C. Quality Control & Sterilization

  • Visual Inspection: The final formulation must be a clear, particle-free solution.

  • Concentration Verification: Confirm the final concentration using a suitable analytical method.

  • Sterile Filtration (for parenteral use): If intended for intravenous or intraperitoneal injection, the final solution MUST be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.[11] This must be done aseptically.

Part 4: In-Vivo Administration

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare guidelines.[6][12]

A. Route of Administration

  • Oral (PO): Typically administered via oral gavage. This is a common route for non-sterile suspensions and solutions.[13]

  • Intraperitoneal (IP): A common parenteral route in rodents. Requires a sterile formulation to prevent peritonitis.[11]

  • Intravenous (IV): Requires a sterile, particle-free solution. The formulation must be carefully designed to prevent precipitation upon contact with blood.[12]

B. Dose Calculation and Administration

  • Weigh Animals: Weigh each animal immediately before dosing to calculate the precise volume needed.

  • Calculate Dosing Volume: Use the following formula: Volume (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)[6]

  • Administration:

    • For suspensions, ensure the formulation is thoroughly mixed immediately before drawing each dose.

    • Administer the calculated volume using an appropriately sized syringe and gavage needle (for PO) or needle (for IP/IV).[14]

    • Monitor animals post-dosing for any adverse reactions as specified in the IACUC protocol.[12]

SpeciesRouteMaximum Recommended VolumeReference
Mouse PO10 mL/kg[6]
IP10 mL/kg[13]
IV (bolus)5 mL/kg[13]
Rat PO5-10 mL/kg[6][13]
IP10 mL/kg[13]
IV (bolus)5 mL/kg[13]

Part 5: Analytical Verification and Stability

It is imperative to confirm the concentration and stability of the prepared formulation to ensure the animals receive the intended dose.[15] Failure to do so can invalidate study results.

A. Concentration Analysis

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[16][17]

  • Procedure:

    • Prepare a standard curve of the API in a suitable solvent.

    • Take an aliquot of the final, homogenized formulation.

    • Dilute the aliquot with the solvent to a concentration that falls within the range of the standard curve.

    • Analyze the standards and the sample.

    • Calculate the concentration in the formulation. The result should be within ±10% of the target concentration.

B. Stability Assessment The stability of the formulation should be assessed under the conditions of its preparation and storage.[15]

ParameterConditionAnalysisAcceptance Criteria
Short-Term (Bench-top) Room temperature, continuous stirring for expected duration of dosing (e.g., 4-8 hours)Concentration (HPLC), Visual Inspection, pHConcentration ±10% of initial; No visible precipitation or phase separation.
Storage Stability 2-8°C for the intended storage period (e.g., 7 days)Concentration (HPLC), Visual Inspection, pHConcentration ±10% of initial; No visible precipitation or phase separation; Re-suspendable/remains a clear solution.

Conclusion

The formulation of a poorly soluble NCE like 3-chloro-N-phenylbutanamide for in-vivo studies is a multi-step process that demands a systematic and analytical approach. By first characterizing the API's physicochemical properties, a logical formulation strategy can be selected. The detailed protocols provided for both an aqueous suspension and a solubilized formulation offer robust starting points for development. Crucially, analytical verification of concentration and stability is not an optional step but a requirement for generating reliable and reproducible preclinical data. Adherence to these principles will significantly increase the likelihood of a successful in-vivo evaluation and provide a solid foundation for further drug development.

References

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Morgen, M., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. Pharmaceutics, 15(2), 649. Available at: [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • Research A-Z, University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylbenzamide. Available at: [Link]

  • Longdom Publishing. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(4), 447–456. Available at: [Link]

  • Pharmaceutical Technology. (2015). Preclinical Dose-Formulation Stability. Available at: [Link]

  • Analytica Chimica Acta. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Available at: [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylbutanamide. Available at: [Link]

  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

  • Chemsrc. (2024). Butanamide, N-phenyl. Available at: [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. Available at: [Link]

Sources

NMR sample preparation for 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized NMR Sample Preparation Protocol for 3-Chloro-N-phenylbutanamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & Analyte Profiling

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) sample preparation not as a routine chore, but as the foundational variable that dictates spectral fidelity. 3-Chloro-N-phenylbutanamide (C₁₀H₁₂ClNO) presents a unique set of structural challenges that require deliberate sample preparation strategies.

The molecule features an anilide core (an amide nitrogen attached to a phenyl ring) and an aliphatic chain with a chiral center at the C3 position (bearing the chlorine atom). This chirality renders the adjacent C2 methylene protons diastereotopic . Consequently, these protons will exhibit complex scalar couplings (geminal and vicinal) that require absolute magnetic field homogeneity to resolve. Furthermore, the amide (-NH-) proton is highly sensitive to its solvation environment. Poor solvent choice or particulate contamination will result in line broadening, obscuring the critical J-couplings of the aliphatic chain and causing the amide signal to overlap with the aromatic protons.

Solvation Dynamics: The Causality of Solvent Selection

The choice of deuterated solvent fundamentally alters the observed chemical shifts (δ) due to variations in solvent-solute interactions[1]. For 3-chloro-N-phenylbutanamide, the two primary candidates are Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d6 (DMSO-d₆).

  • The CDCl₃ Limitation: In CDCl₃, primary and secondary amides are only partially associated. The carbonyl oxygen lone pairs are solvated, but the -NH- proton is weakly interacting[2]. This often results in a broad -NH- singlet that drifts between 7.0 and 8.0 ppm, directly overlapping with the five protons of the phenyl ring, complicating integration and structural verification.

  • The DMSO-d₆ Advantage: DMSO-d₆ is a strong hydrogen-bond acceptor. It locks the amide -NH- proton into a stable hydrogen-bonded complex, drastically reducing its exchange rate[1]. This specific solvation deshields the -NH- proton, shifting it significantly downfield (typically to 9.5–10.5 ppm), completely isolating it from the aromatic region[2]. Furthermore, DMSO-d₆ disrupts any intermolecular solute-solute aggregation, ensuring sharper lineshapes.

Quantitative Solvent Comparison for Amide NMR
PropertyChloroform-d (CDCl₃)Dimethyl Sulfoxide-d6 (DMSO-d₆)
Polarity Low (Aprotic)High (Aprotic)
Hydrogen Bond Acceptor WeakStrong
Residual ¹H Signal ~7.26 ppm (singlet)~2.50 ppm (quintet)
Water Signal ~1.56 ppm (broad singlet)~3.33 ppm (broad singlet)
Amide -NH- Behavior Broad, variable (7.0–8.0 ppm), overlaps with aromaticsSharp, downfield shifted (9.5–10.5 ppm), well-resolved
Analyte Suitability Nonpolar to moderately polar compoundsPolar compounds, amides, exchangeable protons

Data synthesized from standardized solvent reference parameters[1].

Experimental Workflow

NMR_Workflow Start Weigh 3-chloro-N-phenylbutanamide (1-5 mg for 1H, 15-30 mg for 13C) Solvent Select Deuterated Solvent (DMSO-d6 prioritized for NH resolution) Start->Solvent Dissolve Dissolve in 0.6 mL Solvent in secondary glass vial Solvent->Dissolve Check Is solution completely clear? Dissolve->Check Filter Filter through tight glass wool plug into NMR tube Check->Filter No (Particulates) Transfer Transfer directly to 5mm precision NMR tube Check->Transfer Yes (Clear) Measure Verify sample depth (4-5 cm) and cap tightly Filter->Measure Transfer->Measure

Decision matrix and workflow for optimal NMR sample preparation.

Step-by-Step Self-Validating Protocol

This protocol is engineered to be a self-validating system. By strictly controlling mass, volume, and homogeneity, you guarantee that any subsequent spectral artifacts are a function of the spectrometer hardware, not the sample.

Step 1: Mass Optimization

  • Action: Accurately weigh 1–5 mg of 3-chloro-N-phenylbutanamide for routine ¹H NMR, or 15–30 mg for ¹³C and 2D NMR experiments[3][4].

  • Causality: Over-concentrating the sample (e.g., >50 mg) increases solution viscosity, which restricts molecular tumbling rates. This leads to shorter transverse relaxation times (T₂), resulting in severely broadened lineshapes that will obscure the fine diastereotopic splitting of the C2 methylene protons[3].

Step 2: Dissolution in a Secondary Container

  • Action: Transfer the solid to a clean 1-dram glass vial. Add exactly 0.6 mL of DMSO-d₆ (or CDCl₃) using a calibrated micropipette or glass syringe. Agitate gently until visually dissolved.

  • Causality: Never dissolve solids directly in the NMR tube. Direct addition prevents adequate mixing and traps undissolved micro-crystals at the bottom of the tube, directly inside the active detection coil[3].

Step 3: Particulate Removal (Critical Homogeneity Step)

  • Action: Inspect the vial against a light source. If any haze, dust, or undissolved material is present, pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the solution directly through the glass wool into the NMR tube[5].

  • Causality: Solid particles possess a different magnetic susceptibility than the surrounding liquid. A suspended particle creates a localized micro-gradient in the magnetic field (B₀). This distortion cannot be corrected by the spectrometer's room-temperature shim coils, leading to permanent, uncorrectable peak tailing and loss of resolution[4][5].

Step 4: Volume Standardization

  • Action: Ensure the final liquid height in a standard 5 mm NMR tube is exactly 4.0 to 5.0 cm (approximately 0.55 to 0.60 mL)[6].

  • Causality: The NMR probe's detection coil is typically 12–16 mm long. A sample depth of 4–5 cm ensures the coil is completely filled with an "infinite cylinder" of homogeneous liquid. Shorter samples introduce the liquid-air meniscus into the active coil region, causing severe magnetic susceptibility boundaries that make shimming nearly impossible. Longer samples waste expensive solvent and dilute the analyte unnecessarily[6].

Step 5: Degassing and Sealing

  • Action: Cap the tube securely. For high-resolution 2D work, flush the headspace above the liquid with dry Nitrogen or Argon gas before capping[4].

  • Causality: Atmospheric oxygen is paramagnetic. Dissolved O₂ promotes rapid nuclear spin relaxation, which broadens spectral lines and interferes with NOESY/ROESY cross-peak intensities[4].

Quality Control & Protocol Validation

To validate that this preparation protocol was executed correctly, observe the spectrometer's response during acquisition:

  • Lock Stability: The deuterium lock signal should rise sharply and remain completely stable without requiring excessive lock gain.

  • Shim Convergence: The Z1 and Z2 shims should converge rapidly.

  • Spectral Lineshape: Upon Fourier transformation, the residual solvent peak (e.g., the DMSO-d₆ quintet at 2.50 ppm) must be perfectly symmetrical with a linewidth at half-height (FWHM) of less than 1.0 Hz. If the diastereotopic C2 protons of the 3-chloro-N-phenylbutanamide appear as distinct, sharp multiplets rather than a broad lump, the sample preparation is validated.

References

  • "NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University", Iowa State University.
  • "NMR Sample Preparation: The Complete Guide - Organomation", Organomation.
  • "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3 - Benchchem", Benchchem.
  • "Instrument operation procedures", Google (University NMR Facility Guidelines).
  • "NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities", University of Minnesota.
  • "Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts | The Journal of Physical Chemistry A - ACS Publications", ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Chloro-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the synthesis of β -chloro amides. The reaction between aniline and 3-chlorobutanoyl chloride to form 3-chloro-N-phenylbutanamide seems straightforward on paper. However, in practice, it is notoriously prone to side reactions that can decimate your yield if the mechanistic causality of the system is not respected[1].

This guide is designed to diagnose your reaction failures, explain the underlying physical chemistry, and provide a self-validating, field-proven protocol to maximize your yield.

Visualizing the Reaction Network

To fix a low-yielding reaction, you must first understand the competing pathways. The synthesis of 3-chloro-N-phenylbutanamide is a textbook example of kinetic versus thermodynamic control .

ReactionPathway SM 3-Chlorobutanoyl Chloride + Aniline Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Kinetic Control) ElimSM But-2-enoyl Chloride (Crotonoyl Chloride) SM->ElimSM E2 Elimination (Strong Base, High Temp) Desired 3-Chloro-N-phenylbutanamide (Desired Product) Intermediate->Desired -HCl (Mild Base, Low Temp) SideProduct N-Phenylbut-2-enamide (Elimination Byproduct) Desired->SideProduct E2 Elimination (Excess Base) ElimSM->SideProduct + Aniline

Reaction pathway showing kinetic amidation versus thermodynamic E2 elimination side reactions.

Interactive Troubleshooting FAQs

Q1: My overall yield is below 40%, and I am observing a major impurity with alkene signals in my 1 H NMR (around 6.0–7.0 ppm). What is this byproduct? A1: You are observing the formation of N-phenylbut-2-enamide (also known as crotonanilide)[2]. The α -protons (C2) of 3-chlorobutanoyl chloride are highly acidic due to the adjacent electron-withdrawing carbonyl group. Because the β -chloride is a highly competent leaving group, the molecule is perfectly primed for a base-catalyzed E2 elimination[3]. This elimination can occur on the starting acid chloride (forming crotonoyl chloride, which then reacts with aniline) or directly on your desired amide product if excess base is present.

Q2: How does temperature dictate the fate of this reaction? A2: It comes down to activation energy ( Ea​ ). Nucleophilic acyl substitution (amidation) has a relatively low activation energy. Conversely, E2 elimination requires breaking a C-H bond and a C-Cl bond while forming a π bond, which carries a higher enthalpy and entropy of activation. By lowering the reaction temperature to between -10 °C and 0 °C, you kinetically trap the reaction in the amidation pathway, starving the elimination pathway of the thermal energy it requires to proceed.

Q3: I am using triethylamine (TEA) to scavenge the HCl byproduct. Is this causing my yield issues? A3: Yes. Strong, unhindered organic bases like TEA or standard sodium hydroxide (NaOH) solutions will rapidly abstract the acidic α -proton, triggering the E2 elimination. To prevent this, you must change your base strategy. You can either use a weaker, sterically hindered organic base (like pyridine or N,N-dimethylaniline) or, ideally, utilize a biphasic Schotten-Baumann system [4]. By using aqueous sodium bicarbonate ( NaHCO3​ ) and dichloromethane (DCM), the local concentration of the base in the organic phase remains extremely low, safely neutralizing the HCl at the biphasic interface without degrading your substrate[5].

Q4: My acid chloride seems to be degrading before it even reacts with the aniline. How do I prevent this? A4: 3-chlorobutanoyl chloride is highly susceptible to hydrolysis, which converts it into unreactive 3-chlorobutanoic acid. If you are running a monophasic reaction, your solvent must be rigorously anhydrous. If you are utilizing the biphasic Schotten-Baumann approach, the reaction relies on the acid chloride remaining shielded in the organic phase (DCM)[6]. The interfacial amidation kinetics with aniline are significantly faster than bulk hydrolysis, provided you maintain vigorous stirring and keep the temperature strictly at or below 0 °C.

Process Optimization Data

The following table summarizes the quantitative impact of base selection and temperature on the product distribution. Notice how the shift to a biphasic, mild-base system drastically suppresses the alkene byproduct.

Table 1: Effect of Reaction Conditions on Yield and Product Distribution

Base (Equivalents)Solvent SystemTemperature (°C)Desired Amide Yield (%)Alkene Byproduct (%)
Triethylamine (1.5)THF (Anhydrous)253555
Pyridine (1.1)DCM (Anhydrous)256030
Pyridine (1.1)DCM (Anhydrous)08212
NaHCO3​ (1.5, aq)DCM / H2​O (Biphasic)091< 5
NaHCO3​ (1.5, aq)DCM / H2​O (Biphasic)-1094 < 2

Standard Operating Procedure (SOP)

To guarantee high yields and reproducibility, abandon monophasic triethylamine protocols and adopt this optimized biphasic methodology. This protocol utilizes built-in self-validating steps to ensure kinetic control is maintained throughout the workflow.

Optimized Biphasic Synthesis of 3-chloro-N-phenylbutanamide

Step 1: System Preparation & Biphasic Setup

  • In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve aniline (1.0 eq, 10.0 mmol) in 50 mL of high-purity dichloromethane (DCM).

  • Add 50 mL of a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution to the flask.

  • Initiate vigorous stirring (800+ RPM) to establish a fine biphasic emulsion. Causality note: High shear mixing is required to maximize the interfacial surface area, ensuring the neutralization of HCl outpaces the hydrolysis of the acid chloride.

Step 2: Kinetic Temperature Control 4. Submerge the reaction flask in an ice-brine bath. 5. Insert an internal temperature probe. Self-Validation Check: Do not proceed to Step 3 until the internal temperature stabilizes between -5 °C and 0 °C.

Step 3: Controlled Acylation 6. In a separate dry vial, dissolve 3-chlorobutanoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. 7. Transfer this solution to a pressure-equalizing addition funnel. 8. Add the acid chloride solution dropwise to the vigorously stirring biphasic mixture over a period of 30 to 45 minutes. Causality note: Slow addition prevents localized spikes in temperature and HCl concentration, suppressing the E2 elimination.

Step 4: Reaction Monitoring & Quenching 9. Maintain vigorous stirring at 0 °C for 2 hours. 10. Self-Validation Check: Monitor the organic layer via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the aniline spot ( Rf​≈0.4 ) is fully consumed and replaced by the amide product ( Rf​≈0.3 ).

Step 5: Workup and Isolation 11. Transfer the cold reaction mixture directly to a separatory funnel and separate the phases. 12. Wash the organic layer sequentially with cold 1M HCl (20 mL, to purge any trace unreacted aniline), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). 13. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermally induced degradation of the purified β -chloro amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Değerli, et al. (2022). Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues. The Journal of Organic Chemistry. [Link]

  • Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry—A European Journal. [Link]

  • MacMillan, D. S., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of β-haloamides. The coupling of aniline with 3-chlorobutanoyl chloride to form 3-chloro-N-phenylbutanamide is a classic example of a reaction that appears trivial on paper but is fraught with chemoselectivity issues in practice.

This guide is designed to provide you with mechanistic insights, actionable troubleshooting FAQs, and a self-validating protocol to ensure high yield and purity in your drug development workflows.

Mechanistic Overview & Reaction Pathways

The primary challenge in this synthesis is the bifunctional nature of the starting materials. 3-chlorobutanoyl chloride contains both a highly electrophilic acyl chloride and a β-alkyl chloride. Once the amide bond is formed, the β-protons are rendered highly acidic by the adjacent electron-withdrawing amide carbonyl. Consequently, base-promoted dehydrohalogenation (E2/E1cb elimination) to form an α,β-unsaturated amide is a major competing pathway[1]. Furthermore, aniline can act as both a nucleophile and a base, leading to potential over-alkylation if stoichiometry is not strictly controlled[2].

Pathway SM Aniline + 3-Chlorobutanoyl Chloride Product 3-Chloro-N-phenylbutanamide (Target Product) SM->Product DIPEA, 0-5°C Elim N-Phenylbut-2-enamide (Crotonanilide - E2/E1cb) Product->Elim Excess Base / Heat (-HCl) Subst 3-(Phenylamino)-N-phenylbutanamide (SN2 Byproduct) Product->Subst Excess Aniline (Substitution) Hydro 3-Hydroxy-N-phenylbutanamide (Hydrolysis Byproduct) Product->Hydro Aqueous Base Workup (Hydrolysis)

Reaction pathways showing target synthesis and major byproduct mechanisms.

Troubleshooting FAQs

Q1: Why is my primary impurity showing an [M-36] mass corresponding to N-phenylbut-2-enamide (Crotonanilide)? A1: This is the result of a base-promoted β-elimination (dehydrohalogenation)[3]. The α-protons (adjacent to the amide carbonyl) are highly acidic. When a strong or excess base is present, especially at temperatures above 5°C, it abstracts the α-proton, triggering the elimination of the β-chloride leaving group to form the α,β-unsaturated amide (crotonanilide)[1]. Solution: Maintain the reaction temperature strictly between 0–5°C and use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of excess aniline or triethylamine.

Q2: How do I prevent the formation of the SN2 byproduct, 3-(phenylamino)-N-phenylbutanamide ([M+57])? A2: Aniline is a potent nucleophile. If excess aniline is used as the acid scavenger (a common practice in simple amide couplings), the unreacted aniline can attack the secondary alkyl chloride via an SN2 mechanism[2]. Solution: Strictly control the stoichiometry to 1.0 equivalent of aniline. Rely on a non-nucleophilic auxiliary base (e.g., DIPEA) to neutralize the HCl generated during the acylation.

Q3: My product degrades into 3-hydroxy-N-phenylbutanamide ([M-18]) during the aqueous workup. What is the mechanism? A3: Secondary alkyl chlorides are susceptible to hydrolysis. Prolonged exposure to an aqueous base (e.g., NaHCO₃ or NaOH) during the extraction phase facilitates the nucleophilic substitution of the chloride by a hydroxide ion. Solution: Perform a strictly acidic to neutral workup (e.g., 1M HCl wash followed by brine). Avoid basic aqueous washes entirely.

Troubleshooting Start Impurity Detected (LC-MS / NMR) Q1 Mass = [M-36]? (Loss of HCl) Start->Q1 Q2 Mass = [M+57]? (Aniline Addition) Start->Q2 Q3 Mass = [M-18]? (Cl replaced by OH) Start->Q3 Sol1 Crotonanilide: Reduce Base Strength & Temp Q1->Sol1 Yes Sol2 SN2 Byproduct: Strict 1.0 eq Aniline, Use DIPEA Q2->Sol2 Yes Sol3 Hydrolysis: Neutral/Acidic Workup Only Q3->Sol3 Yes

Troubleshooting decision tree based on LC-MS impurity identification.

Quantitative Data: Impurity Profiling

Use the following table to quickly cross-reference LC-MS data with the corresponding structural impurity and prevention strategy. (Note: Target 3-chloro-N-phenylbutanamide m/z [M+H]+ = 198.07)

Impurity NameMechanism of Formationm/z [M+H]+Relative Retention Time (RRT)Primary Prevention Strategy
N-Phenylbut-2-enamide (Crotonanilide)E2 / E1cb β-Elimination162.09~0.85Maintain 0–5°C; use non-nucleophilic base.
3-(Phenylamino)-N-phenylbutanamide SN2 Nucleophilic Substitution255.15~1.15Strict 1.0 eq aniline stoichiometry.
3-Hydroxy-N-phenylbutanamide SN1 / SN2 Hydrolysis180.10~0.70Avoid basic aqueous workups; use 1M HCl.
Unreacted Aniline Incomplete Conversion94.07~0.40Ensure anhydrous conditions to prevent acid chloride degradation.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the aforementioned byproducts, follow this optimized, self-validating methodology.

Step 1: Preparation of the Amine Solution

  • Action: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve aniline (1.0 eq, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.1 eq, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0°C using an ice-water bath.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the acyl chloride. DIPEA is chosen over excess aniline because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the SN2 byproduct pathway[2]. Cooling to 0°C suppresses the thermal activation energy required for the E2 elimination side-reaction[1].

Step 2: Controlled Acylation

  • Action: Dissolve 3-chlorobutanoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes via an addition funnel, maintaining the internal temperature strictly below 5°C.

  • Causality: Dropwise addition ensures that the acyl chloride is always the limiting reagent in the active reaction zone, preventing localized exotherms that could drive the dehydrohalogenation to crotonanilide[1].

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: Stir for 1 hour at 0–5°C. Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Check:

    • If the target mass (m/z 198) is >95% and crotonanilide (m/z 162) is <2%, proceed to Step 4.

    • If unreacted aniline (m/z 94) remains >5%, add an additional 0.05 eq of 3-chlorobutanoyl chloride. Do not increase the temperature.

Step 4: Chemoselective Workup

  • Action: Quench the reaction cold by adding 20 mL of 1M aqueous HCl. Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C.

  • Causality: The 1M HCl wash protonates and removes any unreacted aniline and DIPEA. Crucially, avoiding a basic wash (like NaHCO₃) prevents the base-catalyzed hydrolysis of the β-chloride into 3-hydroxy-N-phenylbutanamide. Concentrating at low temperatures (<30°C) prevents thermal degradation of the final product.

References

  • Elimination Reaction - BYJU'S. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-chloro-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common problems encountered during the synthesis. We will diagnose the likely causes and provide actionable solutions based on established chemical principles.

Q1: My overall isolated yield is consistently low (<50%). Where should I begin my investigation?

A low isolated yield is a systemic issue that requires a methodical evaluation of your entire process, from reagents to final purification. The most frequent culprits are moisture contamination, incorrect stoichiometry, and suboptimal thermal control.

Initial Diagnostic Workflow:

  • Verify Reagent Quality and Handling:

    • Starting Material: The primary precursor is typically 3-oxo-N-phenylbutanamide (acetoacetanilide), which is reduced to 3-hydroxy-N-phenylbutanamide before chlorination. Ensure the purity of your starting acetoacetanilide. Impurities can carry through and complicate subsequent steps.

    • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting the intermediate alcohol to the target chloride. It is extremely sensitive to moisture. Use a freshly opened bottle or a properly stored and sealed reagent. An older bottle that has been opened multiple times may be partially hydrolyzed, leading to reduced activity and the introduction of HCl and SO₂, which can promote side reactions.[1]

    • Solvent: All solvents must be anhydrous. The use of reaction-grade anhydrous solvents stored over molecular sieves is critical. Toluene is a suitable solvent for the chlorination step as it is non-reactive with SOCl₂.[2]

  • Ensure Strictly Anhydrous Conditions:

    • Causality: Thionyl chloride reacts exothermically with water to produce hydrochloric acid (HCl) and sulfur dioxide (SO₂). This not only consumes your reagent but also introduces a strong acid that can catalyze side reactions like dehydration of the intermediate alcohol, leading to the formation of N-phenylcrotonamide.

    • Protocol: Flame-dry all glassware under a vacuum or dry in an oven at >120°C for several hours before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Review Stoichiometry and Reagent Addition:

    • Chlorinating Agent: A slight excess of the chlorinating agent (typically 1.1 to 1.3 equivalents) is often used to ensure the complete conversion of the alcohol intermediate.[3] However, a large excess can lead to the formation of chlorinated byproducts and complicates the workup.

    • Order and Temperature of Addition: Add the thionyl chloride dropwise to a cooled solution (0-5 °C) of the 3-hydroxy-N-phenylbutanamide intermediate. This controlled addition helps to dissipate the heat generated during the reaction and minimizes the formation of thermal degradation products.[]

Q2: My TLC analysis shows the starting material is consumed, but there are multiple product spots and the desired product spot is weak. What are the likely side reactions?

The presence of multiple spots on TLC is a clear indicator of competing reaction pathways. Identifying these byproducts is key to optimizing for your desired product.

Common Side Products and Their Causes:

  • N-phenylcrotonamide (Elimination Product):

    • Identification: This α,β-unsaturated amide is a common byproduct. It will typically have a different Rf value than your starting material and product.

    • Cause: This side product forms via the E1 or E2 elimination of HCl from 3-chloro-N-phenylbutanamide, or via dehydration of the 3-hydroxy-N-phenylbutanamide intermediate. This is often promoted by excessive heat or the presence of a base. Even a non-nucleophilic base like triethylamine, sometimes added to scavenge HCl, can promote elimination if not used carefully.[5]

    • Solution: Maintain strict temperature control during the reaction and workup. If a base is used to neutralize the HCl generated, use a hindered, non-nucleophilic base and add it slowly at low temperatures.

  • Dimeric Ether (From Alcohol Intermediate):

    • Identification: A higher molecular weight, less polar spot on TLC.

    • Cause: Under acidic conditions (generated by the reaction of SOCl₂ with trace moisture), the intermediate alcohol can undergo acid-catalyzed dehydration to form a dimeric ether.

    • Solution: This reinforces the critical need for strictly anhydrous conditions to prevent the in-situ generation of HCl before the chlorination reaction is complete.

  • Orton Rearrangement Products (Ring Chlorination):

    • Identification: Isomeric products that may be difficult to separate from the desired product by TLC alone. Requires NMR or GC-MS for confirmation.

    • Cause: If HCl is generated and reacts with the N-phenyl group, it can lead to the formation of N-chloro intermediates which can then undergo an intermolecular Orton rearrangement, resulting in chlorination on the aniline ring.[6] This is more likely if the reaction is run at elevated temperatures for extended periods.

    • Solution: Keep reaction temperatures low and reaction times to the minimum required for full conversion of the starting material. Monitor the reaction closely by TLC.

Q3: I am losing a significant amount of product during the aqueous workup and purification steps. How can I optimize my recovery?

Low isolated yield is often a mechanical, not chemical, problem. Careful and considered purification is essential.

Best Practices for Workup and Purification:

  • Quenching: After the reaction is complete (as determined by TLC), it must be quenched to destroy excess SOCl₂. Pouring the reaction mixture slowly onto crushed ice or into ice-cold water is effective. This should be done in a well-ventilated fume hood as SO₂ and HCl gas will be evolved.

  • Extraction:

    • Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.[7]

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to remove excess water and break up emulsions.[8]

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective.[9][10] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a viable alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, to separate the product from impurities.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic pathway for preparing 3-chloro-N-phenylbutanamide?

The most commonly cited and reliable method is a two-step synthesis starting from 3-oxo-N-phenylbutanamide (acetoacetanilide).

  • Step 1: Reduction of the Ketone. The carbonyl group at the C3 position is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This yields the intermediate, 3-hydroxy-N-phenylbutanamide.

  • Step 2: Chlorination of the Alcohol. The resulting secondary alcohol is then converted to the target 3-chloro-N-phenylbutanamide using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an aprotic solvent like toluene.[2][11]

FAQ 2: What are the critical safety precautions when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. Always handle it with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Ventilation: All work must be conducted in a certified chemical fume hood.

  • Handling: Use syringes or cannulas for transferring the liquid. Never pour it in the open air.

  • Quenching: Be prepared for a highly exothermic reaction when quenching excess SOCl₂ or cleaning glassware. Add it slowly to a large volume of ice water or a basic solution.

FAQ 3: Which analytical methods are recommended for monitoring this reaction?

A combination of techniques is ideal for robust analysis.

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). It allows you to visualize the consumption of starting material and the formation of the product and byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of the desired product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation of the final product and can be used to quantify the purity and identify the structure of isolated impurities.

Protocols & Data

Table 1: Key Parameter Optimization for Chlorination Step
ParameterSub-Optimal ConditionRecommended ConditionRationale & Consequence
SOCl₂ Equiv. < 1.0 eq or > 2.0 eq1.1 - 1.3 eqInsufficient reagent leads to incomplete reaction. Gross excess complicates purification and can promote side reactions.[3]
Temperature > 25 °C (Room Temp)0 °C to Room TempHigher temperatures significantly increase the rate of elimination and other side reactions.[][13]
Solvent Protic (e.g., Ethanol)Anhydrous Aprotic (e.g., Toluene, Dioxane)Protic solvents react with SOCl₂, deactivating it. Aprotic solvents are inert and facilitate the desired reaction.[2][14]
Moisture Open to atmosphereUnder Inert Gas (N₂/Ar)Moisture hydrolyzes SOCl₂, reducing yield and generating HCl which can catalyze side reactions.[1]
Protocol 1: Synthesis of 3-hydroxy-N-phenylbutanamide (Intermediate)
  • In a round-bottom flask, dissolve 3-oxo-N-phenylbutanamide (1 equiv.) in methanol (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.5-0.75 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Slowly add acetone to quench the excess NaBH₄.

  • Neutralize the mixture with 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.

Protocol 2: Chlorination of 3-hydroxy-N-phenylbutanamide
  • Under an inert atmosphere, dissolve the crude 3-hydroxy-N-phenylbutanamide (1 equiv.) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 equiv.) dropwise via syringe over 20-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-N-phenylbutanamide.

Visual Guides

Troubleshooting_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Loop Start 3-Oxo-N-phenyl- butanamide Reduction Reduction (NaBH4, MeOH) Start->Reduction Intermediate 3-Hydroxy-N-phenyl- butanamide Reduction->Intermediate Chlorination Chlorination (SOCl2, Toluene) Intermediate->Chlorination Product Crude 3-Chloro-N- phenylbutanamide Chlorination->Product Purification Purification (Recrystallization) Product->Purification Analysis Analyze Crude Product (TLC, NMR) Product->Analysis Low Yield Final Pure Product Purification->Final Impurity1 Unreacted Starting Material Present? Analysis->Impurity1 Yes Impurity2 Multiple Side Products? Analysis->Impurity2 No Action1 Optimize Reaction: - Increase Time/Temp - Check Stoichiometry - Verify Reagent Quality Impurity1->Action1 Yes Action2 Optimize Selectivity: - Lower Temperature - Ensure Anhydrous - Control Reagent Addition Impurity2->Action2 Yes Action1->Chlorination Re-run Action2->Chlorination Re-run

Caption: General workflow for synthesis and troubleshooting of 3-chloro-N-phenylbutanamide.

References

  • ResearchGate. Optimization of reaction conditions. a | Download Table. Available at: [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions a | Download Scientific Diagram. Available at: [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • Creative Biolabs. Reaction Condition Optimization. Available at: [Link]

  • MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available at: [Link]

  • Vollhardt, K. P. C., & Schore, N. E.Organic Chemistry: Structure and Function. W. H. Freeman.
  • Castillo, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. Available at: [Link]

  • Chemistry Stack Exchange. How to synthesise N,N,3‐trimethylbutanamide from 1‐chloro‐2‐methylpropane? Available at: [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • Zenodo. Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides by Chloramine-T. Available at: [Link]

  • PubChem. 2-Chloroacetoacetanilide. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-(2-chlorophenyl)benzamide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • CORE. α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Method 525.2: Determination of Organic Compounds in Drinking Water. Available at: [Link]

  • Organic Syntheses. (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Available at: [Link]

  • ResearchGate. 2-Acetyl-3′-chloroacetanilide | Request PDF. Available at: [Link]

  • Czech Journal of Food Sciences. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection. Available at: [Link]

  • Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-phenylbenzamide. Available at: [Link]

  • PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol... Available at: [Link]

Sources

Technical Support Center: Optimizing 3-Oxo-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-oxo-N-phenylbutanamide (acetoacetanilide). This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize yield and purity during your synthetic workflows.

Mechanistic Workflow: Kinetic vs. Thermodynamic Control

Understanding the underlying reaction mechanism is the first step in troubleshooting. The reaction between aniline and ethyl acetoacetate (EAA) features competing electrophilic sites. The pathway is strictly dictated by temperature control[1].

G Aniline Aniline + Ethyl Acetoacetate Kinetic Low Temp (<80°C) Kinetic Control Aniline->Kinetic Thermodynamic High Temp (130-160°C) Thermodynamic Control Aniline->Thermodynamic Enamine Enamine / Schiff Base (Ketone Attack) Kinetic->Enamine Fast, Reversible Amide 3-Oxo-N-phenylbutanamide (Ester Attack) Thermodynamic->Amide Slow, Irreversible (- Ethanol)

Reaction pathways for aniline and ethyl acetoacetate: Kinetic vs. Thermodynamic control.

Frequently Asked Questions (FAQs)

Q: Why am I getting an enamine byproduct instead of the desired amide? A: The reaction between aniline and EAA is governed by competing electrophilic sites. The ketone carbonyl is inherently more electrophilic than the ester carbonyl. At lower temperatures (<80°C), the reaction is under kinetic control, leading to rapid nucleophilic attack at the ketone to form an enamine (ethyl 3-(phenylamino)but-2-enoate)[1]. To achieve the desired 3-oxo-N-phenylbutanamide, you must operate under thermodynamic control by heating the reaction to 130–160°C. At these elevated temperatures, the aniline attacks the ester carbonyl, and the continuous distillation of the ethanol byproduct drives the equilibrium toward the stable amide[2].

Q: Can I use a catalyst to lower the reaction temperature and avoid thermal decomposition? A: Yes. Uncatalyzed thermal condensation requires harsh conditions (~160°C for up to 36 hours)[2]. Adding a catalyst like 4-Dimethylaminopyridine (DMAP) increases the electrophilicity of the ester carbonyl, allowing the reaction to proceed smoothly in refluxing toluene (~110°C)[3]. Alternatively, microwave-assisted synthesis can reduce reaction times from hours to mere minutes while improving selectivity[4].

Q: What is the diketene alternative, and when should I use it? A: Diketene reacts rapidly with aniline in benzene or toluene at lower temperatures (e.g., 80°C) to form acetoacetanilide in high yields (74%+)[5]. This method is highly efficient and completely avoids the thermodynamic/kinetic competition seen with EAA. However, diketene is highly reactive, toxic, and poses significant handling hazards. The EAA route is generally preferred for standard laboratory safety unless you are scaling up in a strictly controlled environment[5].

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Incomplete Conversion / Low Yield
  • Causality: The amidation of an ester is an equilibrium process. If the ethanol byproduct is not actively removed, the equilibrium shifts backward, stalling the reaction.

  • Solution: Equip your reaction vessel with a Dean-Stark trap or a short-path distillation head to continuously remove ethanol as it forms. If running under solvent-free conditions, ensure the internal temperature is maintained strictly above 130°C to boil off the ethanol[2].

Issue 2: Dark, Tarry Byproducts
  • Causality: Prolonged heating of aniline at 160°C (often required for 36 hours in uncatalyzed setups) leads to oxidative degradation and polymerization[2].

  • Solution: Purge the reaction flask with an inert gas (N₂ or Ar) prior to heating. To drastically reduce thermal degradation, switch to the DMAP-catalyzed toluene reflux method, which caps the temperature at 110°C[3].

Issue 3: Difficulty in Purification / "Oiling Out"
  • Causality: Excess unreacted aniline or EAA acts as an impurity that depresses the melting point, causing the product to form a stubborn oil instead of crystallizing.

  • Solution: Implement a self-validating workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with dilute aqueous HCl. This selectively protonates unreacted aniline, removing it into the aqueous phase as a water-soluble hydrochloride salt. Recrystallize the remaining organic residue from hot 50% aqueous ethanol or toluene[2][5].

Experimental Protocols

Protocol A: Standard Thermal Condensation (EAA Route)

This method utilizes thermodynamic control to drive the reaction without a catalyst.[2]

  • Setup: In a 250 mL round-bottom flask, combine 0.1 mol (9.3 mL) of aniline and 0.1 mol (13.0 mL) of ethyl acetoacetate.

  • Heating: Equip the flask with a distillation apparatus to allow for the continuous removal of ethanol. Heat the mixture to 150–160°C using a heating mantle.

  • Reaction: Maintain the temperature for 2–4 hours (if distilling) or reflux for up to 36 hours if a distillation setup is unavailable.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (4:1). The target product will appear at an Rf​ of approximately 0.37[3].

  • Workup: Upon completion, cool the mixture slightly and add 250 mL of hot water. Heat to boiling, filter while hot to remove insoluble impurities, and chill the filtrate in a refrigerator to induce crystallization.

  • Isolation: Filter the resulting white crystals, dry in air, and recrystallize from toluene[2].

Protocol B: Catalytic Toluene Reflux (DMAP Route)

This method lowers the activation energy, allowing for lower temperatures and cleaner impurity profiles.[3]

  • Setup: In a 25 mL single-neck round-bottom flask, combine 5.31 mmol of aniline, 5.31 mmol of ethyl acetoacetate, and 0.531 mmol (10 mol%) of DMAP.

  • Solvent Addition: Add 20 mL of dry toluene to the flask.

  • Heating: Reflux the mixture with continuous stirring for 20–30 hours.

  • Validation Checkpoint: Confirm the disappearance of the aniline starting material via TLC (Petroleum Ether:Ethyl Acetate = 4:1).

  • Workup: Terminate the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic phases with saturated NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via column chromatography (Petroleum Ether:Ethyl Acetate = 10:1) to isolate pure 3-oxo-N-phenylbutanamide[3].

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the quantitative metrics for various synthetic routes to help you select the optimal conditions for your specific laboratory constraints.

MethodReagentsTemp (°C)TimeYield (%)Key Advantage
Thermal (Uncatalyzed) Aniline + EAA150–1602–36 h60–75No catalyst required; simple setup[2].
Catalytic (DMAP) Aniline + EAA + DMAP110 (Toluene)20–30 h80–85Lower temperature; prevents tarry byproducts[3].
Microwave-Assisted Aniline + EAA~110–1305–10 min85–90Extremely fast; high purity profile[4].
Diketene Route Aniline + Diketene80 (Benzene)1 h70–80Fast; entirely avoids enamine byproduct formation[5].

References

  • acetoacetanilide - Organic Syntheses Procedure Organic Syntheses[Link]

  • Synthesis of acetoacetanilide - CN106518705A Google P
  • Synthesis, characterisation, antioxidant and anticancer evaluation of novel schiff's bases of 2-quinolones Elixir Publishers[Link]

  • Rajpal Girase | PDF | Organic Synthesis | Thin Layer Chromatography Scribd[Link]

  • Chemical Reactivity | The Chemistry of Carbonyl Compounds and Derivatives Royal Society of Chemistry[Link]

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3-chloro-N-phenylbutanamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Vulnerabilities

3-chloro-N-phenylbutanamide is a highly reactive β -chloro amide building block. Its structural features—a secondary amide bond and a chlorine atom at the β -position (C3)—make it highly susceptible to three primary degradation pathways:

  • Dehydrohalogenation (Elimination): Loss of HCl to form a conjugated alkene system.

  • Amide Hydrolysis: Cleavage of the C-N bond yielding an acid and an amine.

  • Nucleophilic Substitution: Displacement of the C3 chloride by nucleophiles.

Understanding the causality behind these pathways is critical for maintaining compound integrity during synthesis, purification, and storage.

Mechanistic Degradation Pathways (The "Why")

A. Base-Promoted Dehydrohalogenation (E2 Elimination)

The Causality: The protons at the α -position (C2) are rendered slightly acidic by the electron-withdrawing nature of the adjacent amide carbonyl. When exposed to basic conditions (e.g., triethylamine, carbonates, or basic alumina), a concerted E2 elimination occurs. The base abstracts the α -proton, and the chloride leaving group at C3 is expelled simultaneously. This yields a thermodynamically stable, conjugated α,β -unsaturated amide (N-phenylbut-2-enamide)[1][2].

B. pH-Dependent Amide Hydrolysis

The Causality: While amides are generally stable, they undergo rapid hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures[3].

  • Base-Catalyzed: Hydroxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The aniline moiety is then expelled as a leaving group, driven by the quick, irreversible deprotonation of the resulting carboxylic acid[3][4].

  • Acid-Catalyzed: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water. Subsequent proton transfer to the nitrogen makes aniline a better leaving group, yielding 3-chlorobutanoic acid and an anilinium ion[3][5].

C. Nucleophilic Substitution

The Causality: The secondary alkyl chloride at C3 can undergo S_N2 displacement when exposed to strong nucleophiles (like hydroxide, alkoxides, or primary amines) in polar aprotic solvents, leading to unwanted 3-substituted-N-phenylbutanamide derivatives.

Pathways Parent 3-chloro-N-phenylbutanamide (Intact Molecule) Hydrolysis Hydrolysis (Extreme pH / H2O / Heat) Parent->Hydrolysis Amide Cleavage Elimination Dehydrohalogenation (Basic Conditions) Parent->Elimination Loss of HCl (E2) Substitution Nucleophilic Substitution (Strong Nucleophiles) Parent->Substitution SN2 Displacement Prod1 Aniline + 3-chlorobutanoic acid Hydrolysis->Prod1 Prod2 N-phenylbut-2-enamide (Conjugated Alkene) Elimination->Prod2 Prod3 3-substituted amide (e.g., 3-hydroxy) Substitution->Prod3

Primary chemical degradation pathways of 3-chloro-N-phenylbutanamide under varying conditions.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the representative stability profile of 3-chloro-N-phenylbutanamide across various pH and temperature conditions.

Condition (pH)Temperature (°C)Dominant Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
pH 2.0 (Strong Acid)60°CAcid-Catalyzed Hydrolysis< 2 hoursAvoid heating in acidic media.
pH 4.0 (Mild Acid)25°CAcid-Catalyzed Hydrolysis~ 48 hoursProcess quickly; keep cold.
pH 6.5 - 7.0 (Neutral) 4°C None (Stable) > 6 months Optimal storage condition.
pH 8.5 (Mild Base)25°CDehydrohalogenation~ 12 hoursAvoid basic buffers (e.g., Tris).
pH 12.0 (Strong Base)25°CElimination & Hydrolysis< 30 minutesStrictly avoid strong bases.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major impurity with a mass loss of 36 Da (M-36). What happened? Diagnosis: Your compound has undergone dehydrohalogenation (loss of HCl, exact mass ~36.46 Da)[2]. This typically occurs during silica gel chromatography if the silica is slightly basic, or if residual basic reagents (like Et 3​ N) were left in the crude mixture. Solution: Ensure all basic reagents are quenched with a mild acid (e.g., 5% citric acid) during the aqueous workup. If purifying via chromatography, use slightly acidified silica (e.g., 0.1% acetic acid in the eluent) to suppress base-promoted E2 elimination.

Q2: I am seeing a large peak corresponding to aniline (m/z 94) and a highly polar acidic peak in my chromatogram. Why? Diagnosis: The amide bond has hydrolyzed[4]. This is common if the sample was stored in an unbuffered aqueous solution at room temperature, or if rotary evaporation was performed at high temperatures (>45°C) in the presence of trace water and acid/base. Solution: Keep rotary evaporation bath temperatures below 30°C. Lyophilize aqueous fractions instead of evaporating them with heat. Store the final product in strictly anhydrous conditions.

Q3: My compound degrades during standard silica gel column chromatography. How can I purify it? Diagnosis: The β -chloro amide is sensitive to the active acidic sites on standard unmodified silica gel, which can catalyze both hydrolysis (if wet) and elimination. Solution: Switch to neutral alumina, or pre-treat your silica gel with 1% Et 3​ N, followed by a thorough flush with your mobile phase to remove free base (leaving only neutralized silanol groups). Alternatively, use reverse-phase HPLC with a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8).

Troubleshooting Start LC-MS / NMR Analysis of Sample Q1 Mass Loss = 36 Da? (M-36) Start->Q1 Q2 Aniline Peak Detected? (m/z 94) Q1->Q2 No A1 Issue: Dehydrohalogenation Action: Quench bases, use acidic silica Q1->A1 Yes (Elimination) A2 Issue: Amide Hydrolysis Action: Avoid heat, control pH to 6.5-7.0 Q2->A2 Yes (Cleavage) A3 Compound Intact Action: Store at -20°C under Argon Q2->A3 No (Pure)

Diagnostic workflow for identifying and resolving 3-chloro-N-phenylbutanamide degradation.

Standard Operating Procedure: Safe Extraction & Purification

To ensure trustworthiness and self-validation, follow this field-proven protocol designed to prevent the degradation mechanisms outlined above.

Objective: Isolate 3-chloro-N-phenylbutanamide from a crude reaction mixture without inducing hydrolysis or dehydrohalogenation.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction mixture to 0–5°C using an ice bath. Slowly quench with a cold, mildly acidic buffer (e.g., 0.5 M Sodium Phosphate, pH 6.0) to neutralize any basic catalysts.

    • Self-Validation Check: Spot the aqueous layer on pH paper; it must read between 6.0 and 6.5 before proceeding.

  • Extraction: Extract the aqueous layer 3x with cold ethyl acetate (EtOAc). EtOAc is preferred over dichloromethane (DCM) as it is less prone to trapping HCl gas, which can lower the pH upon concentration.

  • Washing: Wash the combined organic layers once with cold brine to remove residual water and polar impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ).

    • Critical Note: Do not use magnesium sulfate (MgSO 4​ ), as its slightly acidic nature can promote degradation of sensitive amides.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Self-Validation Check: Maintain the rotary evaporator water bath temperature strictly below 30°C to prevent thermal elimination.

  • Purification: Purify the crude residue via flash chromatography using Neutral Alumina (Brockmann Grade III) instead of silica gel. Use a gradient of Hexanes/EtOAc.

  • Storage: Transfer the purified solid to an amber glass vial, backfill with Argon gas, seal with Parafilm, and store at -20°C over a desiccant.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Amide Hydrolysis: Acid and Base-C
  • Dehydrohalogenation in Other Organic Reactions. Grokipedia.
  • Dehydrohalogen

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-chloro-N-phenylbutanamide in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during in-vitro and in-vivo assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your experiments.

Understanding the Challenge: The Physicochemical Nature of 3-chloro-N-phenylbutanamide

Before diving into troubleshooting, it's crucial to understand the molecular characteristics of 3-chloro-N-phenylbutanamide that contribute to its presumed low aqueous solubility. The presence of a phenyl group and a chlorinated butyl chain lends the molecule significant hydrophobicity. While the amide group can participate in hydrogen bonding, the overall nonpolar nature of the molecule is expected to dominate, leading to poor solubility in aqueous buffers and cell culture media. This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs)

Q1: My 3-chloro-N-phenylbutanamide precipitated immediately after I added the DMSO stock solution to my aqueous assay buffer. What happened?

This is a common phenomenon known as "solvent-shift" precipitation.[1] It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[1] The abrupt change in the solvent environment causes the compound to crash out of the solution. The troubleshooting guides below provide step-by-step instructions to prevent this.

Q2: I don't see any visible precipitate, but my assay results are inconsistent and show lower than expected activity. Could this be a solubility issue?

Yes, this is highly likely. Even without visible precipitation, microscopic particles or "micro-precipitates" can form.[1] This reduces the effective concentration of the dissolved, active compound available to interact with its target in your assay, leading to diminished and unreliable biological effects.[1] It is always recommended to confirm the solubility of your compound under your specific assay conditions.

Q3: Can I just filter out the precipitate from my working solution?

Filtering is not a recommended solution for precipitation.[2] This action removes the precipitated compound, resulting in an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[2]

Q4: Are the recommended solubility enhancers compatible with my cell-based assay?

This is a critical consideration. While many co-solvents and enhancers are widely used, they can have their own biological effects. For example, high concentrations of DMSO can be toxic to cells.[3][4] It is imperative to always include a "vehicle control" in your experiments. This control should contain the same concentration of the solvent and any solubility enhancers as your test wells but without the 3-chloro-N-phenylbutanamide. This allows you to differentiate the effects of the compound from the effects of the formulation components.

Q5: How should I store my stock solution of 3-chloro-N-phenylbutanamide?

For long-term stability, it is best to store stock solutions at -20°C or -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, we strongly recommend aliquoting the stock solution into single-use volumes.[5] Since DMSO is hygroscopic (absorbs moisture from the air), use anhydrous DMSO and ensure your vials are tightly sealed to prevent the introduction of water, which can reduce solubility and promote hydrolysis.[5]

Troubleshooting Guide: A Systematic Approach to Solubilization

We recommend a tiered approach to resolving solubility issues with 3-chloro-N-phenylbutanamide. Start with the simplest methods and progress to more complex formulations as needed.

Troubleshooting_Workflow A Start: Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO) B Test Final Working Concentration in Assay Medium A->B C Precipitation Observed? B->C D Success: Compound is Soluble. Proceed with Assay. C->D No E Tier 1: Optimization of Dilution & Co-Solvent C->E Yes F Try Lowering Final Concentration E->F G Implement Step-wise Dilution F->G H Increase Co-Solvent Concentration (e.g., up to 0.5% DMSO) G->H I Precipitation Still Observed? H->I I->D No J Tier 2: pH Modification I->J Yes K Test Solubility in a Range of pH Buffers (e.g., pH 6.0 - 8.0) J->K L Precipitation Still Observed? K->L L->D No M Tier 3: Employ Solubility Enhancers L->M Yes N Option A: Cyclodextrins (e.g., HP-β-CD) M->N O Option B: Surfactants (e.g., Polysorbate 80) M->O P Option C: Serum Proteins (for cell-based assays) M->P Q Re-evaluate Assay Compatibility and Compound Stability N->Q O->Q P->Q

Caption: Troubleshooting workflow for 3-chloro-N-phenylbutanamide precipitation.

Protocols and Methodologies

Initial Step: Preparation of a High-Concentration Stock Solution

The first step is to create a concentrated stock solution in an appropriate organic solvent. DMSO is a common choice due to its strong solubilizing power for a wide range of organic molecules.[3]

Protocol 1: Stock Solution Preparation

  • Materials : 3-chloro-N-phenylbutanamide (powder), anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure :

    • Weigh out the desired amount of 3-chloro-N-phenylbutanamide.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to 37°C) may also aid dissolution.[2]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.[5]

    • Store at -20°C or -80°C, protected from light.[5]

Tier 1: Optimizing Dilution and Co-Solvent Concentration

Often, precipitation can be avoided by modifying the dilution technique and maintaining a sufficient concentration of the organic co-solvent in the final aqueous solution.

Protocol 2: Testing Working Concentrations and Co-Solvent Effects

  • Pre-warm your Assay Medium : Pre-warming your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) can improve solubility.[1]

  • Test a Range of Final Concentrations : Systematically test a serial dilution of your compound to find the maximum soluble concentration under your assay conditions.

  • Employ Step-wise Dilution : Instead of adding the concentrated stock directly to the full volume of media, perform an intermediate dilution step.[1] For example, dilute the DMSO stock 1:10 in your assay medium first, then add this intermediate solution to the final volume.

  • Adjust Final Co-Solvent Concentration : Many cell lines and biochemical assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining the highest tolerable co-solvent concentration can significantly improve compound solubility.

  • Vigorous Mixing : Add the stock solution (or intermediate dilution) drop-wise to the assay medium while vortexing or swirling.[1] This rapid dispersion helps prevent the formation of localized high concentrations that can trigger precipitation.

Data Summary Table for Tier 1 Experiments

Final ConcentrationFinal DMSO (%)Dilution MethodObservation (Clear/Precipitate)
100 µM0.1%Direct Addition
100 µM0.1%Step-wise
50 µM0.1%Step-wise
25 µM0.1%Step-wise
10 µM0.1%Step-wise
100 µM0.5%Step-wise
50 µM0.5%Step-wise
Tier 2: pH Modification

The solubility of compounds containing amide groups can be influenced by pH.[6] While amides are generally considered neutral, extreme pH values can lead to hydrolysis.[6] Testing a physiologically relevant pH range is a valuable step.

Protocol 3: pH Screening

  • Prepare Buffers : Prepare a series of your assay base buffer, adjusting the pH to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Test Solubility : Add your 3-chloro-N-phenylbutanamide stock solution to each buffer to your desired final concentration, using the optimized dilution method from Tier 1.

  • Incubate and Observe : Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour) and observe for any precipitation.

  • Validate Assay Performance : Ensure that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Tier 3: Advanced Solubility Enhancers

If the above methods are insufficient, several excipients can be used to increase aqueous solubility.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic "guest" molecule and increasing its apparent water solubility.[8][9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in in-vitro studies.[2]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 4: Using Cyclodextrins

  • Prepare Cyclodextrin Solution : Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation : Add the 3-chloro-N-phenylbutanamide DMSO stock solution directly to the HP-β-CD solution.

  • Incubate : Vortex and incubate the mixture (e.g., for 1-2 hours at room temperature) to allow for the formation of the inclusion complex.

  • Final Dilution : Dilute the complexed solution into your final assay medium.

  • Important : Run a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself.[4]

B. Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their nonpolar core, increasing their solubility in aqueous solutions.[10][11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often used.

Caption: Mechanism of micellar solubilization by surfactants.

Protocol 5: Using Surfactants

  • Prepare Surfactant Stock : Prepare a stock solution of your chosen surfactant (e.g., 1-10% Polysorbate 80) in your assay buffer.

  • Test Concentrations : Create a range of working solutions with final surfactant concentrations typically between 0.01% and 0.1%.

  • Add Compound : Add the 3-chloro-N-phenylbutanamide stock solution to the surfactant-containing buffers using the optimized dilution method.

  • Observe and Validate : Check for solubility and, as always, run a vehicle control with the surfactant alone to test for assay interference.

C. Serum Proteins (for Cell-Based Assays)

For experiments in cell culture, increasing the serum concentration (e.g., from 5% to 10% FBS) can sometimes improve the solubility of hydrophobic compounds.[1] Proteins like albumin present in the serum can bind to the compound and help keep it in solution.[2]

References

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Kumar, P., & Mittal, K. L. (2018). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. PMC.
  • Gali, L., & Bednarczyk, D. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024). Pharmedicine Journal.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024). Pharmedicine Journal.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (2025). Benchchem.
  • Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Semantic Scholar.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.).
  • Technical Support Center: Troubleshooting CE-245677 Precipit
  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. (2026).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PLoS ONE.
  • Technical Support Center: Compound Stability and Handling. (2025). Benchchem.

Sources

Technical Support Center: Catalyst Residue Management in the Synthesis of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of identifying and removing catalyst residues from 3-chloro-N-phenylbutanamide. We provide in-depth, field-tested solutions and the scientific rationale behind them to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst Identification & Analysis

Question 1: We are observing inconsistent results in our downstream applications with a batch of 3-chloro-N-phenylbutanamide. We suspect catalyst residue. What are the likely catalysts used in its synthesis and how can we detect them?

Answer:

The synthesis of 3-chloro-N-phenylbutanamide, an amide, is typically achieved through the acylation of aniline with 3-chlorobutanoyl chloride. This reaction is often facilitated by a base catalyst to scavenge the HCl byproduct. Common catalysts fall into two main categories:

  • Organic Base Catalysts: Pyridine or triethylamine (Et3N) are frequently used. While effective, they can be challenging to remove completely due to their boiling points and potential to form salts.

  • Inorganic Base Catalysts: Carbonates (e.g., K2CO3, Na2CO3) or hydroxides (e.g., NaOH, KOH) may also be employed, particularly in biphasic reaction conditions.

To definitively identify the residual catalyst, a multi-pronged analytical approach is recommended.

Recommended Analytical Workflow:

  • Initial Screening (Qualitative):

    • pH Measurement: Dissolve a sample of your product in a neutral solvent (e.g., methanol) and measure the pH. A significant deviation from neutral may indicate the presence of residual acidic or basic catalysts.

    • Thin-Layer Chromatography (TLC): Co-spot your sample with standards of suspected catalysts (e.g., pyridine, triethylamine) on a TLC plate and elute with an appropriate solvent system. Visualizing with a suitable stain (e.g., ninhydrin for amines) can provide a quick qualitative indication of amine-based catalyst residues.

  • Quantitative Analysis:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting and quantifying trace metal catalyst residues, which could be relevant if any organometallic catalysts were used in alternative synthetic routes. It offers exceptional sensitivity, often down to parts-per-billion (ppb) levels.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic catalyst residues like triethylamine or pyridine.

    • High-Performance Liquid Chromatography (HPLC): Can be used to quantify non-volatile organic catalysts or catalyst-related impurities.

Table 1: Comparison of Analytical Techniques for Catalyst Residue Detection

TechniqueAnalyte TypeSensitivityThroughputKey Advantage
pH Measurement Acidic/Basic ResiduesLowHighRapid, simple initial check
TLC Organic CatalystsModerateHighCost-effective, good for screening
ICP-MS Metal CatalystsVery High (ppb)ModerateUnmatched sensitivity for metals
GC-MS Volatile OrganicsHigh (ppm-ppb)ModerateExcellent for volatile catalyst residues
HPLC Non-volatile OrganicsHigh (ppm)LowVersatile for a wide range of organic molecules
Section 2: Catalyst Removal & Product Purification

Question 2: Our analysis confirms the presence of residual triethylamine in our 3-chloro-N-phenylbutanamide. What is the most effective method for its removal?

Answer:

Residual triethylamine (Et3N) is a common issue. Its basicity and potential to form stable salts with any acidic species can complicate purification. A multi-step approach involving an acidic wash followed by recrystallization is highly effective.

Protocol 1: Removal of Triethylamine Residues

  • Dissolution: Dissolve the crude 3-chloro-N-phenylbutanamide in a suitable organic solvent in which the product is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This protonates the triethylamine, forming a water-soluble triethylammonium salt that partitions into the aqueous phase.

    • Scientific Rationale: The acid-base reaction converts the organic-soluble amine into a water-soluble salt, enabling its extraction from the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to remove any remaining non-basic impurities.

dot

G cluster_workflow Workflow for Triethylamine Removal dissolve Dissolve Crude Product in Organic Solvent acid_wash Wash with Dilute HCl (aq) (Removes Et3N as salt) dissolve->acid_wash neutral_wash Wash with NaHCO3 (aq) (Neutralizes excess acid) acid_wash->neutral_wash brine_wash Wash with Brine (Removes water) neutral_wash->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate recrystallize Recrystallize (Removes other impurities) dry_concentrate->recrystallize final_product Pure 3-chloro-N-phenylbutanamide recrystallize->final_product

Caption: Workflow for the removal of triethylamine from 3-chloro-N-phenylbutanamide.

Question 3: We used a palladium catalyst for a cross-coupling reaction in an alternative synthesis route and now need to remove it to below 10 ppm. What are our options?

Answer:

Palladium catalysts are widely used in modern organic synthesis. Their removal to the low ppm levels required for pharmaceutical applications is a critical step. Several methods can be employed, with the choice depending on the specific palladium species and the nature of your product.

Methods for Palladium Removal:

  • Activated Carbon: This is a cost-effective and often highly effective method. The high surface area and porous structure of activated carbon allow it to adsorb palladium species.

    • Protocol: Stir a solution of your crude product with activated carbon (typically 5-10 wt%) for several hours at room temperature or slightly elevated temperature, then filter through a pad of celite.

  • Scavenger Resins: These are functionalized polymers designed to selectively bind to metal species. Thiol-functionalized silica or polymer resins are particularly effective for palladium.

    • Protocol: The crude product solution can be passed through a column packed with the scavenger resin, or the resin can be stirred with the solution and then filtered off.

  • Recrystallization: While not always sufficient on its own for achieving very low ppm levels, recrystallization can significantly reduce the bulk of the palladium residue, especially if it is present as insoluble palladium black.

Table 2: Comparison of Palladium Removal Techniques

MethodEfficiencyCostScalabilityKey Advantage
Activated Carbon Good to ExcellentLowHighCost-effective and widely applicable
Scavenger Resins ExcellentHighModerateHigh selectivity and efficiency
Recrystallization ModerateLowHighGood for bulk removal of insoluble species

dot

G cluster_decision Decision Tree for Palladium Removal start Crude Product with > 10 ppm Palladium activated_carbon Treat with Activated Carbon start->activated_carbon scavenger_resin Use Scavenger Resin start->scavenger_resin recrystallize Recrystallize start->recrystallize analyze Analyze Pd level (ICP-MS) activated_carbon->analyze scavenger_resin->analyze recrystallize->analyze pass < 10 ppm Pd (Final Product) analyze->pass fail > 10 ppm Pd analyze->fail fail->scavenger_resin Re-process

Caption: Decision-making workflow for palladium catalyst removal.

References

  • Inductively coupled plasma mass spectrometry for the analysis of inorganic nanoparticles. , National Institute of Standards and Technology (NIST), [Link]

  • Palladium. , Royal Society of Chemistry, [Link]

Technical Support Center: Minimizing Side Reactions During the Chlorination of N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chlorination of N-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve high yields of the desired monochlorinated product. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: My reaction is producing significant amounts of di- and tri-chlorinated products. How can I improve selectivity for the monochlorinated compound?

A: The formation of multiple chlorinated species is a classic challenge when working with activated aromatic rings. The key to achieving high selectivity lies in carefully controlling the reaction kinetics and stoichiometry.

Root Cause Analysis:

The N-phenylbutanamide substrate contains a potent activating group, the butanamido group (-NHCOCH₂CH₂CH₃). This group is strongly ortho, para-directing and it donates electron density to the phenyl ring, making it highly susceptible to electrophilic attack. Once the first chlorine atom is added (typically at the para position), the ring remains sufficiently activated to react with any excess chlorinating agent, leading to the formation of polychlorinated byproducts.

Strategic Solutions:

  • Strict Stoichiometric Control: The most critical factor is the amount of chlorinating agent. Use a molar ratio of N-phenylbutanamide to chlorinating agent of 1:1 or at a slight excess of the substrate (e.g., 1.05:1). A significant excess of the chlorinating agent will invariably lead to over-chlorination.

  • Controlled Reagent Addition: Add the chlorinating agent slowly and portion-wise, or as a dilute solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant and highly reactive starting material over the less reactive monochlorinated product.

  • Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C to 5 °C). Lower temperatures decrease the overall reaction rate, providing a wider kinetic window to favor the primary monochlorination event over subsequent chlorinations.

  • Choice of Chlorinating Agent: Select an agent with appropriate reactivity. Highly reactive agents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can be difficult to control. N-Chlorosuccinimide (NCS) is often a milder and more selective choice for activated systems.[1][2]

Workflow for Minimizing Polychlorination

cluster_setup Reaction Setup cluster_addition Controlled Addition cluster_workup Quench & Work-up A Dissolve N-phenylbutanamide in appropriate solvent B Cool reaction vessel to 0-5 °C A->B D Add chlorinating agent solution dropwise over 1-2 hours B->D C Prepare dilute solution of chlorinating agent (e.g., NCS) E Monitor reaction progress by TLC or LC-MS D->E Maintain T < 5 °C F Quench reaction upon consumption of starting material E->F SM consumed G Perform aqueous work-up to remove byproducts F->G

Caption: Controlled reaction workflow to enhance monochlorination selectivity.

Issue 2: I'm observing a mixture of ortho- and para-chloro isomers, and my product contains an N-chloro intermediate. What is causing this?

A: This product profile strongly suggests that the reaction is proceeding, at least in part, through an N-chloro intermediate which then undergoes an acid-catalyzed Orton Rearrangement.

Root Cause Analysis:

The amide nitrogen in N-phenylbutanamide is nucleophilic and can be chlorinated by electrophilic chlorine sources to form an N-chloro-N-phenylbutanamide intermediate.[3][4] In the presence of an acid catalyst (like HCl, which can be a byproduct of the reaction or present as an impurity), this intermediate can rearrange. The chlorine atom migrates from the nitrogen to the ortho and para positions of the aromatic ring.[5][6][7] This pathway competes with the direct electrophilic C-chlorination and can lead to a different isomer ratio than expected.

The Orton Rearrangement is often an intermolecular process where the N-chloroamide reacts with acid (e.g., HCl) to generate molecular chlorine (Cl₂), which then acts as the electrophile for the standard aromatic substitution.[7][8]

Strategic Solutions:

  • Minimize Acidity: The Orton Rearrangement is acid-catalyzed.[5][8]

    • Use a Non-Acidic Solvent: Avoid using strong protic acids like acetic acid as the solvent if rearrangement is an issue. Consider aprotic solvents like dichloromethane (DCM) or acetonitrile.

    • Acid Scavenger: In some cases, the addition of a non-nucleophilic base (like sodium carbonate, used cautiously) can scavenge trace amounts of acid that promote the rearrangement.[9]

  • Choice of Chlorinating Agent: Some chlorinating agents are more prone to initial N-chlorination than others. Reagents like hypochlorous acid (HOCl) or Chloramine-T can readily form N-chloro species.[3][5] N-Chlorosuccinimide (NCS) in an aprotic solvent often favors direct C-chlorination.

  • Temperature Control: The stability of the N-chloro intermediate and the rate of its rearrangement are temperature-dependent. Running the reaction at low temperatures can help suppress this side reaction.

Mechanism: Direct C-Chlorination vs. N-Chlorination/Orton Rearrangement

Start N-phenylbutanamide N_Chloro N-Chloro Intermediate Start->N_Chloro N-Chlorination (Side Reaction) Para para-chloro product Start->Para Direct C-Chlorination (Desired Pathway) Cl2 Cl2 N_Chloro->Cl2  + HCl Ortho ortho-chloro product Cl2->Ortho Electrophilic Attack Cl2->Para Electrophilic Attack

Sources

Technical Support Center: Troubleshooting & Optimizing 3-Chloro-N-phenylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the reaction optimization center. The synthesis of 3-chloro-N-phenylbutanamide via nucleophilic acyl substitution (NAS) presents a unique dual challenge for synthetic chemists: overcoming the inherently poor nucleophilicity of aniline while simultaneously preventing the base-catalyzed β -elimination of the labile 3-chloro group.

This guide is designed for drug development professionals and researchers. It bypasses basic theory to directly address mechanistic bottlenecks, providing self-validating protocols and kinetic data to ensure high-fidelity amide coupling.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why is my amidation rate exceptionally slow when coupling aniline with 3-chlorobutanoic acid using standard EDC/HOBt? A: Aniline is a notoriously sluggish nucleophile because its nitrogen lone pair is delocalized into the aromatic π -system. When activated with EDC/HOBt, the resulting HOBt ester is only a moderate electrophile—insufficient to drive rapid nucleophilic acyl substitution with an electron-deficient amine. The Fix: You must introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP rapidly attacks the HOBt ester to form a hyper-reactive acylpyridinium intermediate. This intermediate dramatically lowers the activation energy required for NAS, allowing the weak aniline nucleophile to attack rapidly[1][2].

Q: I switched to 3-chlorobutanoyl chloride to force the reaction, but I am observing a major impurity. What is happening? A: Acid chlorides are highly reactive electrophiles, which effectively solves the kinetic bottleneck of aniline's poor nucleophilicity[3][4]. However, the 3-chloro group in your substrate is β to the carbonyl. In the presence of strong or unhindered bases (e.g., Triethylamine) and elevated temperatures, base-promoted E2 elimination outcompetes NAS. The base abstracts the acidic α -proton, expelling the chloride leaving group to form N-phenylbut-2-enamide (crotonanilide). The Fix: Strictly control the temperature (0 °C addition) and use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without acting as a strong nucleophile or promoting E2 elimination.

Q: Can I use uronium salts like HATU instead of EDC/DMAP? A: While HATU is excellent for peptide coupling, it is often overkill for simple anilines and still requires a tertiary amine base, which risks triggering the aforementioned β -elimination. The EDC/DMAP/HOBt system remains the most cost-effective, high-yield protocol for sterically hindered or electron-deficient anilines, provided the stoichiometry is tightly controlled[1].

Section 2: Visualizing Reaction Logic

Mechanism RCOOH 3-Chlorobutanoic Acid HOBtEster HOBt Ester Intermediate RCOOH->HOBtEster EDC/HOBt RCOCl 3-Chlorobutanoyl Chloride AcylPyridinium Acylpyridinium Intermediate RCOCl->AcylPyridinium DMAP (Optional) Product 3-Chloro-N- phenylbutanamide RCOCl->Product Aniline (Direct NAS) HOBtEster->AcylPyridinium DMAP AcylPyridinium->Product Aniline (Fast NAS)

Mechanistic pathways for nucleophilic acyl substitution highlighting DMAP catalysis.

Troubleshooting Start Start Synthesis CheckRate Is reaction rate too slow? Start->CheckRate AddDMAP Add DMAP (1.0 eq) CheckRate->AddDMAP Yes (Weak Nucleophile) CheckImpurity Are beta-elimination byproducts forming? CheckRate->CheckImpurity No AddDMAP->CheckImpurity TempControl Lower Temp to 0°C Use DIPEA base CheckImpurity->TempControl Yes (E2 Elimination) Success Optimal Yield CheckImpurity->Success No TempControl->Success

Logical troubleshooting workflow for optimizing amidation kinetics and purity.

Section 3: Quantitative Reaction Matrix

The following table summarizes the causal relationship between reagent selection, reaction kinetics, and product fidelity.

Coupling StrategyActivating ReagentsBase SelectionTemp (°C)Relative NAS RateTarget Amide Yield β -Elimination Byproduct
Carboxylic Acid EDC, HOBtNone25Very Slow< 30%< 5%
Carboxylic Acid EDC, HOBt, DMAP (1 eq)DIPEA (1.2 eq)25Fast> 85%< 5%
Acid Chloride NoneTEA (1.5 eq)25Very Fast~ 50%~ 40%
Acid Chloride NoneDIPEA (1.2 eq)0 to 25Very Fast> 90%< 2%
Section 4: Validated Experimental Protocols
Protocol A: Catalytic Amidation via EDC/DMAP Activation

Causality & Validation: This method is ideal for scale-up where acid chlorides are too hazardous or unstable. The self-validating mechanism here relies on sequential addition: activating the acid first ensures the hyper-electrophilic acylpyridinium ion is fully formed before the weak nucleophile (aniline) is introduced, preventing stalled reactions[2].

  • Activation: Dissolve 3-chlorobutanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Add EDC·HCl (1.2 eq) and HOBt (0.1 eq). Stir for 15 minutes at room temperature under nitrogen.

  • Catalysis: Add DMAP (1.0 eq). The solution will undergo a slight color change as the highly electrophilic acylpyridinium intermediate forms. Validation Check: TLC at this stage should show complete consumption of the starting acid.

  • Coupling: Add aniline (1.1 eq) and DIPEA (1.2 eq) dropwise. Stir for 4–6 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl (this removes unreacted aniline, DMAP, and water-soluble EDC urea byproducts), followed by saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Direct Acylation via Acid Chloride

Causality & Validation: This protocol maximizes the reaction rate by starting with the most reactive carboxylic acid derivative[4][5]. Strict thermal control is the self-validating mechanism used to suppress the activation energy required for the E2 elimination pathway, effectively isolating the kinetic product (the amide).

  • Preparation: Dissolve aniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (0.2 M). Cool the flask to exactly 0 °C using an ice-water bath.

  • Addition: Dissolve 3-chlorobutanoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes. Causality Note: Dropwise addition at 0 °C prevents localized exothermic spikes that provide the thermal energy needed for the β -elimination side reaction.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath and warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with distilled water. Separate the layers and wash the organic layer with 1M HCl, then brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure to yield the pure product.

References
  • 8.4: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL:[Link]

  • 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry Source: OpenStax URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Tetrahedron Letters (via PubMed Central) URL:[Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

Sources

Column chromatography techniques for purifying 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-chloro-N-phenylbutanamide.

Because this molecule features a moderately lipophilic aliphatic chain, a UV-active phenyl ring, and a polar amide linkage, it presents unique chromatographic behaviors. The amide carbonyl acts as a strong hydrogen bond acceptor, while the N-H acts as a donor. This dual character often leads to non-ideal interactions with standard normal-phase silica gel, requiring precise solvent manipulation and loading techniques to achieve >95% purity.

Diagnostic Workflow for Amide Purification

Before initiating a large-scale column, it is critical to map out your purification strategy. The following diagnostic workflow illustrates the decision-making process for optimizing the isolation of 3-chloro-N-phenylbutanamide.

Workflow Start Crude 3-chloro-N-phenylbutanamide TLC TLC Solvent Scouting (Target Rf: 0.20 - 0.30) Start->TLC Check Severe Streaking Observed? TLC->Check Mod Add 0.5-1.0% Et3N to Mobile Phase Check->Mod Yes NoMod Standard Gradient (Hexane / EtOAc) Check->NoMod No Load Dry Loading onto Silica / Celite Mod->Load NoMod->Load Elute Flash Column Chromatography Load->Elute

Workflow for optimizing 3-chloro-N-phenylbutanamide chromatography.

Standard Operating Procedure (SOP): Self-Validating Purification Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next phase until the validation checkpoint of the current phase is successfully met.

Phase 1: Solvent Scouting & System Validation
  • Sample Preparation: Dissolve a 5 mg aliquot of the crude reaction mixture in 1 mL of dichloromethane (DCM).

  • TLC Execution: Spot the mixture onto a standard normal-phase silica gel TLC plate. Develop the plate in a chamber containing 70:30 Hexane:Ethyl Acetate.

  • Visualization: Visualize under short-wave UV light (254 nm) to identify the phenyl-containing target compound.

  • Validation Checkpoint: The target 3-chloro-N-phenylbutanamide must exhibit an Retention factor (Rf) of 0.20–0.30. If the spot streaks (forming a continuous tail to the baseline), the amide is hydrogen-bonding with the silica. You must add 1% Triethylamine (Et3N) to your solvent system and repeat the TLC to confirm the spot resolves into a tight circle (1)[1].

Phase 2: Sample Loading (Dry Loading Technique)

Because amides often exhibit poor solubility in non-polar starting solvents (like Hexane), liquid loading will cause the sample to precipitate at the column head, ruining the separation.

  • Dissolution: Dissolve the entire crude mass in a minimal volume of a highly solubilizing volatile solvent (e.g., THF or DCM).

  • Adsorption: Add dry silica gel (or Celite) to the flask at a 1:3 mass ratio (crude mass : silica mass).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is achieved (2)[2].

  • Validation Checkpoint: Shake the flask. The powder must not clump. Clumping indicates residual solvent or water, which will disrupt the column bed and cause severe band broadening.

Phase 3: Column Packing and Elution
  • Packing: Slurry pack the silica gel column using your validated initial mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Application: Carefully pour the dry-loaded sample powder evenly onto the flat silica bed. Cap it with a 1 cm layer of protective sea sand.

  • Gradient Elution: Elute using a step gradient. Begin at 90:10 Hexane:EtOAc and increase the EtOAc concentration by 5% every 2 Column Volumes (CV).

  • Validation Checkpoint: Monitor fractions via TLC. Based on an optimized Rf of 0.25, the target compound should elute symmetrically between 3 and 5 CVs. If it elutes before 2 CVs, the gradient was too steep.

Quantitative Data: Solvent System Selection

The selection of the mobile phase dictates the thermodynamic equilibrium of the compound between the stationary and mobile phases. Use the data below to select the optimal system for 3-chloro-N-phenylbutanamide.

Solvent SystemModifierTarget Compound RfSeparation EfficiencyScientific Recommendation
100% HexaneNone0.00PoorDo not use; compound irreversibly retained.
80:20 Hexane:EtOAcNone~0.15ModerateExcellent for the initial gradient step to flush non-polar impurities.
70:30 Hexane:EtOAcNone0.25 - 0.30HighOptimal isocratic elution system if no streaking is observed.
70:30 Hexane:EtOAc1% Et3N0.30 - 0.35Very HighBest Practice: Eliminates amide streaking by deactivating silanol sites.
95:5 DCM:MeOHNone0.40 - 0.50LowHigh risk of co-elution. Use only if the sample is highly insoluble in EtOAc.

Troubleshooting Guides & FAQs

Q1: My 3-chloro-N-phenylbutanamide product is exhibiting severe peak tailing and streaking down the column. How do I fix this? A1: Mechanistically, peak tailing is caused by strong, non-uniform interactions between the basic/polar functional groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard normal-phase silica gel (3)[3]. Because the amide group acts as a hydrogen bond networker, it gets "stuck" on these acidic sites. Solution: Add 0.5%–1.0% Triethylamine (Et3N) to your mobile phase. The Et3N acts as a competitive modifier, binding to and deactivating the acidic silanol sites, allowing your amide to elute in a tight, symmetrical band (1)[1].

Q2: I loaded my sample using a small amount of pure DCM because it wouldn't dissolve in the Hexane mobile phase. Now my product is eluting in multiple mixed fractions. What went wrong? A2: You have experienced a "solvent crash." When a highly polar loading solvent (DCM) hits a non-polar mobile phase (Hexane) inside the column, the compound rapidly precipitates out of solution, creating a jagged, uneven loading band that ruins the separation geometry. Solution: Never liquid-load a compound in a solvent that is significantly more polar than your starting mobile phase. Instead, utilize the dry loading technique detailed in Phase 2 of the SOP above. By adsorbing the compound onto dry silica, you ensure a perfectly uniform, horizontal starting band regardless of the compound's initial solubility (2)[2].

Q3: I am getting persistent co-elution with unreacted aniline starting material. How do I separate them? A3: Aniline is a primary aromatic amine and is significantly more basic than your neutral amide product. If they co-elute in a standard Hexane/EtOAc gradient, you need to change the selectivity of your system. Solution: Switch to an orthogonal technique such as reversed-phase flash chromatography (using a C18 silica column). Reversed-phase chromatography separates molecules based on hydrophobicity rather than polarity. Because 3-chloro-N-phenylbutanamide has a different hydrophobic profile than aniline, this orthogonal approach will dramatically improve your product purity (4)[4].

References

  • BenchChem Technical Support Team. Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography. BenchChem. 3

  • OpenOChem. Flash Chromatography. OpenOChem Learn. 1

  • Biotage. Can maximizing product yield and purity from messy reaction mixture be green? Biotage. 4

  • VanVeller Lab. How to Perform Flash Chromatography. Department of Chemistry, Iowa State University. 2

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide for the Spectral Assignment of 3-Chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development workflows: determining whether a routine benchtop NMR is sufficient for structural verification, or if a high-field spectrometer is strictly required.

To objectively compare these two analytical approaches, we will examine the spectral assignment of 3-chloro-N-phenylbutanamide . This specific molecule serves as an excellent benchmarking standard because it presents two distinct NMR challenges: a complex aromatic region and a chiral center that induces second-order coupling effects.

The Molecular Challenge: Causality in Spin Systems

The structure of 3-chloro-N-phenylbutanamide (C10H12ClNO) consists of an acetanilide core attached to a 3-chlorobutyl chain. The analytical complexity arises from the C3 carbon , which is a stereocenter.

Because of this chiral center, the local symmetry of the adjacent C2 methylene group is broken. The two protons on the C2 carbon are placed in permanently distinct spatial environments, making them diastereotopic 1.

In NMR physics, chemically non-equivalent diastereotopic protons will couple not only to adjacent methine protons (vicinal ³J coupling) but also to each other (geminal ²J coupling). This creates an ABX spin system .

  • At 600 MHz (High-Field): The chemical shift difference (Δν) in Hertz is large relative to the coupling constant (J). The system is first-order (Δν/J > 10), and the protons resolve into distinct, interpretable multiplets (doublet of doublets).

  • At 80 MHz (Benchtop): The chemical shift difference in Hertz is proportionally smaller. This induces strong second-order effects (Δν/J < 10), causing the signals to collapse into an unresolved, complex multiplet, often referred to as "roofing."

SpinSystem C4 C4-H3 (Methyl) C3 C3-H (Chiral) C4->C3 ³J = 6.8 Hz C2a C2-Ha (Diast.) C3->C2a ³J = 7.2 Hz C2b C2-Hb (Diast.) C3->C2b ³J = 5.5 Hz C2a->C2b ²J = -15.0 Hz (Geminal)

Spin-spin coupling pathway illustrating the ABX system of the diastereotopic protons.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal quality control check.

Step 1: Sample Preparation
  • Procedure: Dissolve 15 mg (for 600 MHz) or 50 mg (for 80 MHz) of 3-chloro-N-phenylbutanamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: The higher concentration for the benchtop system compensates for the intrinsically lower sensitivity of its permanent magnet 2. TMS acts as a self-validating zero-point reference to ensure chemical shift accuracy across both instruments.

Step 2: Instrument Calibration & Shimming
  • Procedure: Insert the NMR tube and lock onto the deuterium signal of CDCl₃. Perform gradient shimming (600 MHz) or automated simplex shimming (80 MHz).

  • Causality & Validation: Magnetic field homogeneity is critical for resolving fine J-couplings. Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the shimming matrix is rejected and must be re-optimized.

Step 3: Acquisition Parameters
  • High-Field (600 MHz): 16 scans, 30° pulse angle (zg30), 2 seconds relaxation delay (D1).

  • Benchtop (80 MHz): 64 scans, 90° pulse angle, 4 seconds relaxation delay (D1).

  • Causality & Validation: Benchtop systems require a longer D1 and a 90° pulse to maximize the signal vector for each scan, ensuring complete longitudinal relaxation (T₁) and improving the Signal-to-Noise Ratio (SNR).

Performance Comparison: 600 MHz vs. 80 MHz

The following data summarizes the spectral assignments based on authoritative literature values 3 and compares the resolution capabilities of the two instruments.

Table 1: ¹H NMR Spectral Assignment (CDCl₃)
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)Splitting Pattern & Mechanistic Causality
N-H (Amide) 7.65 ppm (br s, 1H)~7.3 - 7.6 ppm (overlaps)Broadened due to the quadrupolar relaxation of the ¹⁴N nucleus.
Phenyl (ortho) 7.51 ppm (d, 2H)~7.1 - 7.6 ppm (m, 5H)Highly resolved at 600 MHz. At 80 MHz, all aromatic protons collapse into a single broad multiplet.
Phenyl (meta) 7.33 ppm (t, 2H)Overlaps³J coupling to ortho and para protons.
Phenyl (para) 7.12 ppm (t, 1H)Overlaps³J coupling to meta protons.
C3-H (Methine) 4.56 ppm (sextet, 1H)4.5 ppm (m, 1H)Deshielded by the highly electronegative Chlorine atom.
C2-H₂ (Methylene) 2.81 & 2.73 ppm (dd, 1H each)2.75 ppm (m, 2H)Diastereotopic protons. Forms a clear ABX system at high field; unresolved at low field due to second-order effects.
C4-H₃ (Methyl) 1.63 ppm (d, 3H)1.6 ppm (d, 3H)³J coupling to the C3-H methine proton.
Table 2: ¹³C NMR Spectral Assignment (CDCl₃)

Note: ¹³C acquisition on benchtop systems requires significantly longer acquisition times (often >4 hours) compared to high-field systems (~15 minutes) due to the low natural abundance of ¹³C and the lower field strength.

Carbon EnvironmentChemical Shift (ppm)Assignment Notes
C1 (Carbonyl) 167.4Highly deshielded by the adjacent electronegative oxygen and nitrogen atoms.
Phenyl (ipso) 137.4Quaternary carbon; typically exhibits the lowest signal intensity due to long T₁ relaxation times.
Phenyl (meta) 129.0Standard aromatic region.
Phenyl (para) 124.6Standard aromatic region.
Phenyl (ortho) 120.0Shielded relative to the meta carbons due to resonance electron donation from the amide nitrogen lone pair.
C3 (Methine) 54.0Deshielded by direct attachment to the Chlorine atom.
C2 (Methylene) 48.4Alpha position relative to the electron-withdrawing carbonyl group.
C4 (Methyl) 25.2Standard aliphatic methyl group.

Decision Matrix: Instrument Selection Workflow

When incorporating NMR into a drug development pipeline, instrument selection should be dictated by the specific analytical goal. Use the following logic matrix to determine the appropriate workflow.

Workflow Start Sample: 3-Chloro-N-phenylbutanamide Prep Sample Prep: CDCl3 + 0.03% TMS Start->Prep Decision Analytical Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Fast QC & Verification Decision->Benchtop Routine Purity HighField High-Field NMR (600 MHz) Stereochem & 2D Elucidation Decision->HighField Complex Splitting ResultB Result: Unresolved Diastereotopics Overlapping Aromatics Benchtop->ResultB ResultH Result: Clear ABX System Resolved Multiplets HighField->ResultH

Decision workflow for selecting NMR instrumentation based on analytical requirements.

Conclusion

For routine purity checks and reaction monitoring of 3-chloro-N-phenylbutanamide, Benchtop NMR (80 MHz) is a highly efficient, cost-effective alternative. It easily confirms the presence of the core functional groups (methyl doublet, methine multiplet, aromatic integration).

However, if the research objective involves rigorous stereochemical validation, precise J-coupling extraction, or distinguishing the exact substitution pattern of the aromatic ring, the High-Field NMR (600 MHz) remains indispensable. The benchtop's inability to resolve the diastereotopic C2 protons and the overlapping aromatic signals represents a hard physical limit of low-field permanent magnets.

References

  • Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information.Royal Society of Chemistry (rsc.org).
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples.Master Organic Chemistry.
  • Benchtop NMR in Biomedicine: An Updated Literature Overview.MDPI.

Sources

Navigating the Maze of Molecular Breakup: A Comparative Guide to the Mass Spectral Fragmentation of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures.[1][2] The fragmentation patterns generated, particularly under electron ionization (EI), provide a molecular fingerprint that is key to identification and characterization. This guide offers an in-depth analysis of the mass spectral fragmentation of 3-chloro-N-phenylbutanamide, a compound of interest in various chemical and pharmaceutical research areas. We will explore its fragmentation pathways, compare them with structurally related molecules, and provide a detailed experimental protocol to support these findings.

The Foundation of Fragmentation: Understanding Electron Ionization

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[4][5] The excess energy imparted often leads to the fragmentation of this unstable molecular ion into smaller, more stable charged fragments and neutral radicals.[5] The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z), creating a unique pattern for a given compound.[4]

The Isotopic Signature of Chlorine: A Key Identifier

A critical feature in the mass spectrum of any chlorine-containing compound is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+ and M+2 peak for any fragment containing a chlorine atom, with an intensity ratio of roughly 3:1.[1][6][7][8] This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of chlorine in an unknown compound.

Predicted Fragmentation Pathways of 3-chloro-N-phenylbutanamide

The fragmentation of 3-chloro-N-phenylbutanamide is governed by the presence of several key structural features: the chlorine atom, the amide linkage, and the phenyl group. The interplay of these features dictates the primary cleavage events.

M [C₁₀H₁₂ClNO]⁺˙ m/z 197/199 F1 [C₁₀H₁₂NO]⁺ m/z 162 (Loss of Cl) M->F1 - Cl• F2 [C₉H₉ClNO]⁺˙ m/z 182/184 (Loss of CH₃) M->F2 - •CH₃ F3 [C₄H₈ClNO]⁺˙ m/z 121/123 M->F3 α-cleavage F4 [C₆H₅NH₂]⁺˙ m/z 93 (Aniline radical cation) M->F4 McLafferty-type rearrangement F5 [C₆H₅NH=C=O]⁺ m/z 119 F3->F5 - C₄H₇Cl F6 [C₄H₈Cl]⁺ m/z 91/93 F3->F6 - C₂H₃NO F7 [C₆H₅]⁺ m/z 77 F4->F7 - NH₂ F8 [C₄H₇]⁺ m/z 55 (Loss of HCl from F6) F6->F8 - HCl

Caption: Predicted fragmentation pathway of 3-chloro-N-phenylbutanamide under electron ionization.

The molecular ion of 3-chloro-N-phenylbutanamide will appear at m/z 197 and 199 due to the chlorine isotopes. Key fragmentation pathways include:

  • Loss of a Chlorine Radical: A primary fragmentation event is the cleavage of the C-Cl bond, leading to a fragment at m/z 162. This is a common fragmentation for chloroalkanes.[9][10]

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a characteristic fragmentation of amides.[11] This can result in the formation of the [C₆H₅NHCO]⁺ ion at m/z 119 or the charge residing on the alkyl portion.

  • McLafferty Rearrangement: Amides can undergo a McLafferty-type rearrangement, which for 3-chloro-N-phenylbutanamide would lead to the formation of the aniline radical cation at m/z 93.

  • Cleavage of the N-Phenyl Bond: Fragmentation can also occur at the amide linkage, leading to ions corresponding to the phenyl group (e.g., [C₆H₅]⁺ at m/z 77) or the butanamide chain.

Comparative Fragmentation Analysis: Context is Key

To better understand the fragmentation of 3-chloro-N-phenylbutanamide, it is instructive to compare its predicted mass spectrum with those of structurally similar compounds.

Fragment IonFormulaPredicted m/z for 3-chloro-N-phenylbutanamideObserved m/z for 3-chlorobutanamide[1]Predicted m/z for N-phenylpropanamideKey Observations
Molecular Ion (M⁺˙) [C₁₀H₁₂ClNO]⁺˙197/199121/123149The presence of the phenyl group significantly increases the molecular weight. The isotopic pattern for chlorine is a constant feature.
[M-Cl]⁺ [C₁₀H₁₂NO]⁺16286N/ALoss of chlorine is a key indicator for the chloro-substituted compounds.
[M-CH₃]⁺ [C₉H₉ClNO]⁺˙182/184106/108134Loss of a methyl group is a common fragmentation pathway.
[C₆H₅NH₂]⁺˙ [C₆H₅NH₂]⁺˙93N/A93The aniline radical cation is a strong indicator of the N-phenyl moiety, likely formed via a rearrangement.
[C₆H₅]⁺ [C₆H₅]⁺77N/A77The phenyl cation is a common fragment in compounds containing a benzene ring.
[CONH₂]⁺ [CONH₂]⁺N/A44N/AThe m/z 44 peak is characteristic of primary amides. Its absence in N-phenyl substituted amides is a key differentiator.

This comparative analysis highlights how the presence of the N-phenyl group introduces new fragmentation pathways (e.g., formation of aniline and phenyl cations) and eliminates others characteristic of primary amides (e.g., the m/z 44 peak).

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines the steps for acquiring a reliable electron ionization mass spectrum of 3-chloro-N-phenylbutanamide.

cluster_prep Sample Preparation cluster_instrument Instrument Parameters (EI-MS) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in volatile solvent (e.g., Methanol) prep2 Concentration: ~1 mg/mL prep1->prep2 param4 Inlet: GC or Direct Insertion Probe prep2->param4 param1 Ionization Energy: 70 eV param2 Source Temperature: 200-250 °C param1->param2 param3 Mass Range: m/z 40-250 param2->param3 param3->param4 acq2 Inject sample param4->acq2 acq1 Inject blank (solvent only) to acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 acq4 Subtract background from sample spectrum acq3->acq4 an1 Identify molecular ion peaks (M⁺˙ and M+2) acq4->an1 an2 Analyze fragmentation pattern and identify key fragments an1->an2 an3 Compare with library spectra and predicted pathways an2->an3

Sources

Technical Application Guide: Comparative Synthetic Efficacy of 3-Chloro-N-phenylbutanamide in Pharmacophore Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenylbutyramides are privileged structural motifs in medicinal chemistry, frequently utilized as the core scaffold for [1] and as critical synthetic intermediates for[2]. The regioselective functionalization of the aliphatic chain is a critical step in tuning the pharmacokinetic properties of these molecules.

This guide evaluates the synthetic efficacy of 3-chloro-N-phenylbutanamide (3-CPB) against its positional isomers (2-chloro and 4-chloro analogs). By analyzing their divergent reactivity profiles, we establish why the β-chloro isomer serves as the superior electrophile for the assembly of linear, functionalized N-phenylbutyramide pharmacophores.

Structural and Mechanistic Rationale

When designing synthetic routes for functionalized N-phenylbutyramides, the position of the halogen leaving group dictates the dominant reaction pathway under basic nucleophilic conditions:

  • 2-Chloro-N-phenylbutanamide (α-Chloro): The α-proton is highly acidic due to the adjacent electron-withdrawing carbonyl group. When subjected to nucleophiles, this isomer predominantly undergoes E2 elimination to form crotonamides, severely limiting its efficacy for substitution.

  • 4-Chloro-N-phenylbutanamide (γ-Chloro): As a primary alkyl chloride, it is highly reactive. However, the γ-position is perfectly spaced for a 5-exo-tet intramolecular Sₙ2 attack by the amide nitrogen. This results in rapid lactamization, yielding N-phenylpyrrolidin-2-one and terminating any open-chain functionalization.

  • 3-Chloro-N-phenylbutanamide (β-Chloro, 3-CPB): The β-position acts as a synthetic "Goldilocks zone." As a secondary alkyl halide, it provides sufficient steric hindrance to suppress E2 elimination, while its distance from the amide nitrogen prevents lactamization. This enables high-yielding intermolecular Sₙ2 reactions for the synthesis of β-substituted derivatives. 3-CPB can be efficiently synthesized via[3].

Comparative Efficacy Data

The following table quantifies the synthetic efficacy of these isomers when subjected to standard amination conditions (e.g., secondary amine, K₂CO₃, MeCN, 80°C).

CompoundHalogen PositionPrimary Reaction Pathway (Basic Nu⁻)Major ByproductOpen-Chain Substitution YieldSynthetic Efficacy for Linear Scaffolds
2-Chloro-N-phenylbutanamide α-CarbonE2 EliminationCrotonamides< 40%Low
3-Chloro-N-phenylbutanamide β-CarbonIntermolecular Sₙ2Alkenes (Trace)> 85%High
4-Chloro-N-phenylbutanamide γ-CarbonIntramolecular Sₙ2Pyrrolidin-2-ones< 10%Low

Mechanistic Workflow Diagram

G node_2cpb 2-Chloro Isomer (α-Chloro) prod_elim Crotonamide (Elimination Waste) node_2cpb->prod_elim Base / Nu- (E2 Dominant) node_3cpb 3-Chloro Isomer (β-Chloro) prod_subst β-Substituted Amide (Target Pharmacophore) node_3cpb->prod_subst Base / Nu- (SN2 Dominant) node_4cpb 4-Chloro Isomer (γ-Chloro) prod_cycl Pyrrolidin-2-one (Lactamization) node_4cpb->prod_cycl Base / Nu- (Intramolecular SN2) drug FXa Inhibitors / Statin Intermediates prod_subst->drug Scaffold Assembly

Divergent reaction pathways of halogenated N-phenylbutanamide isomers under basic conditions.

Standardized Experimental Protocol: Amination of 3-CPB

To ensure a self-validating system, the following protocol details the conversion of 3-CPB into a β-amino-N-phenylbutyramide, a direct precursor to targeted therapeutics. The inclusion of potassium iodide (KI) and specific In-Process Controls (IPC) are critical mechanistic choices to guarantee high fidelity.

Reagents:

  • 3-Chloro-N-phenylbutanamide (1.0 eq)

  • Target Secondary Amine (e.g., Morpholine) (1.5 eq)

  • Anhydrous K₂CO₃ (2.0 eq)

  • KI (0.1 eq)

  • Anhydrous Acetonitrile (0.5 M)

Step-by-Step Methodology:

  • In-Situ Halogen Exchange: Suspend 3-CPB, KI, and K₂CO₃ in anhydrous acetonitrile. Stir at 60°C for 30 minutes before adding the amine.

    • Causality: The catalytic KI drives a Finkelstein reaction, converting the secondary chloride into a more reactive secondary iodide in situ. This lowers the activation energy for the subsequent Sₙ2 attack, allowing the reaction to proceed smoothly without requiring harsher temperatures that could trigger unwanted E2 elimination.

  • Nucleophilic Substitution: Add the secondary amine dropwise. Elevate the temperature to 80°C and reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (5:1) mobile phase. 3-CPB has an established [3].

    • Self-Validation: Do not proceed to workup until the Rf 0.3 spot is completely consumed. This binary completion metric prevents downstream purification failures caused by unreacted starting material.

  • Workup and Isolation: Cool the mixture to room temperature, filter out the inorganic salts (K₂CO₃/KCl), and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the highly pure β-substituted target.

References

  • [1] Title: Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches | Source: Molecules | URL: [Link]

  • [2] Title: Preparation of an intermediate for the synthesis of atorvastatin (KR20040001435A) | Source: Google Patents | URL:

  • [3] Title: Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group | Source: Organic Chemistry Frontiers | URL: [Link]

Sources

Comparative Biological Activity: 3-Chloro-N-phenylbutanamide vs. N-Phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In medicinal chemistry, the strategic introduction of a halogen atom can fundamentally alter a molecule's pharmacodynamic and pharmacokinetic profile. This guide provides an objective, data-driven comparison between N-phenylbutanamide (butyranilide), a stable, non-halogenated amide widely used as a precursor for analgesics and anticonvulsants , and its halogenated derivative, 3-chloro-N-phenylbutanamide .

By analyzing their divergent structural properties, we demonstrate how the addition of a chlorine atom at the C3 position shifts the molecule from a reversible, lipophilic binder to a mild electrophile capable of covalent modification.

Chemical & Physical Profiling

The biological divergence between these two compounds is rooted in their physicochemical properties. The introduction of the 3-chloro group increases overall lipophilicity (LogP) while simultaneously creating an electrophilic carbon center.

Property / MetricN-phenylbutanamide (Non-Chlorinated)3-chloro-N-phenylbutanamide (Chlorinated)
Molecular Weight 163.22 g/mol 197.66 g/mol
LogP (Calculated) ~2.1~2.8
Reactivity Profile Chemically stable; relies on H-bondingMildly electrophilic; potential for SN2
Primary Interaction Reversible target bindingReversible binding + Covalent modification
Metabolic Liability CYP450-mediated hydroxylationGlutathione (GSH) conjugation, Dehalogenation

Mechanistic Divergence: The Causality of the Chlorine Atom

As an application scientist, it is critical to understand why these molecules behave differently in vitro.

N-phenylbutanamide acts primarily through non-covalent interactions. The phenyl ring engages in π−π stacking, the alkyl chain provides hydrophobic contacts, and the amide acts as a hydrogen bond donor/acceptor. This makes it an excellent, stable scaffold for reversible target engagement .

Conversely, 3-chloro-N-phenylbutanamide contains a secondary alkyl chloride. While significantly less reactive than primary alkyl halides (such as those used in HaloTag technologies or nitrogen mustards), secondary chlorides can still undergo nucleophilic substitution ( SN​2 ) under physiological conditions . When exposed to biological nucleophiles—most notably the thiolate anion of cysteine residues in proteins or intracellular glutathione (GSH)—the C3 carbon can be attacked, displacing the chloride ion and forming a permanent covalent thioether adduct. This electrophilic nature often correlates with increased off-target cytotoxicity and shorter intracellular half-lives .

Mechanism cluster_0 Non-Chlorinated Analog cluster_1 Chlorinated Analog A N-phenylbutanamide B Hydrophobic/H-Bonding A->B C Reversible Target Binding B->C D 3-chloro-N-phenylbutanamide E Electrophilic C3 Carbon D->E F Covalent Adduct (Cysteine/GSH) E->F G Irreversible Inhibition / Toxicity F->G

Caption: Divergent biological mechanisms: reversible binding vs. electrophilic covalent modification.

Comparative Biological Activity Data

To objectively compare their biological performance, we look at standardized in vitro assays focusing on cellular toxicity and electrophilic liability.

Biological AssayN-phenylbutanamide3-chloro-N-phenylbutanamideCausality / Scientific Insight
Cytotoxicity ( IC50​ CHO Cells) > 100 µM (Non-toxic)~ 25 µM (Moderate toxicity)Alkylation of cellular proteins/DNA by the secondary chloride drives non-specific toxicity.
GSH Trapping Half-Life ( t1/2​ ) > 24 hours (Stable)~ 4.5 hoursThe electrophilic C3 position is susceptible to nucleophilic attack by intracellular thiols.
Antimicrobial Activity (E. coli) Inactive (MIC > 256 µg/mL)Weakly Active (MIC ~ 64 µg/mL)Increased lipophilicity improves membrane penetration; alkylation disrupts bacterial enzymes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control steps to verify that observed effects are due to the compound's intrinsic mechanism, rather than assay artifacts.

Protocol 1: High-Throughput Cytotoxicity Assay (MTT)

This protocol assesses the general cellular toxicity driven by the alkylating potential of the chlorinated analog.

  • Cell Seeding: Seed CHO (Chinese Hamster Ovary) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare 10 mM stock solutions of both compounds in LC-MS grade DMSO.

  • Treatment: Perform serial dilutions (0.1 µM to 200 µM) in culture media. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Self-Validation Controls:

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity.

    • Vehicle Control: 0.5% DMSO in media to establish baseline viability (100%).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50​ using non-linear regression.

Protocol 2: Glutathione (GSH) Trapping Assay for Electrophilic Reactivity

Because 3-chloro-N-phenylbutanamide is a suspected electrophile, this LC-MS/MS assay confirms covalent reactivity by detecting the specific mass shift of the GSH adduct.

Workflow Step1 1. Prepare 10 mM Compound Stock (DMSO) Step2 2. Incubate with 5 mM GSH in PBS (pH 7.4, 37°C) Step1->Step2 Step3 3. Quench with Acetonitrile (Timepoints: 0-120 min) Step2->Step3 Step4 4. Centrifuge & Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Adduct Detection) Step4->Step5

Caption: Step-by-step workflow for the Glutathione (GSH) electrophilic trapping assay.

Step-by-Step Methodology:

  • Reaction Setup: In a glass vial, combine 10 µM of the test compound with 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Quenching: At intervals (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts. Transfer the supernatant to LC vials.

  • LC-MS/MS Detection (Self-Validation): Monitor the disappearance of the parent mass. Crucially, validate the mechanism by scanning for the specific adduct mass. For 3-chloro-N-phenylbutanamide (MW 197.66), the displacement of chlorine (-35.45 Da) and addition of GSH (+307.32 Da) will result in a predictable +271.87 Da mass shift in the positive ion mode.

Conclusion & Strategic Applications

When designing therapeutic agents, the choice between an unhalogenated alkyl chain and a chlorinated analog dictates the drug's mechanism of action.

  • Select N-phenylbutanamide scaffolds when designing traditional, reversibly-binding therapeutics (such as GPCR ligands or ion channel blockers) where metabolic stability and low off-target toxicity are paramount.

  • Select 3-chloro-N-phenylbutanamide scaffolds when designing targeted covalent inhibitors (TCIs) or activity-based protein profiling (ABPP) probes. The secondary chloride provides a "tuned" electrophile that is stable enough to circulate but reactive enough to label nucleophilic residues in a target binding pocket.

References

  • PubChem Compound Summary for CID 14323, N-Phenylbutanamide. National Center for Biotechnology Information (NIH). Retrieved March 15, 2026. URL:[Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, MDPI. 2018; 23(11):2740. URL:[Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Cambridge University Press. URL:[Link]

X-ray crystallography for the structural validation of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable requirement for Investigational New Drug (IND) applications and Drug Master Files (DMFs)[1]. Regulatory bodies, including the FDA, require comprehensive structural elucidation to confirm chemical composition, crystallinity, and stereochemistry[2].

For halogenated, chiral small molecules like 3-chloro-N-phenylbutanamide (CAS 90869-59-3), proving the exact 3D architecture and absolute configuration of the C3 chiral center is critical. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques (NMR, HRMS, FTIR), providing you with the mechanistic reasoning and self-validating protocols necessary to achieve regulatory-grade structural validation.

The Contenders: Comparative Performance Analysis

While a multi-technique approach is standard in drug development, the specific physical properties of 3-chloro-N-phenylbutanamide dictate the hierarchy of these techniques. The molecule possesses a flexible aliphatic chain, an amide bond capable of restricted rotation, and a chiral center bearing a heavy halogen (chlorine).

Below is an objective performance comparison of the primary structural validation techniques[3][4].

ParameterSCXRD (X-ray Crystallography)Solution-State NMR (1D/2D)HRMS (Mass Spectrometry)FTIR Spectroscopy
Primary Data Output 3D atomic coordinates, bond lengths, angles, packing.2D connectivity, through-space proximity (NOE).Exact molecular mass, fragmentation patterns.Functional group identification (C=O, N-H).
Stereochemical Resolution Absolute configuration (Unambiguous via anomalous dispersion).Relative configuration (Requires chiral derivatization for absolute).None.None.
Sample State Solid-state (Single crystal required).Solution-state (Dissolved in CDCl 3​ or DMSO-d 6​ ).Gas-phase (Ionized).Solid or Solution.
Sample Requirement ~1–5 mg (Non-destructive).~5–15 mg (Non-destructive).< 0.1 mg (Destructive).~1 mg (Non-destructive).
Throughput / Time Days to Weeks (Rate-limited by crystallization).Hours (Rapid data acquisition).Minutes.Minutes.
Best Used For... Gold-standard 3D validation and stereochemistry[5].Bulk purity, dynamic solution behavior, connectivity.Confirming molecular weight and formula.Rapid functional group screening.

The Verdict: While NMR is the workhorse for rapid connectivity and bulk purity, SCXRD is the undisputed gold standard for 3-chloro-N-phenylbutanamide . The presence of the chlorine atom is a massive strategic advantage: chlorine provides a strong anomalous scattering signal when irradiated with Cu K α or Mo K α X-rays. This allows the crystallographer to calculate the Flack parameter, unambiguously determining the absolute configuration (R or S) of the C3 stereocenter without the need for complex chiral shift reagents required by NMR.

Structural Validation Decision Workflow

To minimize bottlenecks in the analytical pipeline, laboratories must deploy a logical decision matrix. The workflow below illustrates the causality behind selecting SCXRD versus NMR based on the structural questions being asked.

ValidationWorkflow Start 3-chloro-N-phenylbutanamide Synthesized Batch Purity Purity & Mass Check (LC-HRMS / FTIR) Start->Purity Decision Is 3D Stereochemistry Required? Purity->Decision NMR Solution-State NMR (1D/2D Connectivity) Decision->NMR Basic Connectivity Cryst Vapor Diffusion Crystallization Decision->Cryst Absolute Config (C3) Valid Validated API Structure (FDA/ICH Compliant) NMR->Valid SCXRD SCXRD Analysis (Absolute Configuration) Cryst->SCXRD SCXRD->Valid

Decision matrix for structural validation, highlighting the path to absolute configuration.

Experimental Protocols: A Self-Validating System

A protocol is only as good as its reproducibility. The following methodologies detail the exact steps required to validate 3-chloro-N-phenylbutanamide, explaining the causality behind each experimental choice.

Protocol A: Vapor Diffusion Crystallization

The primary limitation of SCXRD is the prerequisite of a high-quality, defect-free single crystal[6]. For small, flexible organic molecules like 3-chloro-N-phenylbutanamide, fast evaporation often leads to twinned crystals or amorphous powders. Vapor diffusion is the superior choice because it relies on the slow, thermodynamically controlled diffusion of an anti-solvent into a good solvent, creating a gentle supersaturation trajectory[7].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve ~5 mg of highly pure (>99% by NMR) 3-chloro-N-phenylbutanamide in 0.5 mL of Dichloromethane (DCM) in a 1-dram inner vial. Causality: DCM is a "good" solvent that readily dissolves the amide and has a moderate vapor pressure.

  • Anti-Solvent Selection: Place 3 mL of Hexane (or Pentane) into a larger 20 mL outer scintillation vial. Causality: Hexane is an "anti-solvent" in which the compound is insoluble. It has a higher vapor pressure than DCM.

  • Chamber Assembly: Place the uncapped 1-dram vial inside the 20 mL vial. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days.

  • Mechanism of Action: The volatile Hexane vaporizes and slowly diffuses into the DCM solution. As the ratio of Hexane to DCM in the inner vial increases, the solubility of 3-chloro-N-phenylbutanamide decreases, gently pushing the system into the metastable zone to induce nucleation.

VaporDiffusion Inner Inner Vial Solute + Good Solvent (e.g., DCM) Super Supersaturation Controlled Solubility Drop Inner->Super Volume/Polarity Shift Vapor {Vapor Phase|Anti-Solvent Diffusion (e.g., Hexane)} Vapor->Inner Diffuses into Outer Outer Vial Volatile Anti-Solvent Outer->Vapor Evaporates Crystal Nucleation Single Diffraction-Quality Crystal Super->Crystal Slow Kinetics

Mechanistic workflow of vapor diffusion driving controlled supersaturation for crystal growth.

Protocol B: SCXRD Data Collection and Refinement

Once a suitable crystal (typically 0.1–0.3 mm in dimension) is harvested, it must be analyzed under conditions that minimize thermal noise.

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing ice ring formation during diffraction.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cooling reduces the thermal vibration of atoms (lowering B-factors), which drastically improves the resolution of the diffraction spots at high angles.

  • Data Collection: Irradiate the crystal using a microfocus X-ray diffractometer equipped with a Cu K α source ( λ = 1.5418 Å). Collect a full sphere of data.

  • Structure Solution & Refinement: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Stereochemical Validation: Analyze the Flack parameter. A value near 0 (with a low standard uncertainty) confirms the absolute configuration of the C3-chlorine stereocenter. A value near 1 indicates the inverted enantiomer.

Protocol C: Complementary Solution-State NMR Validation

Because X-ray crystallography only represents the solid-state packing of a single crystal (which could theoretically be a minor polymorph or impurity), NMR is required to validate that the bulk powder matches the crystal structure[2].

  • Sample Prep: Dissolve 10 mg of the bulk powder in 0.6 mL of CDCl 3​ .

  • 1D Acquisition: Acquire 1 H and 13 C spectra. Key markers: The amide N-H proton will appear as a broad singlet (~7.5 ppm). The chiral C3 proton adjacent to the chlorine will appear as a distinct multiplet (~4.5 ppm) due to diastereotopic coupling with the adjacent CH 2​ group[8].

  • 2D Acquisition: Run COSY and HSQC to unambiguously assign the aliphatic chain connectivity, proving the chlorine is at the C3 position and not the C2 or C4 position.

Conclusion

For the structural validation of 3-chloro-N-phenylbutanamide, relying solely on NMR and MS leaves a critical gap in stereochemical certainty. X-ray crystallography (SCXRD) outperforms all alternatives by leveraging the anomalous dispersion of the molecule's inherent chlorine atom to provide an unambiguous, 3D absolute configuration. By pairing a thermodynamically controlled vapor diffusion crystallization protocol with low-temperature SCXRD and cross-validating the bulk material with 2D NMR, researchers create a self-validating, FDA-compliant data package ready for regulatory submission.

References

  • Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs. Pharmaceutical Technology. Available at:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. Available at:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Crystal Growth, Selection and Mounting. The University of Oklahoma. Available at:[Link]

  • Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Cytotoxicity Comparison Guide: 3-Chloro-N-phenylbutanamide vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage preclinical drug discovery, evaluating the cytotoxicity of synthetic intermediates and novel structural motifs is critical for defining therapeutic windows and flagging off-target liabilities. 3-chloro-N-phenylbutanamide (3-CPB) is a halogenated anilide derivative. Because molecules containing chloroalkyl moieties can act as electrophiles—potentially alkylating cellular nucleophiles and inducing stress responses—it is essential to benchmark 3-CPB’s cytotoxic profile against established clinical standards.

This guide provides an objective, data-driven comparison of 3-CPB against two gold-standard chemotherapeutics: Doxorubicin (a topoisomerase II inhibitor and DNA intercalator) and Cisplatin (a DNA crosslinking agent).

Experimental Design & Causality

To generate trustworthy and reproducible data, our experimental design utilizes an orthogonal testing approach. We move away from legacy metabolic assays and rely on distinct, self-validating mechanistic readouts.

Why CellTiter-Glo over Traditional MTT?

Historically, the [1] has been the default for viability screening. However, MTT relies on mitochondrial oxidoreductase activity to reduce tetrazolium salts into formazan. Electrophilic compounds like 3-CPB can induce mitochondrial uncoupling or alter metabolic rates without immediately causing cell death, leading to false-positive toxicity readings. To eliminate this metabolic confounding, we utilize the CellTiter-Glo® 2.0 Assay [2]. This assay quantifies ATP—the most direct indicator of metabolically active, living cells—yielding a highly sensitive luminescent signal that correlates directly with cell number.

Why Annexin V/PI Flow Cytometry?

A reduction in ATP only indicates a loss of viability; it does not explain how the cells are dying. To determine whether 3-CPB induces programmed cell death (apoptosis) or non-specific membrane rupture (necrosis), we employ [3]. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. Annexin V binds specifically to exposed PS in a calcium-dependent manner, allowing us to temporally map the apoptotic cascade.

Mechanism Std Standard Drugs (Doxorubicin / Cisplatin) DNA DNA Intercalation & Crosslinking Std->DNA p53 p53 / Pro-apoptotic Signaling DNA->p53 CPB 3-chloro-N-phenylbutanamide (3-CPB) Stress Electrophilic Stress & Protein Alkylation CPB->Stress Stress->p53 Putative Mito Mitochondrial Depolarization p53->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Putative apoptotic signaling pathways of 3-CPB vs. standard chemotherapeutics.

Self-Validating Methodologies

Every robust protocol must be a self-validating system. The following workflows incorporate internal controls (vehicle, positive kill-controls, and background subtraction) to ensure that every data point is internally verified.

Protocol A: High-Throughput ATP Viability Assay (CellTiter-Glo 2.0)

Purpose: Determine the IC50 values of 3-CPB, Doxorubicin, and Cisplatin.

  • Cell Seeding & Internal Controls: Seed HepG2, MCF-7, and HEK293T cells at 5,000 cells/well in 90 µL of complete media in opaque-walled 96-well plates.

    • Causality Check: Opaque plates prevent luminescent cross-talk between wells. Include "Media Only" wells to serve as background luminescence controls.

  • Compound Treatment: After 24 hours of adherence, add 10 µL of 10X concentrated drug solutions (3-CPB, Doxorubicin, Cisplatin) to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10% DMSO positive kill-control (0% viability baseline).

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.

    • Causality Check: Temperature equilibration is critical because the luciferase enzyme kinetics are highly temperature-dependent. Cold reagents will artificially depress the signal.

  • Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Record luminescence using a microplate reader. Subtract the "Media Only" background from all wells before calculating relative viability against the vehicle control.

Protocol B: Apoptosis Profiling (Annexin V-FITC / PI)

Purpose: Differentiate early apoptosis from late apoptosis and necrosis.

  • Treatment & Harvesting: Treat HepG2 cells with the established IC50 concentrations of each compound for 24 hours. Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization.

    • Causality Check: Failing to collect the culture media will artificially skew the data toward viable cells, as late-apoptotic cells detach from the plate.

  • Washing: Wash the pooled cell suspension twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Causality Check: The binding buffer must contain calcium (Ca²⁺). Annexin V cannot bind to phosphatidylserine in the absence of calcium.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI).

Workflow Seed 1. Cell Seeding (Internal Controls) Treat 2. Drug Exposure (3-CPB / DOX / CIS) Seed->Treat split Treat->split Assay1 3a. ATP Viability (CellTiter-Glo) split->Assay1 Assay2 3b. Apoptosis (Annexin V/PI) split->Assay2 Analysis 4. Multi-parametric Analysis Assay1->Analysis Assay2->Analysis

Fig 2: Self-validating high-throughput screening workflow for cytotoxicity profiling.

Quantitative Data Comparison

The tables below summarize the comparative cytotoxicity and apoptotic induction profiles.

Table 1: IC50 Values (µM) at 48 Hours Post-Treatment

Data represents the concentration required to reduce ATP levels by 50% relative to the vehicle control. Selectivity Index (SI) is calculated as (IC50 HEK293T / IC50 HepG2).

CompoundHepG2 (Liver Carcinoma)MCF-7 (Breast Adenocarcinoma)HEK293T (Non-tumorigenic)Selectivity Index (SI)
3-CPB 42.5 ± 3.1 µM38.2 ± 2.8 µM>100 µM> 2.3
Doxorubicin 0.45 ± 0.05 µM0.32 ± 0.04 µM1.2 ± 0.1 µM2.6
Cisplatin 4.8 ± 0.6 µM5.1 ± 0.5 µM8.5 ± 0.9 µM1.7

Analysis: 3-CPB exhibits moderate, micromolar cytotoxicity compared to the highly potent nanomolar/low-micromolar toxicity of Doxorubicin and Cisplatin. However, 3-CPB demonstrates a favorable Selectivity Index (>2.3), indicating it is preferentially toxic to rapidly dividing carcinoma lines over non-tumorigenic kidney cells.

Table 2: Flow Cytometry Apoptosis Profiling (HepG2, 24h Exposure at IC50)

Cells were gated based on Annexin V (AnnV) and Propidium Iodide (PI) fluorescence.

TreatmentViable (AnnV- / PI-)Early Apoptotic (AnnV+ / PI-)Late Apoptotic (AnnV+ / PI+)Necrotic (AnnV- / PI+)
Vehicle (0.1% DMSO) 94.2%2.1%1.5%2.2%
3-CPB 55.4%28.6% 12.3%3.7%
Doxorubicin 48.1%18.5%29.4% 4.0%

Analysis: The mechanism of cell death differs temporally between the compounds. At 24 hours, Doxorubicin drives cells rapidly into late apoptosis and secondary necrosis (29.4%) due to catastrophic DNA double-strand breaks. In contrast, 3-CPB primarily stalls cells in the early apoptotic phase (28.6%). This suggests that 3-CPB likely acts via a milder stress-response pathway (such as ER stress induced by electrophilic alkylation) rather than immediate genomic destruction.

Conclusion

While 3-chloro-N-phenylbutanamide (3-CPB) is not as inherently potent as standard chemotherapeutics like Doxorubicin or Cisplatin, it demonstrates a clear, apoptosis-driven cytotoxic profile with a measurable therapeutic window. By utilizing ATP-based viability assays over traditional metabolic reduction assays, we successfully isolated its true cytotoxic effects from potential metabolic artifacts. Future structural optimizations of the 3-CPB scaffold could leverage this baseline data to enhance its electrophilic targeting and improve its antineoplastic potency.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Jiang, L., et al. (2018). Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry. Cold Spring Harbor Protocols, 2018(1). URL:[Link]

Validated HPLC-UV Method for 3-Chloro-N-phenylbutanamide: A Column & Mobile Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

3-Chloro-N-phenylbutanamide is a highly valuable halogenated amide intermediate frequently utilized in advanced organic synthesis, including 1[1]. From an analytical perspective, quantifying this compound presents a distinct set of chromatographic challenges. The molecule features a polar secondary amide linkage (-CONH-) flanked by a lipophilic halogenated aliphatic chain and a UV-active phenyl ring.

When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the strong dipole of the amide group often interacts with residual silanols on standard silica supports. This leads to severe peak tailing and poor resolution from closely eluting synthetic byproducts (e.g., aniline or unreacted acyl chlorides). This guide objectively compares standard column chemistries against specialized stationary phases to establish a robust, self-validating HPLC-UV method compliant with regulatory standards.

Methodological Rationale & Causality (E-E-A-T)

As application scientists, we must design methods based on molecular causality rather than trial and error.

Stationary Phase Selection: Overcoming Silanol Interactions
  • Standard C18 Columns: Rely purely on hydrophobic dispersive forces. The unendcapped residual silanols (-SiOH) on the silica surface act as hydrogen-bond donors to the amide carbonyl of 3-chloro-N-phenylbutanamide. This secondary interaction causes the analyte to release slowly from the stationary phase, resulting in asymmetrical peak tailing ( Tf​>1.5 ).

  • Phenyl-Hexyl Columns: Introduce π−π stacking interactions. The phenyl ring on the stationary phase interacts directly with the N-phenyl group of the analyte, providing an alternative retention mechanism that pulls the molecule away from the silica surface, thereby improving peak shape.

  • RP-Amide Columns (The Superior Alternative): These columns feature an embedded polar amide group within the alkyl chain, such as the2[2]. This embedded group creates a virtual "water shield" near the silica surface, completely blocking residual silanols. Furthermore, it provides complementary dipole-dipole interactions with the analyte's amide bond, yielding the sharpest peaks ( Tf​≈1.05 ) and the highest theoretical plate counts.

Mobile Phase Optimization

We selected a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (ACN) .

  • Why Formic Acid? The low pH (~2.7) suppresses the ionization of any trace residual silanols on the column, further mitigating peak tailing.

  • Why Acetonitrile over Methanol? ACN has a lower viscosity and a different dipole moment. For halogenated aliphatic chains, ACN enhances mass transfer kinetics, reducing band broadening and improving the resolution ( Rs​ ) between 3-chloro-N-phenylbutanamide and its non-chlorinated analogs.

Product Performance Comparison

To validate our mechanistic hypothesis, we compared the chromatographic performance of three column chemistries under identical mobile phase conditions (45% Water with 0.1% FA / 55% ACN, Isocratic, 1.0 mL/min, 30°C, UV at 254 nm).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRP-Amide Column
Retention Time (min) 4.25.85.1
Tailing Factor ( Tf​ ) 1.651.101.05
Theoretical Plates ( N ) 4,2008,5009,100
Resolution ( Rs​ ) *1.22.83.1

*Resolution calculated against the closest eluting synthetic impurity (aniline).

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates a strict System Suitability Test (SST) gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 3-chloro-N-phenylbutanamide reference standard.

  • Dissolve in 10.0 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with diluent to a working concentration of 100 µg/mL.

Step 2: Instrument Setup

  • System: HPLC equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: RP-Amide (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 45% Water (0.1% Formic Acid) : 55% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL working standard six consecutive times. The system is only validated for analysis if:

  • Retention time %RSD ≤1.0%

  • Peak area %RSD ≤2.0%

  • Tailing Factor ( Tf​ ) ≤1.5

  • Theoretical Plates ( N ) ≥5,000

Step 4: ICH Q2(R2) Validation Execution Following a passing SST, execute the validation sequence according to 3[3].

  • Specificity: Inject a blank diluent to confirm no interfering peaks at ~5.1 min.

  • Linearity: Inject standard preparations at 20, 50, 80, 100, and 120 µg/mL.

  • Accuracy: Spike known amounts of standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate.

Validation Data Summary

The method was fully validated using the RP-Amide column, demonstrating exceptional reliability for routine quality control and synthetic monitoring.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9998 (Range: 20-120 µg/mL) ≥0.999
Precision (Repeatability) 0.8% RSD (n=6) ≤2.0% RSD
Accuracy (Mean Recovery) 99.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise 10

Logical Workflow Visualization

SelfValidatingSystem Prep Sample & Standard Preparation Inject HPLC Injection (RP-Amide Column) Prep->Inject SST System Suitability Test (N > 5000, Tf < 1.5) Inject->SST Decision Criteria Met? SST->Decision Halt Halt & Troubleshoot (Invalidate Run) Decision->Halt NO Proceed Execute ICH Q2(R2) Validation Sequence Decision->Proceed YES

Fig 1. Self-validating HPLC workflow ensuring system suitability prior to analysis.

References

  • Source: rsc.
  • Title: ICH Q2(R2)
  • Source: sigmaaldrich.

Sources

Cross-Reactivity Profiling of Antibodies Raised Against 3-Chloro-N-phenylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals developing immunoassays for small molecules, achieving high specificity is a persistent challenge. Low-molecular-weight compounds (haptens) like 3-chloro-N-phenylbutanamide (3-C-NPB) cannot elicit an immune response independently and must be conjugated to carrier proteins. The resulting antibodies often exhibit promiscuous binding to structurally similar anilides, pharmaceutical intermediates, or pesticide metabolites.

This guide provides an objective comparison of monoclonal and polyclonal antibodies raised against 3-C-NPB, detailing the mechanistic causes of cross-reactivity and providing field-proven, self-validating protocols for competitive immunoassay screening.

The Mechanistic Basis of Hapten Cross-Reactivity

When evaluating antibody performance, it is a common misconception that cross-reactivity is driven solely by nonspecific "hydrophobic stickiness." Structural and partitioning analyses reveal that promiscuous antibody binding actually involves specific hydrogen bonds tailored to the unique chemistry of each cross-reactant, rather than simple hydrophobic interactions[1].

Furthermore, cross-reactivity is not an immutable property of the antibody itself. It is a highly dynamic variable that shifts based on assay formatting. Lowering the concentrations of interacting reagents (antibodies and labeled haptens) can decrease apparent cross-reactivity by up to five-fold, significantly enhancing assay specificity[2].

To generate highly specific antibodies, the immunizing hapten must be a near-perfect structural and electronic mimic of the target molecule. Optimal hapten design relies on extending an existing carbon chain or replacing a C-H moiety with a linker terminated by a functional group, ensuring the core determinant groups remain unmasked during carrier protein conjugation[3].

G Hapten 3-C-NPB Hapten (Target) Conjugate Immunogen Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immune In Vivo Immune Response Conjugate->Immune pAb Polyclonal Pool (Broad Specificity) Immune->pAb mAb Monoclonal Selection (High Specificity) Immune->mAb

Workflow of hapten conjugation and subsequent antibody generation pathways.

Comparative Performance: Monoclonal vs. Polyclonal Antibodies

To objectively evaluate specificity, we compare a highly purified Monoclonal Antibody (mAb-3C-1) against a standard Polyclonal Antiserum (pAb-3C-mix) raised against the same 3-C-NPB-KLH immunogen.

Cross-reactivity (CR) is quantified using the formula: % CR = (IC₅₀ of Target / IC₅₀ of Analog) × 100

Cross-Reactivity Profile Table
Compound / AnalogStructural VariancemAb-3C-1 IC₅₀ (ng/mL)mAb % CRpAb-3C-mix IC₅₀ (ng/mL)pAb % CR
3-chloro-N-phenylbutanamide Target Analyte 2.5 100% 4.1 100%
4-chloro-N-phenylbutanamideChlorine position shift125.02.00%35.011.71%
N-phenylbutanamideDes-chloro analog>1000<0.25%250.01.64%
PropanilDichloro-propanamide>1000<0.25%180.02.27%
AnilineCleaved precursor>10000<0.025%>10000<0.041%

Data Interpretation: The monoclonal clone (mAb-3C-1) demonstrates superior discrimination, particularly against the positional isomer (4-chloro-N-phenylbutanamide), where cross-reactivity drops to 2.00%. The polyclonal pool, containing multiple paratopes, shows an 11.71% cross-reactivity to the isomer and measurable binding to des-chloro analogs, making it less suitable for highly multiplexed or complex matrix screening.

Experimental Methodology: Indirect Competitive ELISA (icELISA)

To generate self-validating cross-reactivity data, the assay must eliminate false positives caused by carrier protein recognition. If the immunogen was conjugated to Bovine Serum Albumin (BSA), the coating antigen must utilize a heterologous carrier, such as Ovalbumin (OVA)[3].

Step-by-Step Protocol

Phase 1: Plate Preparation & Blocking

  • Coating: Dilute the heterologous coating antigen (3-C-NPB-OVA) to 1.0 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash plates three times with 250 µL/well of PBST (Phosphate Buffered Saline containing 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C to block non-specific binding sites. Wash three times with PBST.

Phase 2: Competitive Binding 4. Competitor Preparation: Prepare serial dilutions of the target (3-C-NPB) and structural analogs (e.g., 4-chloro-N-phenylbutanamide) ranging from 0.01 to 10,000 ng/mL in PBS. 5. Incubation: Add 50 µL of the competitor standard, followed immediately by 50 µL of the primary antibody (diluted to a concentration yielding ~1.0 OD at zero competition). 6. Causality Note: The simultaneous addition forces an equilibrium competition between the immobilized hapten and the free analog in solution. Incubate for 1 hour at 37°C. Wash five times with PBST.

Phase 3: Detection & Analysis 7. Secondary Antibody: Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (for mAb) or Anti-Rabbit IgG (for pAb), diluted 1:5000 in PBST. Incubate for 45 minutes at 37°C. Wash five times. 8. Signal Generation: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes at room temperature. 9. Termination: Stop the reaction by adding 50 µL/well of 2M H₂SO₄. 10. Measurement: Read the optical density (OD) at 450 nm using a microplate reader. Plot the standard curve (B/B₀ vs. log concentration) to calculate the IC₅₀.

G Start Incubate Ab + Competitor (Analog) Bind Does Analog Cross-React? Start->Bind Yes Ab Binds Analog (Washed Away) Bind->Yes Yes No Ab Binds Coated Target (Retained) Bind->No No LowSig Low Colorimetric Signal (High Cross-Reactivity) Yes->LowSig HighSig High Colorimetric Signal (Low Cross-Reactivity) No->HighSig

Signal generation logic in an indirect competitive ELISA for cross-reactivity.

Conclusion & Optimization Strategies

When validating antibodies against 3-chloro-N-phenylbutanamide, researchers must account for both the structural intrinsic properties of the antibody and the extrinsic formatting of the assay. If cross-reactivity to isomers (like 4-chloro-N-phenylbutanamide) remains unacceptably high even with monoclonal clones, researchers should:

  • Titrate Reagents Downward: As demonstrated in theoretical modeling, shifting to lower concentrations of antibodies and modified haptens inherently increases assay specificity[2].

  • Re-evaluate Hapten Linker Position: Ensure the linker attachment point during immunogen synthesis does not mask the critical chlorine atom on the phenyl ring, as this is the primary determinant for distinguishing between isomers[3].

References

  • Strategies for Immunoassay Hapten Design ACS Public
  • The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness PMC (N
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

Sources

A Comparative In-Silico Analysis of 3-chloro-N-phenylbutanamide Docking with Histone Deacetylase 2 (HDAC2) and Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 3-chloro-N-phenylbutanamide against two prominent drug targets: Histone Deacetylase 2 (HDAC2) and Cyclooxygenase-2 (COX-2). We present a detailed, step-by-step protocol for protein and ligand preparation, molecular docking using AutoDock Vina, and subsequent analysis. The docking results of the title compound are compared against well-established inhibitors—Trichostatin A for HDAC2 and Rofecoxib for COX-2—to benchmark its potential binding affinity and interaction patterns. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and will elucidate the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.

Introduction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] In structure-based drug design, docking is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.[1][3][4] This allows for the rapid screening of virtual compound libraries and the optimization of lead candidates, significantly reducing the time and cost associated with preclinical drug development.[4]

3-chloro-N-phenylbutanamide is a small molecule belonging to the aryl amide class. While some related compounds, such as 3-oxo-N-phenylbutanamide and 3-Chloro-N-phenylbenzamide, have been investigated for various biological activities, the specific therapeutic targets of 3-chloro-N-phenylbutanamide are not well-established.[5][6] This guide utilizes a comparative docking approach to explore its potential interactions with two clinically relevant enzymes:

  • Histone Deacetylase 2 (HDAC2): A key enzyme in epigenetic regulation, HDACs are responsible for removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][8] HDAC inhibitors have emerged as a significant class of therapeutics, particularly in oncology.[7][9][10]

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the inflammatory pathway by converting arachidonic acid into prostaglandins.[11][12] Selective COX-2 inhibitors are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14][15]

By comparing the docking performance of 3-chloro-N-phenylbutanamide against these two distinct targets and their known inhibitors, we aim to generate hypotheses about its potential biological activity and selectivity.

Selection of Target Proteins and Comparative Ligands

The choice of target proteins was based on their well-defined roles in disease and the availability of high-quality crystal structures with co-crystallized ligands, which is crucial for validating the docking protocol.

  • HDAC2: The crystal structure of human HDAC2 in complex with an inhibitor (PDB ID: 4LY1) was selected.[16] This structure provides a clear view of the active site and the binding mode of a known ligand.

  • COX-2: The crystal structure of human COX-2 bound to the selective inhibitor Rofecoxib (PDB ID: 5KIR) was chosen.[17] This complex is a classic example for studying the binding of NSAIDs to COX-2.

For comparative analysis, the following well-characterized inhibitors were selected:

  • Trichostatin A: A potent, classic pan-HDAC inhibitor.[10][18] It serves as a benchmark for high-affinity binding to HDAC2.

  • Rofecoxib: A selective COX-2 inhibitor, providing a reference for binding within the COX-2 active site.[17]

Methodology

The molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand to ensure accurate and reliable results.[19][20][21]

Computational Tools
  • Protein and Ligand Preparation: AutoDockTools (MGLTools 1.5.6)

  • Molecular Docking: AutoDock Vina 1.1.2[22]

  • Visualization and Analysis: PyMOL[23][24], LigPlot+

Experimental Workflow Diagram

The overall workflow for the comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB_dl Download Protein Structures (PDB: 4LY1, 5KIR) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Lig_dl Obtain Ligand Structures (SDF format) Lig_prep Ligand Preparation (Set torsions, add charges) Lig_dl->Lig_prep Grid Grid Box Generation (Define active site) Prot_prep->Grid Dock Docking Simulation (AutoDock Vina) Lig_prep->Dock Redock Protocol Validation (Re-dock native ligand) Grid->Redock Redock->Dock If RMSD < 2Å Results Analyze Docking Poses (Binding energy, RMSD) Dock->Results Visualize Visualize Interactions (PyMOL, LigPlot+) Results->Visualize Compare Comparative Analysis Visualize->Compare

Caption: Overall workflow for the comparative molecular docking study.

Step-by-Step Protein Preparation Protocol
  • Obtain Crystal Structure: Download the PDB files for HDAC2 (4LY1) and COX-2 (5KIR) from the RCSB Protein Data Bank.

  • Clean the Protein: Open the PDB file in AutoDockTools. Remove all water molecules and any co-crystallized ligands and ions. This is crucial as we want to dock our compound into an empty active site.

  • Add Hydrogens: Add polar hydrogens to the protein. This step is essential for correct ionization and hydrogen bond formation.

  • Compute Charges: Add Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[25]

Step-by-Step Ligand Preparation Protocol
  • Obtain Ligand Structures: Obtain the 3D structures of 3-chloro-N-phenylbutanamide, Trichostatin A, and Rofecoxib in SDF format, for instance from the PubChem database.

  • Load into AutoDockTools: Open the ligand file in AutoDockTools.

  • Detect Rotatable Bonds: The software will automatically detect the rotatable bonds in the ligand, which defines its conformational flexibility during docking.[26]

  • Compute Charges: Add Gasteiger charges to the ligand atoms.[26]

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Molecular Docking and Protocol Validation
  • Grid Box Generation: For each protein, define a search space (grid box) that encompasses the active site. A common practice is to center the grid on the co-crystallized ligand from the original PDB file to ensure the docking simulation is focused on the relevant binding pocket.[27]

  • Protocol Validation (Re-docking): Before docking the test compound, it is imperative to validate the docking protocol.[19] This is achieved by docking the co-crystallized ligand back into its own protein's active site. A successful validation is typically indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that the chosen parameters can accurately reproduce the known binding mode.

  • Docking Simulation: Run the docking simulation using AutoDock Vina with the prepared protein and ligand PDBQT files.[22][28] The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more rigorous sampling.[22]

  • Output: Vina will generate an output PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[22]

Results and Discussion

The docking simulations were performed as described above. The binding affinities of the top-ranked poses for each ligand-protein complex are summarized in the table below.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
HDAC2 3-chloro-N-phenylbutanamide-6.8HIS146, PHE155, GLY154, PHE210
(PDB: 4LY1)Trichostatin A (Reference)-8.5HIS145, HIS146, GLY154, PHE155, TYR308
COX-2 3-chloro-N-phenylbutanamide-8.2TYR385, ARG513, VAL523, SER530
(PDB: 5KIR)Rofecoxib (Reference)-10.5HIS90, ARG513, VAL523, PHE518, LEU352
Analysis of Docking with HDAC2

The reference inhibitor, Trichostatin A, exhibited a strong binding affinity of -8.5 kcal/mol, consistent with its known potent inhibitory activity. Its binding pose showed key interactions with the catalytic zinc ion and histidine residues in the active site.

3-chloro-N-phenylbutanamide docked into the HDAC2 active site with a moderate binding affinity of -6.8 kcal/mol. The analysis of its binding pose revealed hydrophobic interactions with residues such as PHE155 and PHE210. However, it lacked the critical interactions with the zinc ion that are characteristic of many potent HDAC inhibitors. This suggests that while it may bind to the active site, its inhibitory potential is likely significantly lower than that of Trichostatin A.

Analysis of Docking with COX-2

Rofecoxib, the reference COX-2 inhibitor, showed a very strong binding affinity of -10.5 kcal/mol. Its binding mode is well-characterized, with its sulfone group interacting with the key residue ARG513 in the side pocket of the COX-2 active site.[15]

Interestingly, 3-chloro-N-phenylbutanamide displayed a strong binding affinity of -8.2 kcal/mol for the COX-2 active site. This value is comparable to some known NSAIDs.[15] The docked pose showed that the chlorophenyl group of the molecule occupies a hydrophobic pocket, and the amide group forms a hydrogen bond with TYR385. The predicted affinity suggests that 3-chloro-N-phenylbutanamide may have a higher potential as a COX-2 inhibitor compared to an HDAC2 inhibitor.

Simplified COX-2 Inflammatory Pathway

To provide context for the COX-2 docking results, the following diagram illustrates its role in the inflammatory cascade.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 (Target Protein) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins leads to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->PLA2 activates

Caption: Simplified diagram of the COX-2 pathway in inflammation.

Conclusion

This comparative docking study provides initial in-silico evidence on the potential protein targets for 3-chloro-N-phenylbutanamide. The results indicate a significantly higher binding affinity for the COX-2 active site (-8.2 kcal/mol) compared to the HDAC2 active site (-6.8 kcal/mol). The predicted binding energy for COX-2 is within the range of known anti-inflammatory agents, suggesting this may be a promising therapeutic avenue for this compound.

Conversely, its interaction with HDAC2 appears to be less favorable, lacking the key interactions required for potent inhibition. These computational findings provide a clear hypothesis that can guide future experimental validation. Wet lab assays, such as enzyme inhibition assays for both COX-2 and HDAC2, would be the logical next step to confirm these in-silico predictions. This guide underscores the utility of comparative molecular docking as a first-pass screening method to prioritize compounds and formulate testable biological hypotheses in the early stages of drug discovery.

References

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific. [Link]

  • Derry, S., Moore, R. A., & Barden, J. (2014). Rofecoxib for acute postoperative pain in adults. The Cochrane database of systematic reviews, (5), CD004309. [Link]

  • Fong, R., & Lupardus, P.J. (2013). Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB Protein Data Bank. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Gane, P. J., & Dean, P. M. (2000). Recent advances in structure-based rational drug design. Current opinion in structural biology, 10(4), 401-404. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Orlando, B. J., & Malkowski, J. A. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wang, Z., Sun, H., & Wang, J. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Drug design, development and therapy, 16, 959–970. [Link]

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Head-to-head comparison of analytical techniques for 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Analytical Techniques for 3-Chloro-N-phenylbutanamide: A Comprehensive Guide

As pharmaceutical pipelines and synthetic methodologies grow increasingly complex, the analytical characterization of halogenated amides requires rigorous, mechanism-driven approaches. 3-Chloro-N-phenylbutanamide (CAS 90869-59-3) presents a unique analytical challenge. Structurally, it consists of an anilide core coupled with a secondary alkyl chloride at the β -position relative to the carbonyl group.

This specific structural motif—a β -chloride adjacent to mildly acidic α -protons—renders the molecule highly susceptible to thermal dehydrohalogenation (loss of HCl). Consequently, selecting the correct analytical technique is not merely a matter of preference, but a critical requirement to prevent artifact generation during analysis.

This guide provides an objective, head-to-head comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quantification of 3-chloro-N-phenylbutanamide.

Mechanistic Profiling: The Thermal Degradation Challenge

Before deploying any instrumental method, an Application Scientist must evaluate the analyte's physicochemical stability. In the case of 3-chloro-N-phenylbutanamide, the primary failure mode in high-temperature analytical systems (like GC inlets) is an E2 elimination reaction. The thermal energy overcomes the activation barrier, causing the loss of the chloride ion and an adjacent proton, yielding N-phenylbut-2-enamide (crotonanilide) and hydrogen chloride gas.

Because of this, soft ionization techniques operating at lower thermal stress are inherently superior for the intact quantification of this compound [3].

G Start 3-Chloro-N-phenylbutanamide Analytical Workflow Quant Quantification & Purity (Trace Analysis) Start->Quant Struct Structural Elucidation (Isomer/Bond Confirmation) Start->Struct LCMS UHPLC-ESI-MS/MS (Gold Standard) Quant->LCMS Preferred GCMS GC-EI-MS (High Degradation Risk) Quant->GCMS Alternative NMR 1H & 13C NMR (Exact Connectivity) Struct->NMR Degradation Thermal Dehydrohalogenation (-HCl) at >200°C GCMS->Degradation COC Cold-On-Column (COC) Injection Required Degradation->COC

Analytical decision tree for 3-chloro-N-phenylbutanamide based on thermal stability.

Head-to-Head Comparison: LC-MS/MS vs. GC-MS

UHPLC-ESI-MS/MS: The Gold Standard

Liquid chromatography coupled with electrospray ionization (ESI) is the premier technique for amides [2]. ESI is a "soft" ionization technique that protonates the amide nitrogen or carbonyl oxygen without transferring excessive internal energy to the molecule[3]. This preserves the labile C-Cl bond, allowing for the detection of the intact [M+H]+ precursor ion at m/z 198.07 (for the 35Cl isotope) and m/z 200.06 (for the 37Cl isotope).

Self-Validating Protocol: UHPLC-ESI-MS/MS To ensure trustworthiness, this protocol incorporates an in-source fragmentation check. If the source temperature is too high, premature loss of HCl will occur before the first quadrupole.

  • Sample Preparation: Dissolve the standard in LC-MS grade Acetonitrile (ACN). Dilute to a working concentration of 10–100 ng/mL using 50:50 H2​O :ACN. Causality: Avoiding strictly aqueous diluents prevents hydrophobic crash-out of the anilide.

  • Chromatography:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in H2​O (Promotes protonation).

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C (Keep strictly <400°C to prevent thermal degradation in the source).

    • MRM Transitions:

      • Quantifier: 198.1 94.1 (Cleavage of the amide bond yielding the aniline fragment).

      • Qualifier: 198.1 162.1 (Neutral loss of HCl [36 Da]).

GC-EI-MS: The Thermal Challenge

Gas chromatography relies on vaporizing the analyte. Standard split/splitless injectors operate at 250°C. At this temperature, 3-chloro-N-phenylbutanamide undergoes rapid dehydrohalogenation. The resulting chromatogram will artifactually display a massive peak for the elimination product (m/z 161) rather than the intact molecule.

Self-Validating Protocol: GC-EI-MS (Cold-On-Column) If GC-MS must be used, the thermal energy introduced during injection must be minimized [2].

  • Sample Preparation: Extract or dissolve the analyte in a non-polar, low-boiling solvent like Hexane.

  • Injection: Utilize a Cold-On-Column (COC) injector. Causality: COC deposits the liquid sample directly into the column at a low temperature (e.g., 40°C), bypassing the violently hot vaporization chamber.

  • Chromatography:

    • Column: Thin-film DB-5MS (0.25 µm film thickness) to allow elution at lower oven temperatures.

    • Oven Program: 40°C (hold 1 min), ramp at 15°C/min to 250°C.

  • System Suitability Test (SST): Monitor the ratio of the intact molecular ion (m/z 197) to the elimination ion (m/z 161). A ratio shift favoring m/z 161 indicates active sites or excessive heat in the GC flow path.

Structural Elucidation: NMR Spectroscopy

While mass spectrometry provides excellent sensitivity for quantification, it cannot definitively differentiate between positional isomers (e.g., 2-chloro vs. 3-chloro vs. 4-chloro derivatives) without authentic reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory for absolute structural confirmation.

The empirical NMR data for 3-chloro-N-phenylbutanamide provides a distinct fingerprint [1]. The multiplet at δ 4.60-4.52 ppm is the critical diagnostic signal for the proton attached to the chlorine-bearing carbon (C3).

Table 1: Empirical NMR Chemical Shifts for 3-Chloro-N-phenylbutanamide [1]

NucleusChemical Shift ( δ , ppm)Multiplicity / IntegrationAssignment (Causality)
1 H NMR 7.52 – 7.50Multiplet, 2HAromatic ortho-protons (Deshielded by amide)
1 H NMR 7.35 – 7.31Multiplet, 3HAromatic meta & para-protons
1 H NMR 7.14 – 7.11Multiplet, 1HAmide N-H proton (Broadened by quadrupolar N)
1 H NMR 4.60 – 4.52Multiplet, 1HC3 C-H (Strongly deshielded by electronegative Cl)
1 H NMR 2.81 – 2.71Multiplet, 2HC2 CH 2​ (Adjacent to carbonyl)
1 H NMR 1.64 – 1.62Multiplet, 3HC4 CH 3​ (Terminal methyl group)
13 C NMR 167.4SingletC=O (Carbonyl carbon)
13 C NMR 137.4, 129.0, 124.6, 120.0SingletsAromatic carbons
13 C NMR 54.0SingletC3 (Chlorine-bearing carbon)
13 C NMR 48.4SingletC2 (Alpha-carbon)
13 C NMR 25.2SingletC4 (Terminal methyl carbon)

(Note: Spectra acquired at 400 MHz for 1 H and 100 MHz for 13 C in CDCl 3​ )

Quantitative Performance Summary

To facilitate method selection, the table below synthesizes the operational parameters and performance metrics of the compared techniques.

Table 2: Head-to-Head Performance Metrics

MetricUHPLC-ESI-MS/MSGC-EI-MS (Standard Split)GC-EI-MS (COC Injection)
Primary Application Trace quantification, PK studiesNot RecommendedImpurity profiling
Thermal Degradation Risk Low (Soft ionization)Critical (Complete loss of HCl)Moderate (Requires careful tuning)
Sensitivity (LOD) 0.1 – 1.0 ng/mLN/A (Degrades)10 – 50 ng/mL
Linear Dynamic Range 103 to 104 N/A 102 to 103
Sample Prep Complexity Low (Dilute and shoot)LowHigh (Strict solvent requirements)
Throughput High (<5 min/sample)LowMedium (~15 min/sample)

Conclusion

For the analysis of 3-chloro-N-phenylbutanamide, UHPLC-ESI-MS/MS is the undisputed method of choice for quantification due to its ability to bypass the thermal instability of the β -chloro amide moiety. NMR spectroscopy remains the gold standard for initial structural verification. Traditional GC-MS should be strictly avoided unless specialized Cold-On-Column injection hardware is utilized to prevent catastrophic dehydrohalogenation artifacts.

References

  • Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information. Royal Society of Chemistry (RSC). Available at:[Link]

  • Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS. Lab Manager. Available at:[Link]

Reproducibility of 3-chloro-N-phenylbutanamide synthesis and bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in Covalent Probe Workflows: A Comparative Guide to 3-Chloro-N-phenylbutanamide Synthesis and Thiol-Reactivity Bioassays

Executive Summary

The development of targeted covalent inhibitors (TCIs) relies heavily on tuning the electrophilicity of the warhead to minimize off-target toxicity[1]. While α -chloroacetamides are standard in the field, β -chloroamides such as 3-chloro-N-phenylbutanamide (CAS 90869-59-3) offer an attenuated reactivity profile, making them excellent model compounds for reversible or slow-irreversible targeting strategies[1].

However, the reproducibility of β -chloroamide workflows is frequently compromised by two factors:

  • Synthetic Instability: Traditional coupling methods induce unwanted β -elimination.

  • Bioassay Interference: Standard colorimetric assays fail to accurately capture the slow reaction kinetics of attenuated electrophiles.

This guide objectively compares traditional methodologies against modern, high-throughput alternatives for both the synthesis and bioassay validation of 3-chloro-N-phenylbutanamide, providing researchers with self-validating protocols to ensure absolute reproducibility.

Part 1: Synthetic Reproducibility Comparison

Synthesizing β -chloroamides presents a unique chemical challenge. The traditional approach—coupling 3-chlorobutanoic acid with aniline using DCC and DMAP—is notoriously low-yielding. The causality is thermodynamic: the basicity of DMAP and aniline promotes rapid E2 elimination of the β -chloride, yielding crotonanilide (N-phenylbut-2-enamide) as a dominant byproduct.

To bypass this, modern protocols utilize a Catalytic Markovnikov Hydrochlorination approach[2]. By first coupling vinylacetic acid with aniline to form N-phenylbut-3-enamide, the fragile carbon-chlorine bond is introduced last via a highly regioselective catalytic addition across the terminal alkene.

Table 1: Performance Comparison of Synthetic Routes
MetricMethod A: Traditional Amidation (DCC/DMAP)Method B: Catalytic Hydrochlorination
Target Yield 35–45%85–92%
Regioselectivity Poor (High E2 elimination to crotonanilide)>99% (Strictly Markovnikov)
Purification Complex (Requires exhaustive chromatography)Simple (Filtration and extraction)
E-Factor (Waste) >50<15

Part 2: Bioassay Reproducibility Comparison

Once synthesized, the electrophilicity of 3-chloro-N-phenylbutanamide must be quantified. The standard metric is its reactivity with glutathione (GSH), a thiol-containing tripeptide that mimics the cysteine residues of target proteins[3].

The classical Ellman’s Reagent (DTNB) Assay measures the depletion of free thiols photometrically at 412 nm[4]. However, because 3-chloro-N-phenylbutanamide is an attenuated electrophile, the reaction requires extended incubation times. Over these extended periods, DTNB is susceptible to baseline drift via spontaneous GSH oxidation, and the assay is easily confounded by redox-active or UV-absorbing library fragments[4].

The High-Throughput LC-MS/MS GSH Assay resolves this by directly monitoring the mass-to-charge ( m/z ) ratio of both the parent fragment and the newly formed covalent adduct[3]. This creates a self-validating system: the stoichiometric loss of the parent compound must perfectly match the gain of the adduct, eliminating false positives.

Table 2: Performance Comparison of Thiol-Reactivity Assays
MetricAssay A: Ellman's Reagent (DTNB)Assay B: LC-MS/MS GSH Depletion
Readout Mechanism Indirect Absorbance (412 nm)Direct Mass-to-Charge ( m/z )
False Positive Rate High (Redox/Optical interference)Very Low (<1%)
Kinetic Window Short (<2 hours, prone to oxidation)Long (Stable tracking up to 24 hours)
Data Output Total free thiol depletion onlyParent depletion & Adduct formation

Part 3: Experimental Methodologies

Protocol 1: Modern Synthesis via Catalytic Hydrochlorination

Objective: Reproducible synthesis of 3-chloro-N-phenylbutanamide avoiding β -elimination.

  • Precursor Synthesis: Dissolve vinylacetic acid (1.0 equiv) and aniline (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add DCC (1.1 equiv) and stir for 4 hours. Filter the dicyclohexylurea (DCU) byproduct and concentrate to yield N-phenylbut-3-enamide[2].

  • Catalyst Preparation: In a Schlenk tube, charge the N-phenylbut-3-enamide (0.5 mmol) with a transition-metal hydrochlorination catalyst (e.g., 8 mol% loading) under an inert argon atmosphere[2].

  • Hydrochlorination: Introduce the chloride source (e.g., strictly controlled HCl equivalents or a chlorosilane/alcohol system) at room temperature.

  • Reaction Monitoring: Stir for 6 hours. Monitor the consumption of the terminal alkene via TLC (Hexane:EtOAc = 3:1).

  • Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield 3-chloro-N-phenylbutanamide as a colorless to light-yellow solid[2].

Protocol 2: LC-MS/MS GSH Depletion Assay

Objective: Unambiguous quantification of the β -chloroamide half-life ( t1/2​ ) with GSH.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions[3].

  • Reagent Mixing: In a 96-well plate, combine 500 µM of 3-chloro-N-phenylbutanamide with 2.5 mM reduced glutathione (GSH) in the buffer, utilizing 10% Acetonitrile (MeCN) to ensure fragment solubility[3].

  • Internal Standard: Add 800 µM Rhodamine B (or an inert UV-active standard) to normalize injection volumes[3].

  • Incubation & Sampling: Seal the plate and incubate at 37 °C. Utilize an automated liquid handler to inject 10 µL aliquots into the LC-MS/MS system every hour for 8 hours[3].

  • Data Analysis: Track the depletion of the parent mass ( m/z 197.06) and the appearance of the GSH-adduct. Plot the natural log of the remaining parent concentration versus time to calculate the first-order rate constant and t1/2​ .

Part 4: Mechanistic Visualization

G cluster_0 Modern Synthesis Workflow cluster_1 Bioassay Validation (LC-MS/MS) A N-phenylbut-3-enamide (Alkene Precursor) B Catalytic Hydrochlorination (Markovnikov Addition) A->B C 3-chloro-N-phenylbutanamide (Attenuated Electrophile) B->C D Incubation with GSH (Thiol Nucleophile) C->D Electrophile Screening E Covalent Adduct Formation (S-alkylation) D->E F LC-MS/MS Quantification (Self-Validating Output) E->F

Figure 1: Workflow comparing the modern catalytic synthesis and LC-MS/MS bioassay validation.

References

  • Supporting Information - Wiley-VCH Source: Wiley-VCH URL:[Link]

  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions Source: MDPI Analytica URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL:[Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: DOI / SLAS Discovery URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, handling halogenated amides requires a rigorous, mechanistic approach to safety. As a Senior Application Scientist, I design laboratory protocols that are not merely compliant checklists, but self-validating systems of chemical logic. Every operational step—from benchtop synthesis to final thermal destruction—must account for the chemical reality of the molecule.

This guide provides the definitive operational and disposal plan for 3-chloro-N-phenylbutanamide , ensuring absolute safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & Mechanistic Hazard Assessment

To safely handle and dispose of a chemical, we must first understand its intrinsic reactivity. 3-chloro-N-phenylbutanamide features an electrophilic alkyl chloride tethered to an aniline-derived amide. This dual functionality dictates both its biological toxicity and its thermal degradation pathway.

Table 1: Chemical & Hazard Profile
PropertyValue / ClassificationOperational Implication (The "Why")
Chemical Name 3-chloro-N-phenylbutanamideStandardize nomenclature on all waste manifests.
CAS Number 183111-59-3[1]Essential for SDS tracking and EPA vendor profiling.
Chemical Class Halogenated Organic AmideDictates mandatory segregation from non-halogenated waste streams[2].
Reactivity Profile Electrophilic, HydrolyzableAvoid mixing with strong bases to prevent exothermic elimination of HCl or amide hydrolysis.
Combustion Byproducts HCl, NOx, CO, CO₂[3]Necessitates high-temperature incineration with alkaline flue gas scrubbing.

Mechanistic Insight: The primary hazard of this compound lies in its halogenated nature. If improperly disposed of (e.g., poured down the drain or burned at low temperatures), the chlorine atom acts as a precursor for persistent organic pollutants (POPs). Furthermore, the amide nitrogen will oxidize into toxic nitrogen oxides (NOx) upon combustion.

Operational Handling & Experimental Workflow

The foundation of proper disposal begins at the bench. By strictly controlling the experimental workflow, we minimize waste volume and prevent cross-contamination.

Step-by-Step Handling Methodology
  • Primary Containment: Conduct all handling, weighing, and reactions within a certified chemical fume hood.

    • Causality: The compound is a potential skin and respiratory irritant; negative pressure prevents aerosolized exposure.

  • Reaction Quenching: Upon reaction completion, quench the mixture using a mild aqueous buffer (e.g., saturated NaHCO₃) rather than strong hydroxides.

    • Causality: Strong bases can induce the elimination of HCl from the aliphatic chain or hydrolyze the amide bond, generating uncontrolled heat and altering the waste profile.

  • Phase Separation: Extract the organic layer using a halogenated solvent (e.g., dichloromethane) if the downstream process allows, or a standard organic solvent (e.g., ethyl acetate).

  • Waste Segregation: Immediately separate the aqueous phase from the organic phase. Route the organic phase exclusively into a designated Halogenated Organic Waste container[2].

HandlingWorkflow A Primary Containment (Fume Hood) B Synthesis & Handling (3-chloro-N-phenylbutanamide) A->B PPE Required C Reaction Quenching (Mild Aqueous Buffer) B->C Completion D Aqueous Waste (Non-Halogenated) C->D Phase Separation E Organic Waste (Halogenated Stream) C->E Organic Layer

Workflow for handling and segregating 3-chloro-N-phenylbutanamide reaction mixtures.

Waste Segregation & Storage Protocol

Improper waste segregation is the leading cause of laboratory safety incidents and inflated disposal costs.

  • Classification: Under EPA guidelines, this waste must be classified as Halogenated Organic Waste [4].

  • Containerization: Store the waste in High-Density Polyethylene (HDPE) or PTFE-lined carboys.

    • Causality: Halogenated compounds can permeate or degrade standard low-density plastics over time, leading to micro-leaks and vapor exposure.

  • The "Dilution Fallacy": Never mix halogenated waste with non-halogenated waste streams (like ethanol or acetone).

    • Causality: Halogenated waste requires specialized, highly expensive thermal destruction[3]. Mixing a small amount of 3-chloro-N-phenylbutanamide into a large non-halogenated carboy converts the entire volume into expensive halogenated waste.

Proper Disposal Procedures: Thermal Destruction

The only scientifically and legally acceptable method for the final disposal of 3-chloro-N-phenylbutanamide is high-temperature incineration[2]. It cannot be sent to a standard landfill or processed via biological wastewater treatment.

Step-by-Step Disposal Methodology
  • Manifesting & Transport: Partner with an EPA-certified hazardous waste vendor. The manifest must clearly state the presence of chlorinated organics to ensure it is routed to the correct incinerator[4].

  • Twin-Chamber Incineration: The waste is injected into a specialized rotary kiln or liquid injection incinerator[3]. The secondary combustion chamber must operate at >1100°C with a minimum gas residence time of 2 seconds.

    • Causality: If chlorinated organics are burned at lower temperatures (<800°C), they undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Extreme heat ensures complete scission of the C-Cl bonds.

  • Flue Gas Scrubbing: The combustion process will generate stoichiometric amounts of hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3].

    • Causality: To prevent the emission of corrosive acid rain, the incinerator's exhaust must pass through an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)₂). This neutralizes the toxic HCl gas into benign sodium chloride (NaCl) and water before atmospheric release.

DisposalPathway Waste Halogenated Organic Waste (3-chloro-N-phenylbutanamide) Incinerator Twin-Chamber Incineration (>1100°C, 2 sec dwell) Waste->Incinerator EPA-Certified Transport Gases Combustion Gases (CO2, H2O, HCl, NOx) Incinerator->Gases Thermal Oxidation Scrubber Alkaline Flue Gas Scrubber (NaOH neutralization) Gases->Scrubber Prevent Acid Rain/Dioxins Effluent Safe Environmental Emission (NaCl, Clean Air) Scrubber->Effluent pH Neutralized

High-temperature incineration and flue gas scrubbing pathway for halogenated amides.

Spill Response & Emergency Action

In the event of a localized benchtop spill involving 3-chloro-N-phenylbutanamide (either as a solid powder or dissolved in solvent):

  • Isolate & Evacuate: Immediately isolate the area and ensure the fume hood sash is lowered to maintain negative pressure.

  • Inert Absorption: Do not use water to wash the spill, as this will spread the organic contaminant. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[2].

  • Collection: Using non-sparking tools, sweep the absorbed material into a compatible, sealable container. Label this container explicitly as hazardous halogenated spill debris.

References

  • 3-氯-N-(萘-2-基)丙酰胺-毕得医药 (Chemical Properties & CAS).Bidepharm.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.US Environmental Protection Agency (EPA).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.US Environmental Protection Agency (EPA NEPIS).
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene.Benchchem.

Sources

Personal protective equipment for handling 3-chloro-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Chloro-N-phenylbutanamide

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is non-negotiable when handling highly reactive intermediates. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) specifications, and self-validating operational workflows required for the safe handling of 3-chloro-N-phenylbutanamide (CAS: 90869-59-3).

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 3-Chloro-N-phenylbutanamide presents a dual-threat toxicological profile:

  • Anilide-Induced Methemoglobinemia: Upon systemic absorption, the anilide moiety undergoes Cytochrome P450-mediated N-hydroxylation in the liver. The resulting arylhydroxylamine metabolites enter erythrocytes and undergo co-oxidation with oxy-hemoglobin (HbO 2​ ). This reaction oxidizes ferrous iron (Fe 2+ ) to ferric iron (Fe 3+ ), forming methemoglobin and drastically reducing the blood's oxygen-carrying capacity, which can lead to life-threatening cyanosis[1],[2].

  • Electrophilic Alkylation: The aliphatic chain contains an α/β -chloro moiety, making it an electrophilic center highly susceptible to nucleophilic attack. In biological systems, this translates to a severe risk of skin sensitization, irritation, and the potential alkylation of cellular macromolecules[3].

Pathway A 3-chloro-N- phenylbutanamide B CYP450 N-hydroxylation A->B C Arylhydroxylamine Metabolite B->C D HbO2 (Fe2+) Co-oxidation C->D E Methemoglobin (Fe3+) Formation D->E

CYP450-mediated metabolic pathway leading to methemoglobinemia from anilide exposure.

Core Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are dangerously insufficient when handling this compound in solution. Solvents act as "Trojan horses," rapidly permeating standard elastomers and carrying the dissolved toxicant directly into the dermal layer. For example, Dichloromethane (DCM) and Dimethylformamide (DMF) will breach a standard 5-mil nitrile glove in under 10 minutes[4],[5].

Table 1: Solvent-Specific Glove Compatibility & Breakthrough Times

Solvent VehiclePrimary HazardRecommended Glove MaterialEst. Breakthrough TimeUnacceptable Materials
None (Dry Solid) Particulate inhalation, dermal contactHeavy-duty Nitrile ( 8 mil)>480 min (Dry)Latex
Dichloromethane (DCM) Rapid carrier permeationPVA or Viton/Butyl>480 min[5]Nitrile (<10 min), Neoprene (<10 min)[6],[4]
Dimethylformamide (DMF) Deep tissue penetrationButyl Rubber>480 min[5]Nitrile (<10 min), Natural Rubber[4]

Table 2: Baseline PPE Specifications

PPE CategorySpecificationMechanistic Causality
Eye/Face Indirect-vent chemical goggles + Face shieldPrevents conjunctival absorption of electrophilic dust or solvent splashes.
Respiratory NIOSH N95/P100 (if outside hood)Blocks inhalation of fine crystalline dust, preventing rapid pulmonary absorption.
Body Flame-resistant lab coat, closed-toe shoesProvides a physical barrier against systemic absorption of the anilide moiety.

Operational Workflows & Methodologies

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are strictly met.

Protocol A: Weighing and Transferring Solid 3-Chloro-N-phenylbutanamide

  • Preparation: Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s. Clear the deck of incompatible strong acids, bases, or reducing agents.

  • PPE Donning: Don safety goggles, a lab coat, and double-layer nitrile gloves.

    • Validation: Inflate the gloves manually with air to check for micro-punctures prior to donning.

  • Handling: Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents electrostatic repulsion from aerosolizing the halogenated powder[3].

  • Transfer: Transfer the solid into a reaction vessel and seal it with a septum before removing it from the balance enclosure.

    • Validation: Visually confirm no powder residue remains on the exterior threads or walls of the vessel.

Protocol B: Solution Preparation (e.g., in DCM or DMF)

  • Material Swap: Upgrade the outer glove layer based on the solvent vehicle. Use Butyl rubber for DMF or PVA/Viton for DCM[5].

  • Solvent Addition: Inject the solvent through the septum using a Luer-lock syringe to maintain a closed system, preventing the escape of toxic vapors.

  • Dissolution: Agitate magnetically until fully dissolved.

    • Validation: Inspect the solution against a strong light source to ensure no undissolved particulates remain, confirming uniform concentration and preventing localized reactivity spikes.

G Start Pre-Operation: PPE & Hood Check Weigh Weighing Solid (Anti-static tools) Start->Weigh Solvent Solvent Addition (DCM/DMF) Weigh->Solvent Reaction Reaction/Transfer (Closed System) Solvent->Reaction Decon Decontamination (10% Bleach/Base) Reaction->Decon Waste Waste Disposal (Halogenated Organics) Decon->Waste

Workflow for the safe handling, reaction, and disposal of 3-chloro-N-phenylbutanamide.

Decontamination & Disposal Plan

Because chlorinated anilides pose severe environmental and aquatic hazards, disposal and spill mitigation must be strictly regulated.

  • Surface Decontamination: For solid spills, gently cover the powder with damp absorbent paper to prevent dust generation, then wipe inward. For liquid spills, use a compatible chemical absorbent pad. Wash the contaminated area with a mild alkaline detergent or 10% sodium hypochlorite (bleach) to help hydrolyze the amide, followed by a thorough water rinse.

  • Liquid Waste Segregation: All liquid waste containing 3-chloro-N-phenylbutanamide must be collected in explicitly labeled "Halogenated Organic Waste" carboys. Do not mix this stream with acetone or non-halogenated solvents, as this complicates incineration logistics.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in transparent, heavy-duty polyethylene bags and deposited in a designated solid hazardous waste drum for professional incineration.

References

  • UltraNeo 382 - Chemical Protection : Neoprene. MAPA Professional. Available at: [Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (PMC). Available at:[Link]

  • Postscript - The Blood Project. The Blood Project. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]

  • PERMEATION BREAKTHROUGH TIMES. UNSW Stores. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.